molecular formula C7H6ClFO2 B1463650 2-Chloro-6-fluoro-3-methoxyphenol CAS No. 1017777-60-4

2-Chloro-6-fluoro-3-methoxyphenol

Cat. No.: B1463650
CAS No.: 1017777-60-4
M. Wt: 176.57 g/mol
InChI Key: YJSDVAWUSTVUQS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H6ClFO2 and its molecular weight is 176.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSDVAWUSTVUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674003
Record name 2-Chloro-6-fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017777-60-4
Record name 2-Chloro-6-fluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyphenol

This compound, identified by its CAS Number 1017777-60-4, is a substituted phenol derivative that serves as a highly valuable intermediate in synthetic organic chemistry and drug discovery.[1][2][3][4] Its unique trifunctionalized aromatic core, featuring chloro, fluoro, and methoxy groups, offers medicinal chemists a strategic scaffold for constructing complex molecules with tailored pharmacological profiles. The presence of halogens and a methoxy group can significantly influence a molecule's binding affinity, metabolic stability, lipophilicity, and overall pharmacokinetic properties.[5][6] This guide provides a comprehensive technical overview of this compound, detailing its properties, a plausible synthetic approach, its applications in drug development, and critical safety information for laboratory professionals.

Physicochemical and Computational Data

A compound's physical and chemical properties are fundamental to its application in research and development. The key characteristics of this compound are summarized below, providing a snapshot of its molecular profile and handling requirements.

PropertyValueSource
CAS Number 1017777-60-4[1][2][3][4]
Molecular Formula C₇H₆ClFO₂[1][2]
Molecular Weight 176.57 g/mol [1]
Purity ≥98%[1][2]
Topological Polar Surface Area (TPSA) 29.46 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.1933[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]
Storage Conditions 4°C, stored under nitrogen[1]
SMILES String COC1=C(C(=C(C=C1)F)O)Cl[1]

Synthesis Pathway and Mechanistic Rationale

While specific proprietary synthesis methods may vary, a plausible and efficient laboratory-scale synthesis of this compound can be conceptualized starting from a more readily available precursor, 2-fluoro-3-methoxyphenol. The core of this synthesis is a regioselective electrophilic aromatic substitution (chlorination).

Proposed Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis, purification, and confirmation of this compound.

G cluster_synthesis Step 1: Regioselective Chlorination cluster_workup Step 2: Workup & Purification cluster_analysis Step 3: Characterization A 2-Fluoro-3-methoxyphenol (Starting Material) B Dissolve in Inert Solvent (e.g., Dichloromethane) A->B C Cool to 0°C B->C D Add Chlorinating Agent (e.g., N-Chlorosuccinimide) C->D E Reaction Monitoring (via TLC/LC-MS) D->E F Aqueous Workup (Quench & Wash) E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify via Column Chromatography H->I J Confirm Structure (NMR, Mass Spectrometry) I->J L Final Product: This compound J->L K Assess Purity (HPLC) K->L

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a round-bottom flask charged with 2-fluoro-3-methoxyphenol (1 equivalent), add a suitable inert solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0°C. This is crucial to control the exothermicity of the chlorination and minimize side-product formation.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise over 15-20 minutes. NCS is selected as a mild and effective source of an electrophilic chlorine atom (Cl⁺), reducing the risk of over-chlorination that can occur with harsher reagents like chlorine gas.[7]

  • Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel, wash with brine, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography on silica gel to yield the pure this compound.

  • Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality and Regioselectivity

The directing effects of the substituents on the aromatic ring govern the position of chlorination. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directors, while the fluoro (-F) group is a deactivating ortho-, para-director. The C6 position is sterically accessible and electronically activated by the adjacent powerful -OH group, making it the most probable site for electrophilic attack by Cl⁺.

Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold in the synthesis of pharmacologically active compounds. The specific arrangement of its functional groups allows for diverse subsequent chemical transformations.

Case Study: A Precursor for mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway and a target for novel anti-inflammatory drugs. A potent mPGES-1 inhibitor reported in the literature features a 2-((2-chloro-6-fluorophenyl)amino) moiety.[8] this compound is a logical precursor for synthesizing the aniline equivalent, 2-chloro-6-fluoro-3-methoxyaniline, which can then be incorporated into the final drug structure.

The chloro and fluoro groups on the phenyl ring can enhance binding pocket interactions through halogen bonding and can modulate the pKa of the amine, while the methoxy group can be used to fine-tune solubility and metabolic properties.[5][6]

G A 2-Chloro-6-fluoro- 3-methoxyphenol B Functional Group Transformation (e.g., Reduction of Nitro Group) A->B Step 1 C 2-Chloro-6-fluoro- 3-methoxyaniline (Key Intermediate) B->C Step 2 E Coupling Reaction (e.g., Buchwald-Hartwig) C->E D Core Scaffold (e.g., Benzimidazole) D->E F Final Drug Candidate (e.g., mPGES-1 Inhibitor) E->F

Caption: Role as a building block in a hypothetical drug synthesis pathway.

This strategic incorporation of fluorinated building blocks is a cornerstone of modern drug design, often leading to compounds with improved potency and pharmacokinetic profiles.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The compound is classified with several hazards that require stringent safety protocols.

GHS Hazard Identification
Hazard StatementDescription
H302 Harmful if swallowed.[11]
H314 Causes severe skin burns and eye damage.[11]
H318 Causes serious eye damage.[11]
H401 Toxic to aquatic life.[11]
H411 Toxic to aquatic life with long lasting effects.[11]
Precautionary Measures and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][13] Do not allow contaminated clothing out of the workplace.[12]

  • Handling: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[13] Avoid breathing dust, fumes, or vapors.[12]

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

  • First Aid (IF ON SKIN): Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.[11][12]

  • First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11][12]

  • Storage: Store locked up in a dry, cool, and well-ventilated place.[1][12][13] Keep the container tightly closed and store under a nitrogen atmosphere to prevent degradation.[1]

Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategic tool for the modern drug hunter. Its carefully orchestrated array of functional groups provides a gateway to novel chemical entities with enhanced biological activity and optimized drug-like properties. A thorough understanding of its chemical properties, synthetic accessibility, and safety protocols enables researchers to fully leverage its potential in the quest for next-generation therapeutics.

References

Foreword: A Note on Foundational Data in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-6-fluoro-3-methoxyphenol

For researchers and professionals in the field of drug development, the journey from a promising molecular entity to a viable drug candidate is paved with data. The foundational layer of this data is the physicochemical profile of the compound. Properties such as molecular weight, melting point, solubility, and spectral identity are not mere checklist items; they are the fundamental parameters that govern a molecule's behavior, from its synthesis and purification to its formulation and pharmacokinetic profile.

Molecular Identity and Core Properties

The initial step in characterizing any compound is to establish its fundamental identity. This compound is a halogenated and methoxylated phenol derivative. Its structure presents a unique combination of substituents on the benzene ring, which is expected to influence its electronic properties, reactivity, and intermolecular interactions.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource / Method
CAS Number 1017777-60-4[1][2][3][4]
Molecular Formula C₇H₆ClFO₂[1][2]
Molecular Weight 176.57 g/mol [2]
Appearance Solid
Purity Typically supplied at >98%[1][2]
Storage Conditions 4°C, store under nitrogen[2]
SMILES String COC1=C(C(=C(C=C1)F)O)Cl[2]
InChI Key YJSDVAWUSTVUQS-UHFFFAOYSA-N
Calculated LogP 2.1933[2]
Topological Polar Surface Area (TPSA) 29.46 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Melting Point Data not available. See Section 2.1 for determination protocol.N/A
Boiling Point Data not available. See Section 2.2 for determination protocol.N/A
Solubility Data not available. See Section 2.3 for determination protocol.N/A

Experimental Protocols for Physicochemical Characterization

The absence of comprehensive experimental data necessitates the application of standard, high-fidelity analytical techniques. The following sections detail the methodologies for determining the key physical properties of this compound.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While a traditional melting point apparatus can provide a range, DSC offers superior accuracy and additional insights. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting point. The shape and onset of this peak can also provide an indication of purity. This method is the industry standard for the thermal characterization of pure substances.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (m.p. 156.6 °C).

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C.

  • Analysis: Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Processing: Record the heat flow versus temperature. The melting point is determined as the onset temperature of the endothermic melting peak. The integrated area of the peak corresponds to the enthalpy of fusion.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing s1 Calibrate DSC with Indium Standard s2 Weigh 2-3 mg of sample s1->s2 s3 Seal in Aluminum Pan s2->s3 a1 Place Sample & Ref in DSC Cell s3->a1 a2 Equilibrate at 25°C a1->a2 a3 Ramp Temp at 10°C/min under N2 Purge a2->a3 d1 Record Heat Flow vs. Temperature a3->d1 d2 Determine Onset Temp (Melting Point) d1->d2 d3 Integrate Peak Area (Enthalpy of Fusion) d2->d3

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling in Pharmaceutical Solvents

Expertise & Rationale: Solubility is a critical parameter for drug development, influencing everything from biological assays to formulation. A tiered approach is efficient. Initial qualitative assessment in a range of solvents identifies suitable candidates for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is then used for accurate quantification because of its sensitivity and ability to separate the analyte from any potential impurities or excipients.

Protocol:

  • Solvent Selection: Select a panel of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

  • Qualitative Assessment (Kinetic):

    • Add 1 mg of the compound to 1 mL of each solvent in separate glass vials.

    • Vortex for 1 minute and visually inspect for undissolved solid.

    • If dissolved, add another 9 mg and repeat, continuing until the compound is no longer fully soluble. This provides a rough estimate (e.g., >10 mg/mL).

  • Quantitative Assessment (Thermodynamic Equilibrium):

    • For key aqueous and organic solvents, prepare saturated solutions by adding an excess of the compound (e.g., 20 mg) to 1 mL of the solvent.

    • Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.

    • Dilute the clear filtrate with a suitable mobile phase and analyze by a calibrated HPLC-UV method to determine the precise concentration.

solubility_workflow start Begin Solubility Assessment qual_assess Qualitative Assessment (1-10 mg in 1 mL solvent) start->qual_assess visual Visual Inspection qual_assess->visual soluble Soluble visual->soluble Yes insoluble Insoluble/Partially Soluble visual->insoluble No quant_assess Quantitative Assessment (Equilibrium Method) soluble->quant_assess insoluble->quant_assess slurry Create Slurry (Excess solid in solvent) quant_assess->slurry agitate Agitate for 24h at 25°C slurry->agitate filter Filter (0.22 µm) agitate->filter hplc Analyze Filtrate by HPLC-UV filter->hplc report Report Solubility (mg/mL) hplc->report

Caption: Tiered Workflow for Solubility Determination.

Structural Confirmation and Purity by GC-MS

Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for volatile and semi-volatile compounds like substituted phenols. It provides two orthogonal pieces of information: the retention time (a characteristic of the compound under specific conditions) from the GC and the mass-to-charge ratio of the parent ion and its fragments from the MS. This combination allows for confident structural identification and the detection of impurities.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate or DCM.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Inject 1 µL of the solution in split mode (e.g., 20:1 split ratio) at an injector temperature of 250 °C.

    • Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Hold at 60 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230 °C.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be visible at m/z ≈ 176.57. The isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio) should be confirmed.

    • Integrate all peaks in the chromatogram to calculate the purity as a percentage of the total area.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Prepare 1 mg/mL solution in Ethyl Acetate a1 Inject 1 µL into GC Inlet p1->a1 a2 Separate on DB-5ms Column (Temp Ramp) a1->a2 a3 Ionize by EI (70 eV) & Detect Fragments (MS) a2->a3 d1 Identify Retention Time of Main Peak a3->d1 d2 Analyze Mass Spectrum (Confirm M⁺ and Cl Isotope) d1->d2 d3 Calculate Purity (% Area) d2->d3

Caption: Workflow for Purity and Identity Confirmation by GC-MS.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical, particularly novel compounds with incomplete toxicological profiles.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302) and carries the GHS07 pictogram (exclamation mark), indicating potential for skin/eye irritation or acute toxicity.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: As recommended, store the compound at 4°C under an inert nitrogen atmosphere to prevent degradation from moisture or oxidation.[2] Keep the container tightly sealed.

Conclusion

This compound represents a class of compounds for which complete physical property data is not always readily available. This guide provides a consolidated view of its known identifiers and establishes a clear, authoritative framework for its experimental characterization. By employing robust, self-validating methodologies such as Differential Scanning Calorimetry, tiered solubility analysis, and Gas Chromatography-Mass Spectrometry, researchers can confidently generate the high-quality physicochemical data essential for decision-making in medicinal chemistry and drug development. Adherence to these protocols ensures both the integrity of the scientific process and the safety of the professionals undertaking this critical work.

References

2-Chloro-6-fluoro-3-methoxyphenol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxyphenol

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a key intermediate in the development of advanced pharmaceutical compounds. The proposed synthesis commences with the readily available starting material, 3-methoxyphenol, and proceeds through a strategic sequence of electrophilic aromatic substitution reactions. This document offers a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the foundational knowledge to approach the synthesis of this and structurally related molecules.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry. The unique arrangement of its substituents—a chlorine atom, a fluorine atom, a hydroxyl group, and a methoxy group—offers multiple points for further chemical modification, making it a valuable precursor for the synthesis of complex molecular architectures.

The synthetic strategy detailed in this guide is predicated on a multi-step process beginning with 3-methoxyphenol. The core of this strategy involves the sequential and regioselective introduction of the chloro and fluoro substituents onto the aromatic ring. The directing effects of the hydroxyl and methoxy groups are leveraged to achieve the desired substitution pattern.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process starting from 3-methoxyphenol.

Synthetic_Pathway 3-Methoxyphenol 3-Methoxyphenol 2-Chloro-3-methoxyphenol 2-Chloro-3-methoxyphenol 3-Methoxyphenol->2-Chloro-3-methoxyphenol Step 1: Chlorination (SO2Cl2, DCM) This compound This compound 2-Chloro-3-methoxyphenol->this compound Step 2: Fluorination (Selectfluor®, MeCN)

Caption: Proposed two-step synthesis of this compound.

Step 1: Regioselective Chlorination of 3-Methoxyphenol

The initial step involves the chlorination of 3-methoxyphenol to yield 2-Chloro-3-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing, strongly activating the aromatic ring for electrophilic substitution. The hydroxyl group is a more powerful activating group than the methoxy group. This directs the incoming electrophile primarily to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The use of a mild chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like dichloromethane (DCM) at low temperatures can favor mono-chlorination and enhance regioselectivity for the less sterically hindered ortho position (position 2).

Experimental Protocol: Synthesis of 2-Chloro-3-methoxyphenol

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with 3-methoxyphenol (10.0 g, 80.5 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: A solution of sulfuryl chloride (11.9 g, 88.6 mmol) in anhydrous dichloromethane (20 mL) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up: The reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine (2 x 50 mL), and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-3-methoxyphenol.

ParameterValue
Starting Material3-Methoxyphenol
ReagentSulfuryl Chloride (SO₂Cl₂)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time3 hours
Expected Yield70-80%
Step 2: Electrophilic Fluorination

The second step is the electrophilic fluorination of 2-Chloro-3-methoxyphenol to introduce the fluorine atom at the 6-position. The hydroxyl group's strong activating and ortho-directing effect will guide the incoming electrophilic fluorine to the remaining open ortho position. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent for activated aromatic systems. Acetonitrile is a common solvent for such reactions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A 250 mL round-bottom flask is charged with 2-Chloro-3-methoxyphenol (10.0 g, 63.0 mmol) and acetonitrile (120 mL).

  • Addition of Fluorinating Agent: Selectfluor® (24.6 g, 69.3 mmol) is added portion-wise to the stirred solution at room temperature over 20 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with water (3 x 75 mL) and brine (75 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

ParameterValue
Starting Material2-Chloro-3-methoxyphenol
ReagentSelectfluor®
SolventAcetonitrile (MeCN)
TemperatureRoom temperature
Reaction Time24 hours
Expected Yield50-60%

Mechanistic Insights

The synthesis relies on the principles of electrophilic aromatic substitution, with the regioselectivity governed by the directing effects of the existing substituents.

Mechanism cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination A 3-Methoxyphenol B Sigma Complex (Resonance Stabilized) A->B + SO2Cl2 C 2-Chloro-3-methoxyphenol B->C - H+, -SO2, -Cl- D 2-Chloro-3-methoxyphenol E Sigma Complex (Resonance Stabilized) D->E + Selectfluor® F This compound E->F - H+

Caption: General mechanism for the electrophilic aromatic substitution steps.

In both the chlorination and fluorination steps, the electron-rich aromatic ring attacks the electrophile (Cl⁺ equivalent from SO₂Cl₂ and F⁺ from Selectfluor®). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. The strong activation by the hydroxyl and methoxy groups facilitates these reactions under relatively mild conditions.

Characterization

The identity and purity of the final product, this compound (CAS Number: 1017777-60-4[1]), should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Will identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

Safety Considerations

  • Sulfuryl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Selectfluor® is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • Dichloromethane and acetonitrile are volatile and toxic organic solvents. All manipulations should be performed in a fume hood.

Conclusion

This technical guide outlines a viable and logical synthetic pathway for this compound, starting from the readily accessible 3-methoxyphenol. The proposed two-step sequence of regioselective chlorination followed by electrophilic fluorination provides a direct route to this valuable building block. The detailed experimental protocols and mechanistic discussions herein serve as a robust foundation for researchers and scientists engaged in the synthesis of novel pharmaceutical agents and other fine chemicals.

References

An In-Depth Technical Guide to the Spectral Characteristics of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Chloro-6-fluoro-3-methoxyphenol, a substituted aromatic compound of interest in drug discovery and chemical synthesis. As a molecule with a unique substitution pattern on the phenol ring, understanding its spectral signature is paramount for its identification, purity assessment, and structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The structure of this compound presents several key features that will influence its spectral data. The phenol ring is substituted with a chloro group, a fluoro group, a methoxy group, and a hydroxyl group. This unique combination of electron-withdrawing (chloro, fluoro) and electron-donating (hydroxyl, methoxy) groups will create a distinct electronic environment, leading to characteristic chemical shifts in NMR, specific vibrational modes in IR, and predictable fragmentation patterns in MS.

Figure 1: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the shielding and deshielding effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Ar-H (Position 5)6.8 - 7.2Doublet of doublets (dd)JH-H ≈ 8-9 Hz, JH-F ≈ 2-3 HzThis proton is coupled to the adjacent aromatic proton and the fluorine atom.
Ar-H (Position 4)6.6 - 7.0Doublet (d)JH-H ≈ 8-9 HzThis proton is coupled to the adjacent aromatic proton.
-OH5.0 - 6.0Broad singlet (br s)N/AThe chemical shift of the hydroxyl proton is concentration and solvent dependent. It is typically a broad signal due to hydrogen bonding.[5]
-OCH₃3.8 - 4.0Singlet (s)N/AThe methoxy protons are not coupled to any other protons, resulting in a singlet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The electronegative substituents (Cl, F, O) will have a significant impact on the chemical shifts of the aromatic carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-OH145 - 155The carbon attached to the hydroxyl group is significantly deshielded.
C-Cl125 - 135The carbon attached to the chlorine atom is deshielded.
C-F150 - 160 (d, JC-F ≈ 240-250 Hz)The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be highly deshielded.
C-OCH₃140 - 150The carbon attached to the methoxy group is deshielded.
Aromatic CH110 - 125The remaining aromatic carbons will appear in this region.
-OCH₃55 - 65The methoxy carbon is a typical value for such groups.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch3200 - 3600Broad, StrongThe broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group.[6][7]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds on an aromatic ring.[5][6]
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponding to the C-H bonds of the methoxy group.
C=C Stretch (Aromatic)1500 - 1600Medium to StrongThese bands are characteristic of the benzene ring.[5][6]
C-O Stretch (Phenol)1200 - 1260StrongDistinguishes phenols from aliphatic alcohols.[6]
C-O-C Stretch (Ether)1000 - 1150StrongAsymmetric and symmetric stretching of the aryl-alkyl ether linkage.
C-F Stretch1000 - 1400StrongThe exact position can be complex due to coupling with other vibrations.
C-Cl Stretch600 - 800Medium to StrongCharacteristic absorption for a chloro-substituted aromatic ring.
C-H Out-of-Plane Bending750 - 900StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.[5]

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used for structural elucidation. The molecular weight of this compound is 176.57 g/mol .

Predicted Fragmentation Pattern

The fragmentation of halogenated phenols in the mass spectrometer can be complex, with competing pathways.[8][9] For this compound, the following fragmentation patterns are anticipated:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 176 and 178 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

  • Loss of a Methyl Radical (M-15): Fragmentation of the methoxy group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 161.

  • Loss of a Chlorine Radical (M-35): Loss of the chlorine atom would result in a fragment at m/z 141.

  • Loss of CO (M-28): A common fragmentation pathway for phenols is the loss of carbon monoxide, which would lead to a fragment at m/z 148.[10]

  • Loss of CHO (M-29): Elimination of a formyl radical is another possibility for phenols, giving a fragment at m/z 147.[9]

M [M]⁺˙ m/z 176/178 M_minus_CH3 [M-CH₃]⁺ m/z 161 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 141 M->M_minus_Cl - •Cl M_minus_CO [M-CO]⁺˙ m/z 148 M->M_minus_CO - CO M_minus_CHO [M-CHO]⁺ m/z 147 M->M_minus_CHO - •CHO

Figure 2: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocols for Spectral Acquisition

For researchers seeking to obtain experimental data for this compound, the following protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) to ensure good signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the molecular ion peak.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from related compounds, we have constructed a detailed spectral profile that can aid researchers in the identification and characterization of this molecule. The provided experimental protocols offer a clear path for obtaining and confirming this valuable data, thereby supporting advancements in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-methoxyphenol is a substituted aromatic compound with potential applications in various fields of chemical research, including pharmaceutical development and materials science. As with any compound destined for these applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that dictates the compound's behavior in different media, influencing its bioavailability, reaction kinetics, and formulation possibilities.

This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the frequent absence of extensive public data for novel chemical entities, this document is structured to empower researchers, scientists, and drug development professionals with both the theoretical foundation and the practical methodologies required to assess its solubility. We will delve into its known physicochemical properties, discuss the principles of solubility prediction, and provide detailed, field-proven experimental protocols for its quantitative determination.

Physicochemical Properties of this compound

The molecular structure reveals a phenol ring substituted with a chlorine atom, a fluorine atom, and a methoxy group. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, suggesting potential for interaction with polar solvents. Conversely, the aromatic ring and the halogen substituents contribute to the molecule's lipophilicity.

PropertyValue/PredictionSource/Method
Molecular Formula C₇H₆ClFO₂PubChem[1]
Molecular Weight 176.57 g/mol ChemScene[2]
Calculated logP 2.1933ChemScene[2]
pKa (Predicted) Data not available. Prediction recommended.See discussion below.
Melting Point (Predicted) Data not available. Prediction recommended.See discussion below.

A Note on Predicted Properties: For novel or specialized compounds, experimental determination of properties like pKa and melting point may not have been conducted or published. In such cases, in silico prediction using Quantitative Structure-Property Relationship (QSPR) models is a valuable and widely accepted approach in the scientific community. Reputable software suites for these predictions include:

  • ACD/Labs Percepta®: Offers robust pKa prediction based on a large database of experimental values and Hammett-type equations.[3][4][5][6][7]

  • ChemAxon: Provides a suite of calculators for various physicochemical properties, including pKa and solubility.[8][9]

  • US EPA EPI Suite™: A free and widely used tool for predicting various physical/chemical properties, including melting point.[1][2][10][11]

Researchers are encouraged to utilize these tools to obtain reliable estimates for the pKa and melting point of this compound to inform their experimental design.

Theoretical Solubility Profile

Based on the available physicochemical data, we can develop a theoretical solubility profile for this compound. The interplay between its lipophilic and hydrophilic features will govern its solubility in different solvent classes.

Caption: Relationship between physicochemical properties and predicted solubility.

  • Non-polar Solvents (e.g., Toluene, Hexane): The positive logP value and the presence of the aromatic ring and halogens suggest that this compound will exhibit good solubility in non-polar organic solvents due to favorable van der Waals interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Moderate solubility is expected. These solvents can engage in dipole-dipole interactions and act as hydrogen bond acceptors for the phenolic hydroxyl group.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The solubility will be influenced by a balance between the polar hydroxyl and methoxy groups and the non-polar aromatic backbone. Limited to moderate solubility is anticipated.

  • Aqueous Media: The intrinsic solubility in water is expected to be low. However, as a phenol, the compound is weakly acidic. In aqueous solutions with a pH above its pKa, the phenolic proton will dissociate, forming a phenolate anion. This ionization will significantly increase its aqueous solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

Experimental Determination of Solubility

For definitive solubility data, experimental determination is essential. The shake-flask method is a widely recognized and robust technique for measuring equilibrium solubility and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[12][13]

Workflow for Experimental Solubility Determination

Experimental_Workflow start Start: Pure Compound & Solvent prep 1. Preparation of Supersaturated Solution (Add excess solid to solvent) start->prep equilibrate 2. Equilibration (Agitate at constant temperature, e.g., 24-48h) prep->equilibrate phase_sep 3. Phase Separation (Centrifugation or Filtration) equilibrate->phase_sep sampling 4. Sampling & Dilution (Aliquot of clear supernatant) phase_sep->sampling analysis 5. Concentration Analysis (UV-Vis or HPLC) sampling->analysis calc 6. Calculation of Solubility (Based on calibration curve) analysis->calc end End: Quantitative Solubility Value calc->end

References

reactivity of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-fluoro-3-methoxyphenol

Abstract

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and advanced organic synthesis. The unique arrangement of four distinct functional groups—a hydroxyl, a methoxy, a chloro, and a fluoro substituent—on the benzene ring imparts a complex and nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, focusing on the interplay between electronic and steric effects that govern its transformations. We will explore the reactivity at its three primary sites: the aromatic ring, the phenolic hydroxyl group, and the halogen substituents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and predictive models for leveraging this versatile scaffold in complex synthetic applications.

Introduction and Molecular Overview

The value of a synthetic building block is defined by the predictability and selectivity of its reactions. This compound (C₇H₆ClFO₂) presents a compelling case study in multifunctional reactivity.[1] Its structure is a confluence of competing and cooperating electronic influences:

  • Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density via resonance (+R effect).[2]

  • Deactivating Groups: The chloro (-Cl) and fluoro (-F) groups are deactivating via induction (-I effect) but are also considered ortho, para-directing due to resonance donation from their lone pairs.[3]

This dense functionalization makes the molecule an attractive starting material for creating highly decorated scaffolds, a common strategy in modern drug discovery to optimize ligand-protein interactions and fine-tune physicochemical properties.[4][5] Understanding the hierarchy of these electronic effects is paramount to predicting reaction outcomes and designing rational synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for reaction setup, solvent selection, and purification design.

PropertyValueSource
Molecular Formula C₇H₆ClFO₂[6]
Molecular Weight 176.57 g/mol [6]
CAS Number 1017777-60-4[6]
Appearance Solid (predicted)[7]
Topological Polar Surface Area (TPSA) 29.46 Ų[6]
Computed logP 2.19[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]

Reactivity of the Aromatic Core

The reactivity of the benzene ring is dictated by the balance between the powerful activating effects of the hydroxyl and methoxy groups and the deactivating inductive effects of the halogens.

Electrophilic Aromatic Substitution (EAS)

All four substituents are formally ortho, para-directors. To predict the site of electrophilic attack, we must consider the sole unoccupied position on the ring (C5) and evaluate the directing vectors of the existing groups.

  • -OH group (at C1): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).

  • -Cl group (at C2): Weakly directs to C1 (blocked), C3 (blocked), and C4 (blocked).

  • -OCH₃ group (at C3): Strongly directs to C2 (blocked), C4 (blocked), and C6 (blocked).

  • -F group (at C6): Weakly directs to C1 (blocked), C2 (blocked), and C5.

The only open position is C5. The directing influence towards this position comes primarily from the fluorine at C6 (ortho position) and the methoxy at C3 (meta position, though its ortho/para nature is dominant). Given the high electron density of the ring, EAS reactions are expected to be facile. However, the steric hindrance from the flanking fluoro and (potentially) methoxy groups could necessitate forcing conditions.

cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification start Dissolve Substrate in Acetic Anhydride cool Cool to 0°C in Ice Bath start->cool reagent Add HNO₃ dropwise cool->reagent stir Stir at 0°C (Monitor by TLC) reagent->stir quench Pour onto Ice stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate chrom Purify via Column Chromatography concentrate->chrom cluster_mech SNAr Mechanism A Substrate + Nucleophile (R₂NH) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition C Product + Leaving Group (F⁻) B->C Elimination

References

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As novel chemical entities progress through the drug discovery and development pipeline, a comprehensive understanding of their safe handling is paramount. 2-Chloro-6-fluoro-3-methoxyphenol is a substituted phenol derivative with potential applications in synthetic chemistry and pharmaceutical research. Due to its specific functional groups—a halogenated aromatic ring and a phenolic hydroxyl group—this compound warrants careful handling protocols. The toxicological properties of many research chemicals are not fully characterized, necessitating a proactive and cautious approach to safety. This guide provides a technical framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, grounding all recommendations in established safety principles and data from structurally similar molecules.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of a robust safety assessment.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1017777-60-4[1]
Molecular Formula C₇H₆ClFO₂[1][2]
Molecular Weight 176.57 g/mol [1][2]
Appearance Solid[2]
Recommended Storage Store at 4°C, under a dry, inert atmosphere (e.g., nitrogen).[1]

Section 2: Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound is not publicly available, a hazard assessment can be extrapolated from its chemical class (chlorinated phenol) and data from structural analogs. Phenolic compounds, as a class, can be corrosive and systemically toxic, with efficient absorption through the skin.[3]

GHS Hazard Classification (Anticipated):

Hazard ClassHazard CodeDescriptionRationale / Analog Data Source
Acute Toxicity, OralH302Harmful if swallowed.[2]
Acute Toxicity, DermalH312 (Potential)Harmful in contact with skin.Analog: 4-Chloro-2-methoxyphenol[4]
Acute Toxicity, InhalationH332 (Potential)Harmful if inhaled.Analog: 4-Chloro-2-methoxyphenol[4]
Skin Corrosion/IrritationH315Causes skin irritation.Analogs: 2-Fluoro-6-methoxyphenol, 4-Chloro-2-methoxyphenol[4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.Analogs: 2-Fluoro-6-methoxyphenol, 4-Chloro-2-methoxyphenol[4][5]
STOT - Single ExposureH335May cause respiratory irritation.Analogs: 2-Fluoro-6-methoxyphenol, 4-Chloro-2-methoxyphenol[4][5]

Primary Routes of Exposure:

  • Dermal Contact: Phenols can be readily absorbed through the skin, which can lead to both local irritation and systemic toxicity.[3]

  • Eye Contact: Direct contact can cause serious irritation or damage.[4][5]

  • Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

  • Ingestion: The compound is considered harmful if swallowed.[2]

Section 3: The Hierarchy of Controls for Risk Mitigation

A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for risk reduction. This framework is essential for establishing a self-validating system of laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Emergency_Response_Flowchart Start Exposure Event Occurs Assess Assess Route of Exposure Start->Assess Skin Skin Contact 1. Remove all contaminated clothing. 2. Flush with copious amounts of water for 15+ minutes. 3. Use Polyethylene Glycol (PEG) if available. Assess->Skin Skin Eye Eye Contact 1. Immediately flush with water for 15+ minutes, lifting eyelids. 2. Remove contact lenses if safe to do so. Assess->Eye Eye Inhale Inhalation 1. Move victim to fresh air immediately. 2. If not breathing, provide artificial respiration. Assess->Inhale Inhalation Ingest Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Give victim water to drink. Assess->Ingest Ingestion Medical Seek Immediate Medical Attention (Provide SDS to Responders) Skin->Medical Eye->Medical Inhale->Medical Ingest->Medical

References

commercial availability of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Sourcing and Application of 2-Chloro-6-fluoro-3-methoxyphenol

Authored by a Senior Application Scientist

Introduction

This compound, identified by CAS No. 1017777-60-4, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors.[1][2][3][4] Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, offers medicinal chemists a versatile scaffold for developing novel molecular entities. The strategic placement of these functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[5][6]

This guide provides an in-depth analysis of the commercial availability, key chemical properties, plausible synthetic routes, and potential applications of this compound. It is intended for researchers, chemists, and procurement specialists in drug discovery and development who require a comprehensive understanding of this valuable intermediate.

Physicochemical and Structural Properties

The structural attributes of this compound dictate its reactivity and utility in synthetic chemistry. The presence of an electron-withdrawing chlorine atom, a bioisosterically significant fluorine atom, and an electron-donating methoxy group on the phenol ring creates a unique electronic environment that can be exploited in various chemical transformations.

PropertyValueSource
CAS Number 1017777-60-4[1][2][4]
Molecular Formula C₇H₆ClFO₂[1][2]
Molecular Weight 176.57 g/mol [2]
Appearance Solid (predicted)
Typical Purity ≥98%[1][2]
SMILES COC1=C(C(=C(C=C1)F)O)Cl[2]
InChI Key YJSDVAWUSTVUQS-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 29.46 Ų[2]
LogP (Predicted) 2.19[2]

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers who cater to the research and development market. It is typically offered in small quantities (grams to tens of grams) with high purity, suitable for early-stage discovery programs.

Workflow for Sourcing and Qualification

The process of acquiring and validating a critical reagent like this involves several key steps to ensure project integrity and timeline adherence.

G cluster_sourcing Sourcing Phase cluster_qualification In-House Qualification Phase S1 Identify Suppliers (e.g., ChemScene, BioOrganics) S2 Request Quotations (Price, Lead Time, Purity) S1->S2 S3 Select Vendor & Place Order S2->S3 Q1 Receipt & Visual Inspection S3->Q1 Material Shipment Q2 Analytical Verification (NMR, LC-MS, etc.) Q1->Q2 Q3 Confirm Purity & Identity Q2->Q3 Q3->S1 Vendor Disqualification Q4 Release to Chemical Inventory Q3->Q4

Caption: A standard workflow for sourcing and qualifying a key chemical intermediate.

Selected Commercial Suppliers

The following table lists several vendors who have historically listed this compound in their catalogs. Researchers should always verify current stock and lead times directly with the supplier.

SupplierCatalog NumberPurityNotes
ChemScene CS-0211361≥98%Recommended storage at 4°C under nitrogen.[2]
BioOrganics BO-92775>98%Inventory status requires inquiry.[1]
2A Biotech 2A-012152996%+Inquire for pricing and availability.[3]
AOBChem (via Dabos) 16946Not specifiedAvailable in multi-gram quantities.
Sigma-Aldrich Not specifiedNot specifiedProduct has been discontinued but may be available through custom synthesis.

Synthesis Methodologies

Proposed Synthetic Pathway

A likely precursor for this synthesis is 2-fluoro-3-methoxyphenol. The key transformation is the regioselective chlorination at the C6 position. The directing effects of the existing substituents (hydroxyl, fluoro, and methoxy groups) are critical for achieving the desired isomer. The hydroxyl group is a strong ortho-, para-director, making the adjacent C6 position a prime target for electrophilic chlorination.

G Start reagent N-Chlorosuccinimide (NCS) CH3CN, rt Product Start_label 2-Fluoro-3-methoxyphenol Product_label This compound reagent->Product

Caption: Proposed synthesis via electrophilic chlorination of a phenol precursor.

Experimental Protocol (Hypothetical)

This protocol is illustrative and based on standard procedures for phenol chlorination. Optimization would be required.

  • Reaction Setup: To a solution of 2-fluoro-3-methoxyphenol (1.0 eq.) in acetonitrile (CH₃CN, 0.2 M) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise at room temperature.

    • Causality: Acetonitrile is a suitable polar aprotic solvent. NCS is a mild and effective electrophilic chlorinating agent for activated aromatic rings, minimizing over-chlorination compared to harsher reagents like Cl₂ gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to be complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Causality: The aqueous wash removes the succinimide byproduct and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure this compound.

    • Self-Validation: The purity of the final product must be confirmed by analytical methods as described in the following section.

Analytical Characterization

Confirming the identity and purity of the sourced or synthesized material is a non-negotiable step. The following techniques are standard for the characterization of this molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum should show a singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm. Two doublets are expected for the aromatic protons, and a broad singlet for the phenolic hydroxyl (OH) proton.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display seven distinct signals corresponding to each carbon atom in the unique electronic environment of the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the [M-H]⁻ ion. The isotopic pattern characteristic of a single chlorine atom (a ~3:1 ratio for M and M+2 peaks) would be a definitive confirmation.

  • Infrared Spectroscopy (IR): The IR spectrum would feature a broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretch of the phenol group, and various C-O, C-F, and C-Cl stretches in the fingerprint region.[7]

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a key intermediate. The strategic combination of its functional groups makes it a valuable precursor for synthesizing more complex molecules with potential therapeutic activity.

  • Scaffold for Kinase Inhibitors: Halogenated and methoxy-substituted phenols are common motifs in the design of kinase inhibitors. The chloro and fluoro groups can form critical halogen bonds or hydrophobic interactions within the ATP-binding pocket of kinases, while the phenol oxygen can act as a hydrogen bond donor or acceptor.

  • Building Block for Bioactive Molecules: The compound serves as a precursor for molecules where the phenol group is further functionalized. For example, related structures like 2-((2-chloro-6-fluorophenyl)amino) derivatives have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target for inflammatory diseases.[8]

  • Modulation of Physicochemical Properties: Incorporating chloro, fluoro, and methoxy groups is a well-established strategy in medicinal chemistry to fine-tune properties such as lipophilicity, metabolic stability, and pKa, which are crucial for optimizing a drug candidate's pharmacokinetic profile.[5][6][9]

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with appropriate care.

  • Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral). Safety data sheets for related phenols indicate potential for causing skin irritation and serious eye damage.[10][11]

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12][13][14]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended.[2]

References

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-3-methoxyphenol, a halogenated aromatic compound of increasing interest in synthetic and medicinal chemistry. This document details the compound's physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, presents its analytical characterization data, and discusses its potential applications as a key building block in the development of complex molecules. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this specific chemical entity.

Compound Profile and Physicochemical Properties

This compound is a polysubstituted phenol derivative. The strategic placement of chloro, fluoro, and methoxy groups on the aromatic ring makes it a versatile intermediate for further chemical modification. The electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group create a unique electronic environment that influences its reactivity in coupling reactions and nucleophilic substitutions.

Key identifiers and properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1017777-60-4[1][2]
Molecular Formula C₇H₆ClFO₂[1][3]
Molecular Weight 176.57 g/mol [1]
Appearance No Data Available[2]
Purity Typically ≥98%[1][2]
Topological Polar Surface Area (TPSA) 29.46 Ų[1]
LogP 2.1933[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not abundantly available in public literature, a logical retrosynthetic analysis suggests its preparation from more common starting materials. A plausible pathway involves the selective halogenation and methoxylation of a fluorophenol precursor. The following section outlines a conceptual, multi-step synthesis, drawing parallels from established methodologies for similar substituted phenols.[4][5]

Conceptual Synthetic Pathway

The synthesis can be envisioned starting from 2-fluorophenol, proceeding through sulfonation to direct the subsequent chlorination, followed by methoxylation and desulfonation. This approach offers control over the regiochemistry, which is a critical challenge in the synthesis of polysubstituted aromatics.

Synthetic_Pathway A 2-Fluorophenol B Sulfonation (H₂SO₄ or HSO₃Cl) A->B C 4-Fluoro-3-hydroxy benzenesulfonic acid B->C D Chlorination (e.g., NCS) C->D E 2-Chloro-4-fluoro-5-hydroxy benzenesulfonic acid D->E F Methoxylation (e.g., DMS, K₂CO₃) E->F G 2-Chloro-4-fluoro-5-methoxy benzenesulfonic acid F->G H Hydrolysis/Desulfonation (Dilute Acid, Heat) G->H I This compound H->I

Caption: Conceptual synthesis of this compound.

Step-by-Step Protocol (Hypothetical)

Disclaimer: This protocol is a conceptual illustration based on general organic chemistry principles for producing similar compounds. It has not been experimentally validated and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

  • Sulfonation (Protection & Directing Group):

    • To a stirred solution of 2-fluorophenol, slowly add fuming sulfuric acid (or chlorosulfonic acid) at 0-5 °C.

    • Allow the reaction to warm to room temperature and then heat to ~100 °C for several hours to ensure complete sulfonation, primarily at the para-position due to steric hindrance from the ortho-fluoro group.[5]

    • Causality: The sulfonic acid group acts as a bulky protecting group and a meta-director for subsequent electrophilic aromatic substitution, facilitating chlorination at the desired position.

  • Electrophilic Chlorination:

    • Cool the reaction mixture containing the sulfonic acid intermediate.

    • Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise while maintaining a low temperature (-25 to -20 °C) to control selectivity.[5]

    • Causality: The strongly deactivating sulfonic acid group directs the incoming electrophilic chlorine to one of the available ortho positions, yielding the desired 2-chloro substitution pattern.

  • Methoxylation:

    • Neutralize the reaction mixture carefully.

    • Add a suitable methylating agent, such as dimethyl sulfate (DMS) or methyl iodide, in the presence of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent (e.g., acetone or DMF).

    • Heat the mixture to drive the Williamson ether synthesis on the phenolic hydroxyl group.

    • Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide, which then attacks the methylating agent to form the methoxy group.

  • Hydrolysis (Desulfonation):

    • Isolate the methoxylated intermediate.

    • Heat the compound in the presence of dilute sulfuric acid.

    • Causality: This is a reversible reaction. By heating in dilute acid, the sulfonic acid group is removed via ipso-substitution with a proton, yielding the final product.

  • Purification:

    • The final product would require purification, likely via extraction followed by column chromatography on silica gel or distillation, to achieve high purity (>98%).

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a complete dataset is not publicly available, the expected spectroscopic signatures can be predicted.

Analysis MethodExpected Results
¹H NMR Signals corresponding to two aromatic protons, one methoxy group (singlet, ~3.9 ppm), and one phenolic hydroxyl group (broad singlet). The aromatic protons would show splitting patterns consistent with their coupling to each other and to the fluorine atom.
¹³C NMR Seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents (Cl, F, OCH₃, OH).
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight (176.57 g/mol ), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicating the presence of one chlorine atom.
Infrared (IR) Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring, ~1600-1450 cm⁻¹), and C-O stretching.

Applications and Research Significance

This compound is primarily utilized as a specialized building block or intermediate in organic synthesis.[6] Its utility stems from the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.

Workflow: Role as a Synthetic Intermediate

Applications A This compound B Phenolic -OH (O-Alkylation, O-Arylation, Esterification) A->B Site for Nucleophilic Attack C Aromatic Ring (Coupling Reactions e.g., Suzuki, Buchwald-Hartwig) A->C Site for Metal-Catalyzed Cross-Coupling D Target Molecules B->D C->D

Caption: Reactivity sites of the molecule for further synthesis.

  • Pharmaceuticals: Halogenated phenols are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The specific substitution pattern of this molecule could be crucial for creating analogs of existing drugs or for developing new chemical entities with tailored biological activities, such as kinase inhibitors or receptor antagonists. The synthesis of chloro-substituted analogs of biologically active molecules is a common strategy in drug discovery.[7]

  • Agrochemicals: Similar to pharmaceuticals, substituted phenols are foundational structures for many herbicides, pesticides, and fungicides.

  • Materials Science: Phenolic compounds can be used in the synthesis of polymers and specialty materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related compounds like 2-chloro-6-methoxyphenol and 2-fluoro-6-methoxyphenol are classified as irritants.[8][9]

  • Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a cool, dry place, away from oxidizing agents. For long-term stability, storage at 4°C under a nitrogen atmosphere is recommended.[1]

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its synthesis requires a controlled, multi-step approach to ensure correct regiochemistry. The presence of multiple, electronically distinct functional groups makes it an attractive starting point for the construction of more complex, high-value molecules in the pharmaceutical and agrochemical industries. Further research into its synthetic applications is warranted to fully explore its potential as a versatile building block.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-6-fluoro-3-methoxyphenol in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-Chloro-6-fluoro-3-methoxyphenol is a polysubstituted aromatic compound with the CAS number 1017777-60-4.[1][2] Its unique arrangement of chloro, fluoro, methoxy, and hydroxyl functional groups makes it a highly valuable and versatile building block in modern organic synthesis. The strategic placement of these substituents allows for regioselective modifications, rendering it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and expert insights into its application.

The presence of a phenolic hydroxyl group provides a handle for etherification and esterification reactions, while the halogen substituents (chlorine and fluorine) are amenable to various cross-coupling reactions. The methoxy group, on the other hand, influences the electronic properties of the aromatic ring and can be a site for demethylation to introduce another reactive hydroxyl group if desired. This multi-functional nature allows for a diversity of synthetic transformations, making it a key intermediate in the construction of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1017777-60-4[1]
Molecular Formula C₇H₆ClFO₂[1]
Molecular Weight 176.57 g/mol [1]
Appearance White to off-white solid
Purity Typically >98%[1]
Storage 4°C, stored under nitrogen[1]

Synthetic Pathways to this compound

Protocol 1: Regioselective Chlorination of 2-Fluoro-6-methoxyphenol

This protocol describes a general procedure for the regioselective chlorination of 2-fluoro-6-methoxyphenol. The directing effects of the hydroxyl and methoxy groups are expected to favor chlorination at the position ortho to the hydroxyl group and para to the methoxy group.

Reaction Scheme:

G reactant 2-Fluoro-6-methoxyphenol product This compound reactant->product Solvent (e.g., CH2Cl2) Room Temperature reagent Chlorinating Agent (e.g., SO2Cl2) reagent->product G A This compound B Protection of Hydroxyl Group (e.g., as a methyl ether) A->B C 2-Chloro-6-fluoro-1,3-dimethoxybenzene B->C D Directed Ortho-metalation (e.g., with n-BuLi) C->D E Reaction with Boron Electrophile (e.g., B(OMe)3) D->E F 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid E->F G Suzuki Coupling with 4-amino-6-halopicolinate F->G H Herbicidal 6-(poly-substituted aryl)-4-aminopicolinate G->H G start This compound step1 Functional Group Transformation start->step1 intermediate Reactive Intermediate step1->intermediate step2 Intramolecular or Intermolecular Cyclization intermediate->step2 product Bioactive Heterocycle (e.g., Benzofuran, Benzoxazole) step2->product

References

Application Notes and Protocols: 2-Chloro-6-fluoro-3-methoxyphenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and specifically substituted phenolic moieties is a cornerstone of rational drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting metabolic stability, binding affinity, and membrane permeability. 2-Chloro-6-fluoro-3-methoxyphenol is a prime exemplar of a highly functionalized building block, offering medicinal chemists a unique constellation of reactive sites and stereoelectronic properties. Its trifecta of a nucleophilic hydroxyl group, an electron-rich methoxy group, and two distinct halogen atoms (chlorine and fluorine) on a phenyl ring provides a versatile platform for constructing complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound. We will delve into a plausible synthetic protocol for this valuable intermediate and showcase its application in the synthesis of a potent triple angiokinase inhibitor, WXFL-152, thereby highlighting its significance in the development of novel therapeutics.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClFO₂[2]
Molecular Weight 176.57 g/mol [2][3]
CAS Number 1017777-60-4[3]
Appearance Off-white to light brown solid (predicted)General Knowledge
pKa ~6.96 (predicted for a similar compound)
LogP 2.19 (predicted)[3]

Synthesis of this compound: A Proposed Protocol

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound 2-Fluoro-3-methoxyphenol 2-Fluoro-3-methoxyphenol Reaction Electrophilic Aromatic Chlorination 2-Fluoro-3-methoxyphenol->Reaction N-Chlorosuccinimide N-Chlorosuccinimide N-Chlorosuccinimide->Reaction Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol: Electrophilic Chlorination

This protocol is based on standard procedures for the chlorination of activated aromatic rings.

Materials:

  • 2-Fluoro-3-methoxyphenol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add 2-fluoro-3-methoxyphenol (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Application in Medicinal Chemistry: Synthesis of the Angiokinase Inhibitor WXFL-152

A significant application of this compound is its use as a key building block in the synthesis of WXFL-152, a novel triple angiokinase inhibitor targeting VEGFR2, FGFR1, and PDGFRβ.[4][5] The synthesis involves a crucial nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis-type reaction where the phenolic oxygen of this compound displaces a chlorine atom on a quinoline core.

Diagram: Key Etherification Step in WXFL-152 Synthesis

G cluster_1 Core Reaction: O-Arylation Phenol This compound Reaction Nucleophilic Aromatic Substitution Phenol->Reaction Quinoline 4-Chloro-7-methoxyquinoline-6-carboxamide Quinoline->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent DMF Solvent->Reaction Intermediate Key Ether Intermediate Reaction->Intermediate

Caption: O-Arylation step in the synthesis of WXFL-152.

Protocol: Synthesis of the 4-(Aryloxy)quinoline Intermediate

This protocol is adapted from the published synthesis of WXFL-152.[1]

Materials:

  • This compound

  • 4-Chloro-7-methoxyquinoline-6-carboxamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere, add anhydrous DMF.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. A precipitate should form.

  • Isolation: Collect the solid by filtration, wash thoroughly with water, and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography to yield the pure 4-(2-chloro-6-fluoro-3-methoxyphenoxy)-7-methoxyquinoline-6-carboxamide intermediate.

Causality and Mechanistic Insights

The key transformation is a nucleophilic aromatic substitution (SNAr). The reaction proceeds via the following steps:

  • Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of this compound to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electron-deficient C4 position of the 4-chloroquinoline ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the quinoline ring system.[6]

  • Formation of Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized over the quinoline ring.

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, yielding the desired ether product.

The choice of a polar aprotic solvent like DMF is critical as it solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the reaction rate.[8]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern allows for its strategic incorporation into complex molecules, as demonstrated by its pivotal role in the synthesis of the multi-targeted kinase inhibitor WXFL-152. The protocols provided herein offer a practical guide for the synthesis and application of this compound, enabling researchers to leverage its unique properties in the pursuit of novel therapeutic agents.

References

Application Note: Strategies for Successful Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to a Challenging Transformation:

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex biaryl scaffolds.[1][2] This application note provides a comprehensive guide for researchers tackling the coupling of 2-Chloro-6-fluoro-3-methoxyphenol, a substrate whose unique structural features present a confluence of common synthetic challenges. We delve into the mechanistic considerations and provide field-proven strategies to overcome the inherent difficulties associated with a sterically hindered, electron-rich aryl chloride bearing a potentially interfering phenolic group. This guide offers detailed protocols, optimization parameters, and troubleshooting advice to enable the successful synthesis of novel biaryl phenols, which are valuable intermediates in drug discovery.

Introduction: Deconstructing a Challenging Substrate

The value of a synthetic method is often defined by its ability to handle complex and challenging substrates. This compound is a prime example of such a molecule, embodying several features that can impede a standard Suzuki-Miyaura coupling:

  • Aryl Chloride Reactivity: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. Consequently, the initial, often rate-limiting, oxidative addition step requires a highly active catalyst.[3]

  • Steric Hindrance: The chlorine atom is flanked by both a fluorine atom and a methoxy-phenol group. This severe steric congestion around the reaction center hinders the approach of the palladium catalyst, demanding specialized, bulky ligands to facilitate the coupling.[4][5][6]

  • Electron-Rich System: The potent electron-donating effects of the hydroxyl and methoxy groups increase the electron density of the aromatic ring. While electron-withdrawing groups can sometimes accelerate oxidative addition, a highly electron-rich system can slow this key step.[7]

  • The Free Phenol: The acidic proton of the hydroxyl group can react with the base, potentially complicating the stoichiometry. More critically, the resulting phenoxide can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[8] While some modern catalysts tolerate free hydroxyls, protection may be a viable strategy in challenging cases.[9]

This guide is structured to address these challenges head-on, providing the scientific rationale and practical steps required for a successful reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is fundamental to troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the substrate, forming a new organopalladium(II) complex. This is typically the slowest step for aryl chlorides.[11][12]

  • Transmetalation: The base activates the organoboron reagent (e.g., boronic acid) to form a more nucleophilic boronate species.[10][13] This species then transfers its organic group to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Ar-Pd(II)(L)n-Cl Pd0->OxAdd Oxidative Addition (+ Ar-Cl) Trans Ar-Pd(II)(L)n-R' OxAdd->Trans Trans->Pd0 Reductive Elimination Product Ar-R' (Product) Trans->Product dummy1 dummy2 ArCl 2-Chloro-6-fluoro- 3-methoxyphenol ArCl->OxAdd Boronic R'-B(OH)2 + Base Boronic->Trans

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Critical Reaction Parameters

Success with a substrate like this compound hinges on the careful selection of four key components: catalyst/ligand, base, solvent, and boron reagent.

Catalyst and Ligand: The Engine of the Reaction

For sterically demanding aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] The solution lies in using catalysts with bulky, electron-rich ligands that promote the difficult oxidative addition and subsequent reductive elimination steps.

Ligand TypeRecommended LigandsKey AdvantagesConsiderations
Biaryl Phosphines SPhos, XPhos, RuPhosExcellent for hindered Ar-Cl. High activity allows for lower catalyst loading and temperature.[3][6]Can be air-sensitive; often used with pre-catalysts for easier handling.
N-Heterocyclic Carbenes (NHCs) IPr, IMesHigh thermal stability and strong σ-donor properties. Very effective for tetra-ortho-substituted biaryls.[9][14]Pre-catalysts (e.g., PEPPSI-type) are recommended for ease of use.[7]
Dppf Pd(dppf)Cl₂A robust and versatile workhorse catalyst, but may require higher temperatures for this specific substrate.[15]May be less effective than modern Buchwald-type ligands for this specific challenge.

Starting Recommendation: A Buchwald-type pre-catalyst, such as SPhos Pd G3 (or generating the catalyst in situ from Pd₂(dba)₃ and SPhos), is a highly authoritative starting point for this transformation.

Base and Solvent: Creating the Right Environment

The choice of base and solvent are interlinked and crucial for activating the boronic acid without promoting side reactions.

  • Base Selection: A moderately strong base is required to facilitate transmetalation without causing degradation of the substrate or catalyst.

    • K₃PO₄ (Potassium Phosphate): An excellent and frequently used base. Its moderate strength and high solubility in water make it ideal for biphasic systems.[6][10]

    • Cs₂CO₃ (Cesium Carbonate): Another highly effective but more expensive option. Its solubility in organic solvents can be advantageous.[6]

    • KOtBu (Potassium tert-butoxide): A very strong base that can be effective for extremely challenging couplings but increases the risk of side reactions.[9]

  • Solvent System: A polar aprotic solvent, often with a small amount of water, is standard. Water is often required to dissolve inorganic bases like K₃PO₄ and facilitate the formation of the active boronate.[3][10][16]

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

Starting Recommendation: K₃PO₄ in a 1,4-Dioxane/Water (e.g., 5:1 v/v) mixture provides a robust and reliable starting point.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Safety Precaution: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalyst and some ligands are air-sensitive and should be handled under an inert atmosphere.

Materials and Equipment
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%) OR SPhos Pd G3 pre-catalyst (1-2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv.)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Catalyst Addition: If using a pre-catalyst, add the SPhos Pd G3 (0.02 equiv.) to the flask. If generating the catalyst in situ, add Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.02 equiv.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (e.g., for a 1 mmol scale reaction, use 5 mL dioxane and 1 mL water) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly cool the reaction, draw a small aliquot via syringe, and quench it into a vial containing ethyl acetate and a small amount of water.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst/Pre-catalyst reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat and Stir (80-100°C, 12-24h) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (EtOAc/Water/Brine) monitor->workup purify 8. Column Chromatography workup->purify analyze 9. Characterization (NMR, MS) purify->analyze

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Temperature too low.1. Use a pre-catalyst or ensure anaerobic conditions when preparing catalyst in situ. Screen other ligands (e.g., XPhos, NHCs). 2. Switch to Cs₂CO₃ or K₃PO₄. 3. Increase temperature to 110 °C (refluxing dioxane).
Protodeboronation (Boronic acid decomposes)1. Reaction temperature too high or time too long. 2. Excess water in the reaction.1. Monitor reaction closely and stop when starting material is consumed. 2. Use a boronic acid pinacol ester (Bpin) instead of the boronic acid. Use carefully dried solvents and base.
Dehalogenation (Ar-Cl → Ar-H)Side reaction involving hydride sources (e.g., solvent, base impurities) on the palladium center.[7]1. Change the ligand; sometimes a different steric/electronic profile can suppress this pathway. 2. Ensure high-purity solvents and reagents are used.
Homocoupling (R'-B(OH)₂ → R'-R')Often occurs during the in situ reduction of a Pd(II) source to Pd(0).[7]1. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a pre-catalyst. 2. Ensure rigorous exclusion of oxygen.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation. Success is predicated on acknowledging the substrate's inherent steric and electronic properties and selecting a catalytic system designed to overcome these hurdles. The use of modern, bulky, electron-rich phosphine ligands, in combination with a suitable base and solvent system, is paramount. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently approach this reaction, enabling the synthesis of valuable and complex molecular architectures for drug discovery and development.

References

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of synthetic strategies for creating novel heterocyclic compounds utilizing 2-Chloro-6-fluoro-3-methoxyphenol as a versatile starting material. This trifunctionalized phenol is a valuable building block in medicinal chemistry due to its unique electronic and steric properties, which can be exploited to construct complex molecular architectures. We present detailed protocols, mechanistic insights, and expert commentary on the synthesis of two key classes of heterocycles: substituted benzofurans and dibenzofurans. The methodologies discussed include classical O-alkylation followed by intramolecular cyclization and advanced palladium-catalyzed cross-coupling strategies. Each protocol is designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of this compound

This compound (CAS 1017777-60-4) is a polysubstituted aromatic compound whose utility in synthetic chemistry is derived from its distinct arrangement of functional groups.[1][2][3] The phenolic hydroxyl group serves as a primary nucleophilic center for O-alkylation and etherification reactions.[4][5][6] The ortho-chloro and ortho-fluoro substituents provide handles for various cross-coupling and cyclization reactions, while also sterically and electronically influencing the reactivity of the aromatic ring. The methoxy group further modulates the electronic character of the phenol. This combination makes it an ideal precursor for constructing heterocyclic frameworks, which are ubiquitous in pharmaceuticals and natural products.[7][8][9] This document outlines robust and reproducible protocols for leveraging this precursor to synthesize high-value benzofuran and dibenzofuran derivatives.

Synthesis of Substituted Benzofurans via Alkylation and Intramolecular Cyclization

One of the most direct applications of phenols in heterocyclic synthesis is the construction of the benzofuran core.[7][10][11][12] The general strategy involves two key steps: the O-alkylation of the phenolic hydroxyl group with a suitable electrophile, followed by an intramolecular cyclization to form the furan ring. Reacting this compound with α-haloketones provides a convenient and efficient route to 2-substituted or 2,3-disubstituted benzofurans.[10]

Mechanistic Rationale

The synthesis proceeds via a tandem reaction mechanism. The first step is a classic Williamson ether synthesis, where the phenoxide, generated in situ by a base, acts as a nucleophile, attacking the α-haloketone in an S_N2 reaction to form an aryl ether intermediate. The choice of a moderately weak base like potassium carbonate (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the ketone or other side reactions.[5]

The second step is an intramolecular cyclization. This can be viewed as an intramolecular Friedel-Crafts-type alkylation, where the enol or enolate of the ketone attacks the electron-rich aromatic ring. The reaction is often promoted by a Lewis acid or proceeds under thermal conditions to facilitate the cyclodehydration, leading to the formation of the stable benzofuran ring system.[10]

Workflow for Benzofuran Synthesis

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration A 2-Chloro-6-fluoro- 3-methoxyphenol D Aryl Ether Intermediate A->D B α-Haloketone (e.g., 2-Chloro- cyclohexanone) B->D C Base (K₂CO₃) Solvent (Acetone) C->D Reflux E Lewis Acid (e.g., TiCl₄) or Heat D->E Isolation or One-Pot F Substituted Benzofuran E->F Annulation

Caption: Workflow for the synthesis of benzofurans.

Detailed Experimental Protocol: Synthesis of 7-Chloro-5-fluoro-6-methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan

This protocol details the reaction of this compound with 2-chlorocyclohexanone.

Materials:

  • This compound (1.0 eq)

  • 2-Chlorocyclohexanone (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetone

  • Titanium Tetrachloride (TiCl₄) (Optional, for catalyzed cyclization)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • O-Alkylation: To a stirred solution of this compound (1.0 eq) in anhydrous acetone (10 mL per mmol of phenol) in a round-bottom flask, add anhydrous K₂CO₃ (2.5 eq).

  • Add 2-chlorocyclohexanone (1.2 eq) dropwise to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting phenol is consumed (typically 8-12 hours).

  • Work-up (Isolation of Intermediate): Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude aryl ether intermediate. This intermediate can be purified by column chromatography or used directly in the next step.

  • Intramolecular Cyclization (Thermal): Dissolve the crude aryl ether intermediate in a high-boiling solvent such as xylene or N,N-dimethylformamide (DMF). Heat the solution to reflux (140-150 °C) for 4-6 hours. Monitor by TLC for the formation of the benzofuran product.

  • Alternative Cyclization (Lewis Acid Catalyzed): Dissolve the crude intermediate in anhydrous DCM at 0 °C. Add TiCl₄ (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.[10]

  • Final Work-up and Purification: Cool the reaction mixture. If using the thermal method, remove the solvent under reduced pressure. If using the catalyzed method, quench the reaction by carefully adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tetrahydrodibenzofuran derivative.

Expected Data
ParameterExpected Outcome
Yield 65-85% (over two steps)
Appearance Off-white to pale yellow solid
¹H NMR Signals corresponding to aromatic and aliphatic protons.
¹³C NMR Signals for aromatic, aliphatic, and methoxy carbons.
MS (ESI) [M+H]⁺ peak corresponding to the molecular weight.

Synthesis of Dibenzofurans via Palladium-Catalyzed Intramolecular C-C Coupling

The synthesis of dibenzofurans represents a more advanced application, requiring the formation of both a C-O and a C-C bond to construct the full tricyclic system.[13] A robust strategy involves an initial intermolecular C-O bond formation (e.g., an Ullmann condensation or Buchwald-Hartwig amination) to create a diaryl ether, followed by a palladium-catalyzed intramolecular C-H arylation to form the final C-C bond.[14][15]

Mechanistic Rationale

Step 1: Diaryl Ether Formation (Ullmann Condensation): This classic copper-catalyzed reaction couples an aryl halide with a phenol.[16][17] In our case, this compound is coupled with an ortho-halophenol (e.g., 2-bromophenol). The reaction typically requires a copper(I) source, a base, and often a ligand to stabilize the copper catalyst. The mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether.[16]

Step 2: Intramolecular C-C Bond Formation (Direct Arylation): The resulting diaryl ether is designed with ortho-halogens on both rings, setting the stage for an intramolecular cyclization. A palladium catalyst, such as Pd(OAc)₂, is used to facilitate a C-H activation/C-C coupling cascade. The mechanism is believed to proceed via oxidative addition of the palladium(0) catalyst into one of the C-X bonds, followed by an intramolecular C-H activation/arylation at the ortho position of the other ring, and finally, reductive elimination to regenerate the Pd(0) catalyst and furnish the dibenzofuran product.[15]

Pathway for Dibenzofuran Synthesis

G cluster_0 Step 1: C-O Bond Formation cluster_1 Step 2: Intramolecular C-C Coupling A 2-Chloro-6-fluoro- 3-methoxyphenol D Diaryl Ether Intermediate A->D B o-Bromophenol B->D C CuI, Base (Cs₂CO₃) Ligand (e.g., Phenanthroline) C->D Ullmann Coupling E Pd(OAc)₂, Ligand (e.g., SPhos) Base (K₂CO₃) D->E Purification & Transfer F Substituted Dibenzofuran E->F Direct Arylation

Caption: Two-step synthesis of dibenzofurans.

Detailed Experimental Protocol: Synthesis of a Substituted Dibenzofuran

Part A: Synthesis of 2-(2-Bromo-phenoxy)-1-chloro-3-fluoro-4-methoxy-benzene

Materials:

  • This compound (1.0 eq)

  • 2-Bromophenol (1.1 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and 2-bromophenol (1.1 eq).

  • Heat the reaction mixture to 110 °C and stir for 24 hours under the inert atmosphere.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure diaryl ether.

Part B: Intramolecular Cyclization to form the Dibenzofuran

Materials:

  • Diaryl Ether from Part A (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In an oven-dried Schlenk flask, combine the diaryl ether (1.0 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to afford the target dibenzofuran.

Expected Data
ParameterDiaryl Ether IntermediateFinal Dibenzofuran
Yield 70-90%60-80%
Appearance Colorless oil or low-melting solidWhite to off-white solid
Key ¹H NMR Signal Two distinct sets of aromatic signalsOne simplified set of aromatic signals
MS (ESI) [M+H]⁺ peak[M+H]⁺ peak (loss of HBr/HCl)

Advanced Concepts: The Smiles Rearrangement

For researchers interested in more complex heterocyclic systems, the functionality within this compound can be leveraged for intramolecular rearrangement reactions. The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (S_NAr) reaction.[18][19][20] It involves the migration of an aryl group from one heteroatom to another.[21]

In a hypothetical application, the phenolic oxygen of our starting material could be linked to a tether containing a nucleophilic group (e.g., an amine or thiol). The electron-deficient nature of the chloro-fluoro-substituted ring could then facilitate an intramolecular attack by the tethered nucleophile, displacing the ether oxygen and forming a new heterocyclic ring. This advanced strategy opens pathways to scaffolds like phenoxazines or phenothiazines, depending on the chosen tether.

Mechanistic Overview of a Hypothetical Smiles Rearrangement

G A Precursor Synthesis (O-Alkylation with -X-Y-H tether) B Aryl Ether with Nucleophilic Tether A->B C Base-promoted Deprotonation of Y-H B->C D Intramolecular Nucleophilic Attack C->D E Meisenheimer Complex (Spirocyclic Intermediate) D->E F Ring Opening & Aryl Migration E->F G Rearranged Heterocycle F->G

Caption: Generalized mechanism of the Smiles Rearrangement.

This pathway underscores the potential for developing highly novel molecular frameworks from this compound by thinking beyond conventional cyclization strategies.

Conclusion

This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocycles. This guide has provided robust, mechanistically-grounded protocols for the construction of substituted benzofurans and dibenzofurans. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently adapt these methodologies to create diverse libraries of novel compounds for applications in drug discovery and materials science.

References

protocols for O-alkylation of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the O-Alkylation of 2-Chloro-6-fluoro-3-methoxyphenol

Authored by: A Senior Application Scientist

Abstract

The O-alkylation of substituted phenols is a cornerstone transformation in medicinal chemistry and materials science, enabling the synthesis of a vast array of aryl ethers with diverse biological and physical properties. This application note provides a detailed guide to the O-alkylation of this compound, a sterically hindered and electronically complex substrate. We delve into the fundamental principles of the Williamson ether synthesis, offering a rationale for the selection of reagents and reaction conditions. Two robust, field-proven protocols are presented, catering to both general-purpose and more challenging alkylations. This guide is designed for researchers, scientists, and drug development professionals, providing the technical insights and practical steps necessary to achieve successful and reproducible outcomes.

Scientific Principles: The Williamson Ether Synthesis

The O-alkylation of phenols is most commonly achieved through the Williamson ether synthesis, a reliable and versatile method first developed in 1850.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] It involves two primary steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.[4][5]

  • Nucleophilic Attack: The resulting phenoxide attacks an alkylating agent (typically a primary alkyl halide), displacing the leaving group to form the desired ether linkage.[1][2]

The success of this reaction hinges on optimizing conditions to favor the SN2 pathway while minimizing competing side reactions, such as E2 elimination and C-alkylation.[1][6]

Substrate Profile: this compound

The target substrate, this compound (CAS 1017777-60-4), presents unique considerations.[7][8] The presence of electron-withdrawing halogen substituents (chloro and fluoro) increases the acidity of the phenolic proton, facilitating its removal by a base. However, these groups, along with the adjacent methoxy group, also create steric hindrance around the phenolic oxygen, which can impact the rate of reaction. Furthermore, the phenoxide intermediate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring carbons.[1] This duality can lead to a competing C-alkylation side reaction, where the alkyl group is attached to the ring instead of the oxygen.[9][10]

Causality Behind Experimental Choices

Choosing the Right Base: The base's role is to generate the phenoxide nucleophile. Its strength and type are critical.

  • Potassium Carbonate (K₂CO₃): A moderately strong and widely used base for phenol alkylation.[11] It is easy to handle and generally provides good yields with reactive alkylating agents.

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[2] It is ideal for less reactive alkylating agents or when rigorous anhydrous conditions are required.

  • Potassium Hydroxide (KOH): A strong base that can be effective but introduces water, which may not be ideal for all substrates.[5]

Selecting the Alkylating Agent: The structure of the alkylating agent is paramount to avoid the E2 elimination side reaction.

  • Reactivity: The leaving group ability follows the trend I > Br > Cl > OTs/OMs.[2] Alkyl iodides are the most reactive but also the most expensive. Alkyl bromides offer a good balance of reactivity and cost.

  • Steric Hindrance: The reaction works best with primary alkyl halides.[2][3] Secondary alkyl halides will yield a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively lead to elimination.[2][6]

The Critical Role of the Solvent: Solvent choice significantly influences both the reaction rate and the selectivity between O- and C-alkylation.

  • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are the solvents of choice.[1][4] They effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the desired SN2 reaction.[1][9] Using DMSO has been shown to significantly increase reaction rates and yields compared to using an alcohol as the solvent.[12]

  • Protic Solvents (Water, Alcohols): These solvents should generally be avoided. They can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that shields its nucleophilicity and slows the rate of O-alkylation.[9] This shielding can sometimes make the carbon atoms of the aromatic ring more accessible, favoring the undesired C-alkylation pathway.[9][13]

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the core reaction mechanism and the general experimental workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Phenol 2-Chloro-6-fluoro- 3-methoxyphenol Phenoxide Phenoxide Intermediate (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) SN2 SN2 Attack AlkylHalide->SN2 Phenoxide->SN2 Ether Target Aryl Ether SN2->Ether Ether Formation Salt Salt Byproduct SN2->Salt Leaving Group Expulsion

Caption: The Williamson Ether Synthesis Mechanism.

Experimental_Workflow A 1. Reagent Setup (Phenol, Base, Solvent) B 2. Addition of Alkylating Agent A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Aqueous Work-up (Quenching & Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: General Experimental Workflow for O-Alkylation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle with extreme care under an inert atmosphere.

Protocol 1: General-Purpose O-Alkylation using Potassium Carbonate

This protocol is a reliable starting point for most primary alkyl bromides or iodides.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equivalents)

  • Acetonitrile (MeCN), anhydrous grade

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.2 M with respect to the phenol.

  • Reagent Addition: Add the alkyl halide (1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure O-alkylated product.

Protocol 2: O-Alkylation for Less Reactive Substrates using Sodium Hydride

This protocol is suitable for less reactive alkylating agents (e.g., some alkyl chlorides) or when a stronger driving force is needed.

Materials:

  • This compound

  • Alkyl halide (1.1 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Diethyl ether or MTBE

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq.) in anhydrous DMF (concentration approx. 0.3 M).

  • Base Addition: Cool the solution to 0°C using an ice bath. Carefully add the sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

  • Reagent Addition: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as determined by TLC or LC-MS (typically 2-16 hours). Gentle heating (e.g., 50-60°C) can be applied if the reaction is sluggish.[1]

  • Work-up (Quenching):

    • Cool the reaction mixture back to 0°C.

    • Very carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

    • Dilute the mixture with water and extract with diethyl ether or MTBE (3x).

  • Washing: Combine the organic extracts and wash with water (3x) to remove DMF, followed by a wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary and Troubleshooting

ParameterProtocol 1 (K₂CO₃/MeCN)Protocol 2 (NaH/DMF)Rationale & Field Insights
Base K₂CO₃ (2.0 eq.)NaH (1.2 eq.)K₂CO₃ is safer and easier to handle for general use. NaH provides a stronger, irreversible deprotonation for challenging reactions.[2]
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Both are excellent polar aprotic solvents.[4] DMF has a higher boiling point, allowing for higher reaction temperatures if needed.
Temperature Reflux (~82°C)0°C to RT (or heat)The reaction is typically conducted at 50 to 100 °C.[1] Starting at RT and heating as needed provides good control.
Alkylating Agent 1.2 equivalents1.1 equivalentsA slight excess of the alkylating agent ensures complete consumption of the more valuable phenol.
Work-up Filtration then extractionQuenching then extractionNaH requires a careful quenching step to neutralize the excess base and ensure safety.
Best For Primary alkyl bromides/iodidesLess reactive alkyl halidesMatches the reactivity of the reagents to the required reaction conditions for optimal results.
Potential Issue Possible Cause Suggested Solution
Low or No Reaction Insufficiently reactive alkylating agent; Low temperature.Switch from alkyl chloride/bromide to alkyl iodide. Increase reaction temperature. Use the stronger NaH/DMF system.
Formation of Alkene E2 elimination is competing with SN2.Ensure a primary, unhindered alkyl halide is used.[6] Avoid excessively high temperatures.
C-Alkylation Product Solvent effects; steric hindrance.Ensure a polar aprotic solvent (DMF, DMSO, MeCN) is used.[9] Protic solvents can promote C-alkylation.
Incomplete Reaction Inactive base; "wet" solvent/reagents.Use freshly opened anhydrous solvents. Ensure K₂CO₃ is finely powdered and dry. For NaH, ensure it has not been deactivated by air/moisture.

Conclusion

The O-alkylation of this compound can be reliably achieved using the Williamson ether synthesis. Success is predicated on the careful selection of the base, alkylating agent, and, most critically, a polar aprotic solvent to maximize the rate of the SN2 reaction while suppressing side reactions. The protocols provided herein offer validated starting points for chemists to produce a diverse range of aryl ether derivatives from this valuable building block, empowering further research and development in the chemical sciences.

References

palladium-catalyzed cross-coupling of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-fluoro-3-methoxyphenol

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of substituted aromatic cores is paramount. This compound represents a highly valuable, yet challenging, scaffold. Its unique substitution pattern—an electron-donating methoxy group, a deactivating and ortho-directing hydroxyl group, and two halogen atoms with differing reactivity (Cl vs. F)—makes it a versatile precursor for complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have transformed the art of molecule-building over the past few decades, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] This guide provides a detailed exploration of the application of these powerful reactions to this compound, focusing on the widely applicable Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and discuss the critical parameters that govern reaction success, offering researchers a comprehensive toolkit for leveraging this important synthetic intermediate.

Part 1: The Mechanistic Heart of Cross-Coupling

At its core, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][3] Understanding this cycle is crucial for rational troubleshooting and optimization. The general mechanism consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][5] The palladium center is oxidized from Pd(0) to Pd(II).

  • Transmetalation: The organic moiety from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This step often requires activation by a base.[4]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Ar-X Trans Transmetalation PdII_Diorg Ar-Pd(II)L_n-R PdII_Aryl->PdII_Diorg R-M PdII_Diorg->Pd0 Ar-R RedEl Reductive Elimination Product Coupled Product (Ar-R) PdII_Diorg->Product ArX 2-Chloro-6-fluoro- 3-methoxyphenol (Ar-X) ArX->Pd0 RM Organometallic Reagent (R-M) RM->PdII_Aryl

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

The choice of ligand (L) is critical. For challenging substrates like aryl chlorides, simple ligands such as triphenylphosphine (PPh₃) are often ineffective.[5] The C-Cl bond is strong, making oxidative addition difficult. To overcome this, sterically bulky and electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are required.[5][6][7] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and facilitate the subsequent reductive elimination step.[5]

Part 2: Protocol for Suzuki-Miyaura Coupling

This section provides a detailed protocol for a representative Suzuki-Miyaura reaction, coupling this compound with phenylboronic acid. This protocol serves as a robust starting point for coupling with various boronic acids.

Materials and Equipment
Reagents & MaterialsEquipment
This compoundSchlenk flask or oven-dried round-bottom flask
Phenylboronic acidMagnetic stir plate with heating
Palladium(II) Acetate (Pd(OAc)₂)Reflux condenser
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Septa and needles
Potassium Phosphate (K₃PO₄), anhydrousInert gas line (Argon or Nitrogen) with manifold
1,4-Dioxane, anhydrousSyringes and standard glassware
Degassed WaterTLC plates, GC-MS for reaction monitoring
Ethyl acetate, Hexanes (for chromatography)Silica gel for column chromatography
Saturated aq. NH₄Cl, Brine, MgSO₄Rotary evaporator
Safety Precautions
  • Palladium Catalysts: Palladium compounds can be flammable solids and irritants. Handle in a well-ventilated fume hood and avoid generating dust.[8][9]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere.

  • Solvents: Anhydrous solvents like dioxane are flammable and harmful. Always work in a fume hood and away from ignition sources.[10]

  • Base: Anhydrous bases are corrosive and hygroscopic. Avoid skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and nitrile gloves.[8][11]

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Add Solids to Flask) start->setup inert 2. Inert Atmosphere (Purge with Ar/N2) setup->inert solvents 3. Add Solvents (Anhydrous Dioxane & Degassed Water) inert->solvents reaction 4. Heat Reaction (e.g., 100 °C) & Monitor Progress solvents->reaction workup 5. Aqueous Workup (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: Step-by-step experimental workflow for Suzuki coupling.

Step-by-Step Protocol
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), Palladium(II) Acetate (1–3 mol%), SPhos (2–6 mol%), and anhydrous potassium phosphate (K₃PO₄) (2.0–3.0 equiv).

    • Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl chloride. The Pd:ligand ratio is typically 1:2 to ensure the formation of the active catalytic species.

  • Establishing Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this "purge/refill" cycle three to five times to ensure all oxygen is removed.[12][13] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and cause undesirable side reactions like boronic acid homocoupling.[12]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1–0.2 M with respect to the limiting reagent.

    • Add degassed water (typically 5-10% of the total solvent volume).

    • Causality Note: While anhydrous organic solvents are standard, a small amount of water can be beneficial in Suzuki couplings, aiding in the dissolution of the phosphate base and facilitating the transmetalation step.[14]

  • Reaction Execution and Monitoring:

    • Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4–24 hours.

  • Workup Procedure:

    • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product.

Part 3: Parameter Optimization and Troubleshooting

Achieving high yields and purity in the cross-coupling of this compound requires careful optimization of several parameters.

Key Reaction Parameters
ParameterOptions & ConsiderationsRationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Precatalysts (e.g., SPhos G3)Pd(II) sources like Pd(OAc)₂ are air-stable and are reduced in situ to the active Pd(0) species.[15] Advanced precatalysts offer improved air stability and more reliable initiation of the catalytic cycle.[16]
Ligand Bulky, Electron-Rich Phosphines: SPhos, XPhos, RuPhos.Crucial for Aryl Chlorides. These ligands accelerate the slow oxidative addition of the C-Cl bond and promote the final reductive elimination step, preventing catalyst decomposition.[5][6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-BuThe base activates the organoboron species for transmetalation.[17] K₃PO₄ is a good general-purpose base for this reaction. Stronger bases like NaOt-Bu are often used in Buchwald-Hartwig aminations.[18]
Solvent Toluene, 1,4-Dioxane, THF, 2-MeTHFAprotic solvents are generally preferred. The choice can influence solubility and reaction rates. Anhydrous and degassed conditions are critical to prevent side reactions.[2]
Temperature 80–120 °C, MicrowaveAryl chlorides often require higher temperatures to overcome the activation energy for oxidative addition.[2] Microwave irradiation can sometimes accelerate the reaction and improve yields.[19]
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source). 2. Inappropriate ligand for an aryl chloride. 3. Insufficient temperature.1. Use a fresh bottle of palladium salt or a more robust precatalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[12] 3. Increase the reaction temperature in 10 °C increments.
Dehalogenation of Starting Material Side reaction where the chloro group is replaced by hydrogen.Ensure strictly anaerobic conditions. Consider a milder base or different solvent system.[12]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure (increase purge/refill cycles). Ensure the inert gas line is functioning properly.[12]
Formation of Phenol (Protodeboronation) Hydrolysis of the boronic acid before it can couple.Use anhydrous base and solvent. Alternatively, using a boronate ester (e.g., a pinacol ester) can increase stability.[12]

Part 4: Expanding the Synthetic Toolbox

The this compound scaffold is amenable to a variety of other powerful palladium-catalyzed transformations, allowing for diverse functionalization:

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, providing access to substituted anilines.[20][21]

  • Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes, a key reaction for synthesizing conjugated systems.[22][23]

  • Heck Reaction: Forms C-C bonds by coupling with alkenes to generate substituted styrenes or other vinylated aromatics.[24][25]

The principles of catalyst and ligand selection discussed for the Suzuki coupling—particularly the need for potent catalyst systems to activate the C-Cl bond—are directly applicable to these other transformations.

References

Application Note: A Guide to the Safe and Scalable Synthesis of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-fluoro-3-methoxyphenol is a highly functionalized aromatic building block of increasing importance in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups, makes it a valuable intermediate for synthesizing complex target molecules. However, the transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges, primarily related to process safety, reaction control, and product purity. This guide provides a comprehensive framework for the scale-up synthesis of this compound. We delve into the critical aspects of hazard assessment, process optimization, and analytical validation. Detailed, field-proven protocols for both laboratory (gram-scale) and pilot (kilogram-scale) production are presented, emphasizing the causal logic behind each operational step to ensure a safe, reproducible, and efficient process.

Introduction: The Strategic Importance of a Versatile Building Block

Substituted phenols are foundational materials in organic synthesis, serving as precursors for everything from plastics to pharmaceuticals like aspirin.[3] Molecules like this compound are particularly sought after in modern drug discovery. The inclusion of halogen atoms (chlorine and fluorine) can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2]

The primary challenge in manufacturing such compounds lies not in the initial discovery of a synthetic route but in its safe and economical implementation on a larger scale. Scaling up a chemical process is not merely about using larger flasks and more reagents; it involves a fundamental shift in how heat transfer, mass transfer, and reaction kinetics are managed.[4] An exothermic reaction that is easily controlled in a 1 L flask can become a dangerous thermal runaway in a 100 L reactor if not properly understood and engineered.[5][6] This document serves as a technical guide for researchers and process chemists to navigate these complexities.

Physicochemical Properties and Hazard Analysis

A thorough understanding of the chemical and thermal properties of all materials is the cornerstone of process safety.[7]

Table 1: Properties of this compound and Key Reagents

CompoundCAS No.Molecular FormulaMolecular Weight ( g/mol )AppearanceKey Hazards
This compound 1017777-60-4C₇H₆ClFO₂176.57SolidHarmful if swallowed, Causes severe skin burns and eye damage.[8][9]
2-Fluoro-6-methoxyphenol 73943-41-6C₇H₇FO₂142.13LiquidCauses skin, eye, and respiratory irritation.
N-Chlorosuccinimide (NCS) 128-09-6C₄H₄ClNO₂133.53White SolidOxidizer, Corrosive, Causes severe skin burns and eye damage.
Acetonitrile (Solvent) 75-05-8C₂H₃N41.05Colorless LiquidFlammable liquid and vapor, Harmful if swallowed or inhaled.

Hazard Mitigation Strategy: The proposed synthesis involves an electrophilic chlorination, which is typically exothermic. The primary risks are associated with the corrosive nature of the chlorinating agent (NCS) and the potential for a thermal runaway if the reaction rate accelerates uncontrollably. A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up operation.[5] This involves identifying potential failure modes ("what if" scenarios) and implementing engineering and administrative controls to mitigate them.[7]

Strategic Approach to Synthesis and Scale-Up

Synthetic Route Selection

The most direct and industrially viable route to this compound is the selective ortho-chlorination of the commercially available precursor, 2-Fluoro-6-methoxyphenol. N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent due to its solid form, which is easier to handle than chlorine gas, and its generally high selectivity.

Reaction_Pathway SM 2-Fluoro-6-methoxyphenol Product This compound SM->Product Electrophilic Chlorination Reagent N-Chlorosuccinimide (NCS) Acetonitrile, RT

Caption: Proposed synthetic pathway for this compound.

The Logic of Scale-Up: From Bench to Pilot Plant

Scaling a reaction requires careful consideration of several factors that change with volume. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, which severely limits heat dissipation.[6] This is the most critical challenge in scale-up.

Key scale-up considerations include:

  • Thermal Management: The reaction's heat flow must be quantified using reaction calorimetry (RC1) to design an adequate cooling system and prevent thermal runaway.[6] Adiabatic calorimetry (using techniques like Accelerating Rate Calorimetry - ARC) can determine the thermal stability of the reaction mixture and the potential consequences of a cooling failure.[10]

  • Mass Transfer (Mixing): Inefficient mixing in a large reactor can lead to localized "hot spots" where reagents concentrate, causing side reactions or runaway conditions. The impeller type, agitation speed, and baffle design are critical engineering parameters.

  • Reagent Addition: The rate of reagent addition must be carefully controlled. A slow, controlled addition of the limiting reagent ensures that the heat generated can be effectively removed by the cooling system.

  • Process Analytical Technology (PAT): Continuous monitoring of critical parameters like temperature, pressure, and pH is essential for maintaining control and ensuring batch-to-batch consistency.[5]

Scale_Up_Workflow cluster_Lab Laboratory Scale (R&D) cluster_Safety Safety & Kinetic Analysis cluster_Pilot Pilot Scale (Implementation) Route Route Scouting & Proof of Concept TLC Initial Optimization (TLC/GC Analysis) Route->TLC Calorimetry Reaction Calorimetry (RC1) (Heat Flow, ΔHrxn) TLC->Calorimetry Safety Assessment Trigger ARC Adiabatic Calorimetry (ARC) (Thermal Stability, TMRad) Calorimetry->ARC Kinetics Kinetic Modeling ARC->Kinetics PHA Process Hazard Analysis (HAZOP) Kinetics->PHA Data for Risk Assessment Eng Engineering Controls (Reactor, Cooling, Dosing) PHA->Eng Batch Pilot Batch Execution (Controlled Parameters) Eng->Batch QC QC & Validation Batch->QC

Caption: Logical workflow for mitigating hazards during chemical scale-up.

Experimental Protocol: Laboratory Scale (10 g)

This protocol describes the synthesis of approximately 10 g of this compound. All operations must be performed in a well-ventilated fume hood.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel or powder funnel

  • Ice-water bath

Reagents:

Reagent Amount Moles Molar Eq.
2-Fluoro-6-methoxyphenol 10.0 g 0.070 1.0
N-Chlorosuccinimide (NCS) 9.9 g 0.074 1.05

| Acetonitrile | 100 mL | - | - |

Procedure:

  • Setup: Equip the 250 mL flask with a magnetic stir bar, thermometer, and powder funnel.

  • Charge Reactant: Charge 2-Fluoro-6-methoxyphenol (10.0 g) and acetonitrile (100 mL) into the flask. Stir until a clear solution is formed.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add N-Chlorosuccinimide (9.9 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is mildly exothermic.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 100 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 75 mL).

    • Combine the organic layers and wash with 5% aqueous sodium thiosulfate (50 mL) to destroy any residual oxidant, followed by brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product. Expected yield: 10-12 g (80-90%).

Protocol and Considerations: Pilot Scale (1 kg)

This protocol outlines the process for producing ~1 kg of the target compound. It requires a specialized chemical reactor and adherence to strict process safety management protocols.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and bottom outlet valve.

  • Thermostatic circulation unit (TCU) for heating/cooling.

  • Controlled powder dosing system or an inert gas-pressurized solids charging vessel.

  • Receiving vessels for work-up.

Reagents:

Reagent Amount Moles Molar Eq.
2-Fluoro-6-methoxyphenol 1.00 kg 7.04 1.0
N-Chlorosuccinimide (NCS) 0.99 kg 7.40 1.05

| Acetonitrile | 10 L | - | - |

Procedure:

  • System Inerting and Preparation: Purge the 10 L reactor with nitrogen. Ensure the TCU is set to the initial cooling setpoint of 0 °C.

  • Charge Reactant and Solvent: Charge 2-Fluoro-6-methoxyphenol (1.00 kg) and acetonitrile (10 L) to the reactor. Start agitation (e.g., 150 RPM) to ensure homogeneity.

  • Cooling Phase: Cool the reactor contents to an internal temperature of 0-5 °C. The jacket temperature will need to be significantly lower (e.g., -10 °C) to achieve this efficiently.

  • Controlled Reagent Addition:

    • Causality: The addition of NCS is the critical, heat-generating step. The rate of addition must not exceed the calculated maximum heat removal capacity of the reactor. This rate is determined from the reaction calorimetry data.

    • Add NCS (0.99 kg) via the controlled powder dosing system over a minimum of 2-3 hours.

    • Critical Control: Continuously monitor the internal temperature. If it rises above the safety limit (e.g., 10 °C), the addition must be stopped immediately.

  • Reaction Phase: Maintain the batch temperature at 0-5 °C for 1 hour post-addition. Then, slowly ramp the temperature to 20-25 °C over 1 hour and hold for 3-4 hours.

  • In-Process Control (IPC): Take a sample via a sample valve and analyze by HPLC to confirm reaction completion (e.g., <1% starting material remaining).

  • Quench and Work-up:

    • Cool the batch to 15 °C.

    • Slowly transfer 10 L of water into the reactor. This may be mildly exothermic.

    • Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

    • Charge 5 L of 5% aqueous sodium thiosulfate, agitate for 20 minutes, settle, and drain the aqueous layer.

    • Charge 5 L of brine, agitate, settle, and drain.

  • Solvent Swap and Crystallization:

    • Causality: Direct concentration of the ethyl acetate extract on a large scale is inefficient. A solvent swap to a suitable crystallization solvent like heptane or isopropanol is preferred for purification.[11]

    • Add 5 L of heptane to the acetonitrile/product solution in the reactor.

    • Concentrate the solution via vacuum distillation. The lower-boiling acetonitrile will be removed, leaving the product in heptane.

    • Cool the resulting slurry slowly to 0-5 °C to induce crystallization.

    • Filter the solid product using a Nutsche filter or centrifuge. Wash the cake with cold heptane.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until constant weight is achieved. Expected yield: 1.0-1.2 kg.

Purification_Flow Crude Crude Reaction Mixture (in Acetonitrile) Quench Aqueous Quench (Water) Crude->Quench Wash1 Reductant Wash (Na₂S₂O₃ solution) Quench->Wash1 Wash2 Brine Wash Wash1->Wash2 SolvSwap Solvent Swap (Distill out MeCN, Add Heptane) Wash2->SolvSwap Crystallize Cooling Crystallization SolvSwap->Crystallize Filter Filtration / Centrifugation Crystallize->Filter Dry Vacuum Drying Filter->Dry Product Pure, Dry Product Dry->Product

Caption: Process flow diagram for the pilot-scale work-up and purification.

Analytical Characterization and Quality Control

The final product must be rigorously tested to confirm its identity and purity.

Table 2: Analytical Specifications

TestMethodSpecificationRationale
Appearance VisualWhite to off-white solidConfirms product form and absence of gross colored impurities.
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirms the chemical structure.
Identity Mass Spectrometry[M-H]⁻ or [M+H]⁺ matches theoreticalConfirms the molecular weight.
Purity HPLC (e.g., UV 220 nm)≥98.0%Quantifies the main component and detects impurities.
Residual Solvents GC-HSHeptane ≤ 5000 ppm, Acetonitrile ≤ 410 ppmEnsures solvents used in the process are below ICH safety limits.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Incomplete Reaction 1. Insufficient NCS.2. Low reaction temperature/time.3. Poor quality NCS (degraded).1. Check NCS activity; consider adding a small additional charge (0.05 eq).2. Extend reaction time or slightly increase temperature (e.g., to 30°C).3. Use a fresh, verified lot of NCS.
Formation of Di-chloro impurity 1. Over-charging NCS.2. Localized high concentration of NCS.1. Use exactly 1.05 eq. of NCS.2. Improve agitation; slow down the addition rate of NCS.
Poor Crystallization / Oiling Out 1. Impurities inhibiting crystal lattice formation.2. Cooling too rapidly.1. Consider a re-work (e.g., activated carbon treatment) of the solution before crystallization.2. Implement a slower, controlled cooling ramp. Add seed crystals if available.
High Residual Solvents Insufficient drying.Extend drying time and/or increase vacuum and temperature (if thermally stable).

References

Introduction: The Strategic Importance of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-Chloro-6-fluoro-3-methoxyphenol as a strategic precursor in the synthesis of modern agrochemicals, specifically focusing on the arylpicolinate class of herbicides.

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex active ingredients for the agrochemical industry. Its specific substitution pattern—containing chloro, fluoro, and methoxy groups—is not accidental; each group is strategically placed to influence the molecule's reactivity during synthesis and to impart desired biological activity and selectivity in the final product.

This guide focuses on its pivotal role in the synthesis of Halauxifen-methyl, a potent synthetic auxin herbicide. The journey from this simple phenol to a sophisticated herbicide showcases a blend of classic organic reactions and modern cross-coupling strategies, providing a compelling case study for researchers in agrochemical development.

Table 1: Physicochemical and Safety Properties of this compound

PropertyValueSource
CAS Number 1017777-60-4[1]
Molecular Formula C₇H₆ClFO₂[1]
Molecular Weight 176.57 g/mol [1]
Appearance Data not available; typically a solid at room temperature.
Purity ≥98% (typical for R&D use)[1]
Storage Store at 4°C under a nitrogen atmosphere.[1]
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects.
Precautionary Codes P273, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405

Application Focus: Synthesis of the Herbicide Halauxifen-methyl (Arylex™ active)

Halauxifen-methyl is a post-emergence herbicide used to control a wide range of broadleaf weeds.[1] It belongs to the arylpicolinate chemical family, which are classified as Group 4 herbicides (synthetic auxins).[2] The efficacy of Halauxifen-methyl is derived from its unique structure, particularly the 6-aryl substituted picolinate core. The specific aryl group required is a 4-chloro-2-fluoro-3-methoxyphenyl moiety, for which this compound is the foundational precursor.[3][4]

The Synthetic Strategy: From Phenol to Biaryl Herbicide

The industrial synthesis of Halauxifen-methyl relies on constructing a biaryl system by forming a carbon-carbon bond between a pyridine ring and a phenyl ring. The most efficient and widely adopted method for this is the Suzuki-Miyaura cross-coupling reaction .[1]

This strategy necessitates two key fragments:

  • A functionalized pyridine core (an electrophile).

  • A functionalized phenyl group, typically as a boronic acid derivative (a nucleophile).

This compound is the starting material for the second fragment.

Diagram: Overall Synthetic Pathway

Halauxifen_Synthesis cluster_suzuki Suzuki-Miyaura Coupling Precursor 2-Chloro-6-fluoro- 3-methoxyphenol Anisole 1,4-Dichloro-2-fluoro- 3-methoxybenzene Precursor->Anisole 1. Chlorination 2. O-Methylation Boronic_Acid (4-Chloro-2-fluoro-3- methoxyphenyl)boronic acid (Key Intermediate) Anisole->Boronic_Acid Borylation (e.g., via lithiation & B(OiPr)₃) Pyridine_Core Methyl 4-amino-3,6- dichloropyridine-2-carboxylate Halauxifen Halauxifen-methyl (Final Product) Boronic_Acid->Halauxifen Pyridine_Core->Halauxifen

Caption: Synthetic pathway from precursor to Halauxifen-methyl.

Expertise & Causality: Rationale Behind the Synthesis
  • Why this Precursor? The structure-activity relationship (SAR) studies conducted during the development of arylpicolinate herbicides revealed that the combination of a 4-chloro, 2-fluoro, and 3-methoxy substitution on the phenyl ring provides a dramatic increase in herbicidal potency against key weed species.[2] The fluorine atom at the 2-position is particularly crucial for enhancing activity. Starting with a precursor that already contains this precise arrangement simplifies the overall synthesis and avoids complex, low-yield aromatic substitution steps later on.

  • From Phenol to a Coupling-Ready Intermediate: A direct Suzuki coupling using a phenol is not feasible. The phenolic hydroxyl group must be converted into a more suitable functional group. In a likely industrial route, the phenol is first converted to an anisole (O-methylation) and then halogenated (e.g., with another chlorine or bromine) at a position suitable for subsequent metal-halogen exchange and borylation. This creates the reactive boronic acid needed for the key coupling step.

  • The Power of Suzuki Coupling: This palladium-catalyzed reaction is ideal for industrial-scale synthesis because it is highly efficient, tolerant of a wide range of functional groups (like the amine and ester on the pyridine core), and typically proceeds under relatively mild conditions, leading to high yields of the desired biaryl product.[1]

Protocols: A Self-Validating System

The following protocols outline a viable, multi-step synthesis to produce Halauxifen-methyl. The process begins by converting the precursor phenol into a key boronic acid intermediate, which is then coupled with the pyridine core.

Protocol 1: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid

This protocol is a representative pathway; industrial routes may vary. It involves converting the starting phenol into a more reactive aryl halide, followed by borylation.

Step A: Preparation of 1,4-Dichloro-2-fluoro-3-methoxybenzene

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

    • Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Dichloromethane (DCM), Acetone

    • Deionized water, Brine

  • Procedure (Chlorination):

    • Dissolve the starting phenol in DCM in a round-bottom flask equipped with a magnetic stirrer and addition funnel.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add sulfuryl chloride dropwise over 30 minutes, maintaining the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

    • Carefully quench the reaction by slowly adding water. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Procedure (O-Methylation):

    • Dissolve the crude chlorinated phenol from the previous step in acetone.

    • Add potassium carbonate, followed by the dropwise addition of dimethyl sulfate.

    • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC/GC-MS).

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the resulting crude 1,4-dichloro-2-fluoro-3-methoxybenzene via vacuum distillation or column chromatography.

Step B: Borylation to Form the Boronic Acid

  • Materials & Reagents:

    • 1,4-Dichloro-2-fluoro-3-methoxybenzene (1.0 eq)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

    • Triisopropyl borate (B(O-iPr)₃) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • 2M Hydrochloric acid (HCl)

  • Procedure:

    • CRITICAL: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

    • Dissolve the dichloro-anisole in anhydrous THF and cool to -78°C (dry ice/acetone bath).

    • Slowly add n-BuLi dropwise, maintaining the temperature at -78°C. The solution may change color, indicating lithiation. Stir for 1 hour.

    • Add triisopropyl borate dropwise, again keeping the temperature at -78°C.

    • After addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0°C and quench by slowly adding 2M HCl until the pH is ~1-2.

    • Extract the product with ethyl acetate. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude boronic acid can often be used directly in the next step or purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Suzuki Coupling to Synthesize Halauxifen-methyl
  • Materials & Reagents:

    • (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.1 eq)

    • Methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1.0 eq)[5]

    • Palladium catalyst (e.g., Pd(PPh₃)₄, ~1-3 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)

  • Experimental Workflow Diagram:

    Caption: Experimental workflow for the Suzuki coupling reaction.

  • Procedure:

    • To a reaction flask, add the boronic acid, the pyridine starting material, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent system via cannula or syringe.

    • Heat the reaction mixture to 80-100°C and stir vigorously.

    • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 8-16 hours.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification and Validation:

    • Purify the crude Halauxifen-methyl using flash column chromatography on silica gel.

    • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The purity should be assessed by HPLC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile substituted phenol. The unique substitution pattern of this molecule, featuring a hydroxyl, a methoxy, a chloro, and a fluoro group, presents both opportunities and challenges in synthetic chemistry. This document aims to elucidate the underlying principles governing its reactivity and provide practical, field-proven protocols to streamline your experimental workflows.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides for Key Transformations

    • O-Alkylation / Etherification (Williamson Ether Synthesis)

    • Electrophilic Aromatic Substitution (e.g., Bromination)

    • O-Demethylation

    • Palladium-Catalyzed Cross-Coupling Reactions

      • Suzuki-Miyaura Coupling

      • Buchwald-Hartwig Amination

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with this compound?

A1: this compound is a halogenated phenolic compound and should be handled with appropriate care. Always consult the Safety Data Sheet (SDS) before use. In general, it is advisable to work in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Q2: How does the substitution pattern of this compound influence its reactivity in electrophilic aromatic substitution?

A2: The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro and fluoro groups are deactivating due to their inductive electron-withdrawing effects, but they also act as ortho, para-directors because of their lone pairs participating in resonance. The regioselectivity of electrophilic aromatic substitution will be a result of the interplay of these directing effects, with the strongly activating hydroxyl and methoxy groups likely dominating.

Q3: Is the phenolic proton of this compound acidic?

A3: Yes, like other phenols, the proton of the hydroxyl group is acidic. The presence of the electron-withdrawing chloro and fluoro groups will increase the acidity of the phenolic proton compared to phenol itself, facilitating its deprotonation to form a phenoxide ion. This is a crucial first step in reactions like the Williamson ether synthesis.

Q4: Can I perform a nucleophilic aromatic substitution on this molecule?

A4: Nucleophilic aromatic substitution (SNAr) is possible, particularly at the carbon bearing the chlorine atom. SNAr reactions are favored by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[1] While the methoxy group is electron-donating, the fluoro and the phenolic hydroxyl group (especially when deprotonated) can contribute to the activation of the ring towards nucleophilic attack. The success of an SNAr reaction will depend on the strength of the nucleophile and the reaction conditions.

Troubleshooting Guides for Key Transformations

O-Alkylation / Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether.[2][3] This reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the phenol, acts as a nucleophile to displace a halide from an alkyl halide.

Common Issues & Troubleshooting:

Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Incomplete deprotonation of the phenol. 2. Low reactivity of the alkyl halide. 3. Steric hindrance around the phenolic oxygen.1. Use a stronger base (e.g., NaH instead of K2CO3) to ensure complete formation of the phenoxide. 2. Use a more reactive alkyl halide (I > Br > Cl). For less reactive alkyl chlorides, consider adding a catalytic amount of sodium iodide to perform an in situ Finkelstein reaction. 3. Increase the reaction temperature and/or reaction time.[4]
Side product formation (Elimination) Use of a secondary or tertiary alkyl halide.This is an SN2 reaction; always use a primary or methyl halide to avoid E2 elimination.[2][3]
O- vs. C-alkylation The phenoxide ion is an ambident nucleophile and can undergo C-alkylation, although O-alkylation is generally favored.Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation.

Workflow Diagram: O-Alkylation Troubleshooting

Start Low Conversion in O-Alkylation IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation AlkylHalideReactivity Low Alkyl Halide Reactivity? Start->AlkylHalideReactivity StericHindrance Steric Hindrance? Start->StericHindrance StrongerBase Use Stronger Base (e.g., NaH) IncompleteDeprotonation->StrongerBase MoreReactiveHalide Use R-I or R-Br / Add NaI AlkylHalideReactivity->MoreReactiveHalide IncreaseTempTime Increase Temperature/Time StericHindrance->IncreaseTempTime

Caption: Troubleshooting workflow for low conversion in O-alkylation.

Electrophilic Aromatic Substitution (e.g., Bromination)

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of the existing substituents. The powerful ortho, para-directing influence of the hydroxyl and methoxy groups will likely direct incoming electrophiles to the positions ortho or para to them. Given the substitution pattern, the C4 and C5 positions are the most likely sites for substitution.

Common Issues & Troubleshooting:

Issue Potential Cause(s) Troubleshooting Steps
Low regioselectivity Harsh reaction conditions leading to multiple products.Use milder brominating agents (e.g., NBS instead of Br2) and control the reaction temperature.[5] Hexafluoroisopropanol (HFIP) can be a good solvent to enhance reactivity and selectivity.[6]
Over-bromination The activated ring is susceptible to multiple substitutions.Use stoichiometric amounts of the brominating agent and monitor the reaction closely by TLC or GC-MS.
No reaction Insufficiently activated electrophile.For less reactive electrophiles, a Lewis acid catalyst may be necessary, but this can also decrease selectivity.

Regioselectivity Prediction Diagram

cluster_molecule This compound cluster_directing_effects Directing Effects cluster_predicted_outcome Predicted Outcome Molecule C1(Cl)-C6(F)-C5-C4-C3(OMe)-C2(OH) OH_effect OH: Strong o,p-director Outcome Major substitution at C4 and C5 OH_effect->Outcome activates C4 OMe_effect OMe: Strong o,p-director OMe_effect->Outcome activates C4, C2 (blocked) Cl_F_effect Cl, F: Weak o,p-directors Cl_F_effect->Outcome weakly directs

Caption: Predicted regioselectivity for electrophilic substitution.

O-Demethylation

Cleavage of the methyl ether to reveal a second phenolic hydroxyl group can be a useful transformation. This is typically achieved under harsh conditions with strong acids or Lewis acids.[7]

Common Issues & Troubleshooting:

Issue Potential Cause(s) Troubleshooting Steps
Incomplete reaction Reagent not strong enough or insufficient equivalents. Steric hindrance around the methoxy group.Increase the equivalents of the demethylating agent (e.g., BBr3).[8] Increase the reaction temperature and/or time. Note that HBr requires higher temperatures than BBr3.[9][10]
Decomposition of starting material or product Harsh reaction conditions.Use a milder Lewis acid like AlCl3, although this may require higher temperatures.[7] Consider using nucleophilic demethylating agents like thiolates if acidic conditions are problematic.
Difficult work-up Boron tribromide (BBr3) reacts violently with water.Quench the reaction mixture carefully at low temperature by slowly adding it to a mixture of ice and water.
Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Aryl chlorides are generally less reactive than bromides or iodides, often requiring more specialized catalysts and conditions.[11][12]

Common Issues & Troubleshooting:

Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst. 2. Poor choice of ligand. 3. Inappropriate base or solvent.1. Ensure the use of a Pd(0) source or a precatalyst that can be readily reduced to Pd(0). Degas solvents thoroughly to prevent catalyst oxidation. 2. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the slow oxidative addition step.[13] 3. Use a suitable base (e.g., K3PO4, K2CO3, Cs2CO3) and solvent system (e.g., toluene/water, dioxane/water).[14]
Homocoupling of the boronic acid Presence of oxygen, leading to oxidation of the boronic acid and the catalyst.Thoroughly degas all reagents and solvents and maintain an inert atmosphere (N2 or Ar) throughout the reaction.[13]
Protodeboronation (hydrolysis of the boronic acid) Harsh reaction conditions (high temperature, strong base).Use milder conditions if possible, or consider using a more stable boronic ester (e.g., a pinacol ester).[14]

Common Issues & Troubleshooting:

Issue Potential Cause(s) Troubleshooting Steps
Low or no conversion Similar to Suzuki coupling: inactive catalyst, poor ligand choice.Use a catalyst system known to be effective for aryl chlorides, such as those employing bulky, electron-rich phosphine ligands.[15][16]
Side reactions of the amine The amine can act as a ligand for the palladium catalyst, inhibiting its activity.Use a higher catalyst loading or a ligand that binds more strongly to palladium than the amine substrate.
Hydrodechlorination Reductive cleavage of the C-Cl bond.This can sometimes be a competing pathway. Optimizing the ligand and reaction conditions can help to favor the desired C-N bond formation.

Catalyst Selection Logic for Cross-Coupling of Aryl Chlorides

Start Aryl Chloride Substrate SlowOA Slow Oxidative Addition Start->SlowOA LigandChoice Need Electron-Rich, Bulky Ligand SlowOA->LigandChoice BuchwaldLigands Buchwald Ligands (e.g., XPhos, SPhos) LigandChoice->BuchwaldLigands NHCs N-Heterocyclic Carbenes (NHCs) LigandChoice->NHCs SuccessfulCoupling Successful Coupling BuchwaldLigands->SuccessfulCoupling NHCs->SuccessfulCoupling

Caption: Ligand selection for cross-coupling with aryl chlorides.

Experimental Protocols

Protocol 1: O-Methylation of this compound

  • To a solution of this compound (1.0 eq.) in dry DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise.

  • Heat the reaction mixture to 60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Bromination of this compound

  • Dissolve this compound (1.0 eq.) in dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10 minutes.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify by flash chromatography to isolate the brominated product(s).

Protocol 3: O-Demethylation of this compound using BBr3

  • Dissolve this compound (1.0 eq.) in dry dichloromethane under an inert atmosphere (N2 or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a 1M solution of boron tribromide (BBr3) in dichloromethane (1.5-2.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

References

common side reactions with 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.

Introduction to the Reactivity of this compound

This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that dictates its reactivity. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing halogen substituents (-Cl and -F), along with the acidic phenolic hydroxyl group (-OH), presents both synthetic opportunities and challenges. The methoxy group activates the ring towards electrophilic substitution, while the halogens are deactivating but ortho-, para-directing.[1] The phenolic hydroxyl group can be a site for O-alkylation or can influence the regioselectivity of other reactions. This guide will address the most common side reactions stemming from this complex reactivity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Issue 1: Unwanted C-Alkylation during Ether Synthesis

Question: I am trying to perform an O-alkylation (Williamson ether synthesis) on this compound, but I am observing significant amounts of a C-alkylated byproduct. How can I improve the selectivity for O-alkylation?

Answer:

This is a classic example of competitive O- versus C-alkylation of a phenolate anion.[2] The phenoxide formed by deprotonating the hydroxyl group is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

Causality:

  • Solvent Effects: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, making it less available for nucleophilic attack. This can favor C-alkylation.[2]

  • Counter-ion: The nature of the counter-ion associated with the phenoxide can influence the reaction pathway.

  • Leaving Group: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles may lead to more C-alkylation.[3]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents do not hydrogen bond with the phenoxide oxygen, leaving it more exposed and reactive for O-alkylation.

  • Base and Counter-ion: Use a strong base with a large, soft counter-ion, such as cesium carbonate (Cs₂CO₃). The large cesium ion is less likely to tightly associate with the phenoxide oxygen, promoting O-alkylation.

  • Alkylating Agent: If possible, use an alkylating agent with a good leaving group that favors Sₙ2 reactions, such as an alkyl iodide or tosylate.[4]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically controlled O-alkylated product over the kinetically favored C-alkylated product.

Issue 2: Over-chlorination during Electrophilic Aromatic Substitution

Question: I am attempting to introduce another substituent onto the aromatic ring of this compound via electrophilic chlorination, but I am getting a mixture of dichlorinated products. How can I achieve mono-chlorination?

Answer:

The methoxy group in this compound is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. This can lead to over-chlorination, where more than one additional chlorine atom is added to the ring.[5][6]

Causality:

  • Activating Effect of the Methoxy Group: The electron-donating nature of the methoxy group significantly increases the nucleophilicity of the aromatic ring, making it more reactive than the desired mono-chlorinated product.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or a large excess of the chlorinating agent, will promote multiple substitutions.[7]

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use no more than one equivalent of the reagent. A slight sub-stoichiometric amount might be beneficial to avoid over-reaction.

  • Choice of Chlorinating Agent: Use a milder chlorinating agent. For example, instead of Cl₂, consider using N-chlorosuccinimide (NCS).

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C or below) to reduce the reaction rate and improve selectivity.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which will disfavor multiple additions.

Issue 3: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am using this compound as a substrate in a Suzuki or Buchwald-Hartwig cross-coupling reaction, but I am observing a significant amount of the dehalogenated byproduct (3-fluoro-2-methoxyphenol). What is causing this, and how can I prevent it?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[8][9][10]

Causality:

  • Source of Hydride: The hydride source for the dehalogenation can be varied and sometimes difficult to pinpoint. Common sources include the solvent (e.g., alcohols), the base, or even trace amounts of water.

  • Ligand Effects: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

  • Reaction Temperature: Higher temperatures can promote the dehalogenation side reaction.

Troubleshooting Protocol:

  • Solvent and Base Selection: Use anhydrous solvents and ensure your base is also dry. If using an alcohol as a solvent, consider switching to an aprotic solvent like toluene or dioxane.

  • Ligand Screening: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands can sometimes suppress dehalogenation by promoting the reductive elimination step of the cross-coupling cycle.

  • Temperature Optimization: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Scavengers: In some cases, the addition of a hydrogen scavenger can be beneficial.

Experimental Protocols

Protocol 1: Selective O-Alkylation of this compound

This protocol is designed to favor the formation of the O-alkylated product over the C-alkylated byproduct.

Materials:

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Alkyl iodide (e.g., methyl iodide)

  • Anhydrous dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the alkyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Competitive O- vs. C-Alkylation

G cluster_0 Reaction Pathways start 2-Chloro-6-fluoro-3-methoxyphenoxide O_alkylation O-Alkylated Product (Ether) start->O_alkylation  O-Attack (Favored in Aprotic Solvents) C_alkylation C-Alkylated Product (Side Reaction) start->C_alkylation  C-Attack (Can be favored in Protic Solvents)

Caption: O- vs. C-alkylation pathways for the phenoxide of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling

G cluster_1 Troubleshooting Cross-Coupling start Low Yield of Cross-Coupled Product check_dehalogenation Check for Dehalogenated Byproduct start->check_dehalogenation yes_dehalogenation Dehalogenation is a Major Side Reaction check_dehalogenation->yes_dehalogenation  Yes no_dehalogenation Dehalogenation is Not Significant check_dehalogenation->no_dehalogenation  No optimize_conditions Optimize Reaction Conditions: - Anhydrous Solvent/Base - Ligand Screening - Lower Temperature yes_dehalogenation->optimize_conditions check_other Investigate Other Issues: - Catalyst Deactivation - Starting Material Purity - Incomplete Reaction no_dehalogenation->check_other

Caption: Decision tree for troubleshooting low yields in cross-coupling reactions.

Quantitative Data Summary

Side ReactionKey Factors Influencing OutcomeRecommended Mitigation Strategy
C-Alkylation Solvent, Counter-ion, Alkylating AgentUse aprotic solvents (DMF, DMSO), Cs₂CO₃ as base
Over-chlorination Stoichiometry, Reactivity of Chlorinating Agent, Temperature1:1 Stoichiometry, Milder Reagent (NCS), Low Temperature
Dehalogenation Hydride Source (e.g., water), Ligand, TemperatureAnhydrous Conditions, Ligand Screening, Lower Temperature

References

Technical Support Center: Optimizing Reactions with 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxyphenol (CAS No. 1017777-60-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, substituted phenol in their synthetic workflows. The unique electronic and steric profile of this molecule—conferred by the ortho-chloro and -fluoro substituents and the meta-methoxy group—presents specific hurdles that can impact reaction efficiency and yield.

This document provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides for common transformations. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions, minimize side products, and achieve higher yields.

Understanding the Reactivity of this compound

The reactivity of the phenolic hydroxyl group is significantly influenced by its substituents. The electron-withdrawing inductive effects of the chlorine and fluorine atoms increase the acidity of the phenolic proton compared to phenol itself, facilitating its deprotonation to form the corresponding phenoxide.[1] However, these same groups, along with the ortho-steric hindrance, can decrease the nucleophilicity of the resulting phenoxide anion, impacting the kinetics of subsequent reactions. Understanding this electronic tug-of-war is crucial for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when working with this compound?

A1: Like most substituted phenols, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin, eye, and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from your supplier for detailed handling and disposal information.

Q2: How does the substitution pattern affect the acidity of the phenolic proton?

A2: The two halogen atoms (Cl and F) are strongly electron-withdrawing via the inductive effect. This stabilizes the negative charge of the conjugate base (the phenoxide), making the phenolic proton more acidic than that of unsubstituted phenol. This increased acidity means that weaker bases can be used for complete deprotonation, which can be advantageous in minimizing side reactions.[1]

Q3: What is the best way to store this reagent to ensure its stability?

A3: this compound should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents. Storing it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation, which can lead to coloration and the introduction of impurities.[2]

Troubleshooting Guide 1: O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

O-alkylation is one of the most common reactions performed on phenols. However, achieving high yields with this substrate requires careful optimization to overcome potential pitfalls like low reactivity and competing side reactions.

Q: My O-alkylation reaction with an alkyl halide is giving a very low yield. What are the likely causes and how can I fix it?

A: Low yield in a Williamson ether synthesis involving this phenol is a common issue that can typically be traced back to one of three factors: incomplete deprotonation, poor nucleophilicity of the phenoxide, or inappropriate solvent choice.

Troubleshooting Workflow for Low O-Alkylation Yield

start Low Yield in O-Alkylation check_base Step 1: Verify Deprotonation Is the base strong enough? start->check_base check_solvent Step 2: Evaluate Solvent Is it a polar aprotic solvent? check_base->check_solvent Yes solution_base Solution: Switch to a stronger base (e.g., NaH) or ensure anhydrous conditions. check_base->solution_base No check_conditions Step 3: Optimize Conditions Can temperature or time be increased? check_solvent->check_conditions Yes solution_solvent Solution: Switch to DMF, DMSO, or Acetone to enhance phenoxide nucleophilicity. check_solvent->solution_solvent No solution_conditions Solution: Increase temperature (e.g., 50-100 °C) and monitor reaction over a longer period (TLC/LC-MS). check_conditions->solution_conditions No success Yield Improved check_conditions->success Yes solution_base->success solution_solvent->success

Caption: A decision-making workflow for troubleshooting low yields.

1. Incomplete Deprotonation: While the phenol is acidic, complete conversion to the phenoxide is essential.

  • Insight: Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can prevent side reactions. However, if your alkylating agent is sluggish, ensuring full deprotonation upfront is key.
  • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. The evolution of hydrogen gas provides a visual confirmation of deprotonation.[1] Always add the alkyl halide after deprotonation is complete.

2. Solvent Choice: The solvent plays a critical role in mediating the nucleophilicity of the phenoxide.

  • Insight: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, creating a solvent cage that shields it and reduces its nucleophilicity. This can favor the undesired C-alkylation pathway.[3]
  • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, strongly favoring O-alkylation.[1][3]

3. Reaction Conditions: The steric hindrance from the ortho-substituents can slow the reaction rate, requiring more forcing conditions.

  • Insight: Reactions that proceed smoothly at room temperature for simple phenols may stall with this substrate.
  • Solution: Gently heating the reaction mixture (typically to 50-100 °C) can provide the necessary activation energy to overcome the steric barrier.[1] Always monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.[4]

Q: I'm observing a significant amount of a C-alkylated side product. How can I improve selectivity for O-alkylation?

A: The formation of C-alkylated products is a classic problem stemming from the ambident nature of the phenoxide nucleophile.[1][3] The negative charge is delocalized onto the aromatic ring, creating nucleophilic sites at the ortho and para positions. O-alkylation is typically the kinetically controlled product, while C-alkylation is thermodynamically favored.[5]

Key Factors Influencing O- vs. C-Alkylation
FactorFavors O-Alkylation (Kinetic Product)Favors C-Alkylation (Thermodynamic Product)Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetone)Protic (Ethanol, Water, TFE)Protic solvents solvate the oxygen atom via H-bonding, blocking it and making the ring carbons more accessible.[3]
Counter-ion Large, weakly coordinating (Cs⁺, K⁺)Small, strongly coordinating (Li⁺, Mg²⁺)Larger cations are less tightly associated with the oxygen, increasing its availability for reaction.
Temperature Lower TemperaturesHigher TemperaturesHigher temperatures provide the energy to overcome the higher activation barrier for the more stable C-alkylated product.
Leaving Group Good leaving groups (I, Br, OTs)Poorer leaving groups (Cl)Follows Sₙ2 principles; faster reaction kinetics favor the kinetic product.

Diagram: O- vs. C-Alkylation Pathway

cluster_main Phenoxide Resonance cluster_products Alkylation Products Phenoxide Phenoxide Anion Resonance Resonance Structure (Charge on Ring) Phenoxide->Resonance delocalization O_Alk O-Alkylated Product (Kinetic) Phenoxide->O_Alk Attack from Oxygen (Favored in DMF) C_Alk C-Alkylated Product (Thermodynamic) Resonance->C_Alk Attack from Carbon (Favored in Protic Solvents)

Caption: Competing pathways for phenoxide alkylation.

Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling Reactions

To use this compound in a Suzuki-Miyaura coupling, it must first be converted into a suitable electrophile, typically an aryl triflate (-OTf) or nonaflate (-ONf), as the hydroxyl group itself is a poor leaving group. The subsequent coupling can be challenging due to the electron-rich nature and steric hindrance of the substrate.

Q: My Suzuki-Miyaura coupling of the corresponding aryl triflate is failing or giving low conversion. How can I troubleshoot this?

A: This is a common challenge in modern cross-coupling chemistry. The success of a Suzuki-Miyaura reaction, especially with a sterically hindered and electron-rich partner, is almost entirely dependent on the catalytic system—the combination of the palladium precursor, ligand, base, and solvent.[6][7]

1. Catalyst and Ligand Selection are Critical:

  • Insight: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates. Aryl chlorides and electron-rich triflates require more active catalysts that promote the difficult oxidative addition step.[8]
  • Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands (Buchwald ligands) are specifically designed for these transformations.[8] Start with a screening of common catalyst/ligand combinations.

Recommended Catalyst Systems for Challenging Couplings
Palladium PrecursorLigandRecommended BaseSolventTypical Temperature
Pd₂(dba)₃ or Pd(OAc)₂SPhos or XPhos K₃PO₄ or Cs₂CO₃Toluene or Dioxane80-110 °C
Pd₂(dba)₃ or Pd(OAc)₂RuPhos K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O90-110 °C
[Pd(allyl)Cl]₂BrettPhos K₃PO₄Toluene100-110 °C

2. Choice of Base and Solvent:

  • Insight: The base not only facilitates the transmetalation step but also influences catalyst stability and activity. An inappropriate base can lead to catalyst decomposition or side reactions like boronic acid decomposition.
  • Solution: For aryl triflates, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally effective.[9] The solvent system often involves an organic solvent like toluene or dioxane, sometimes with water to aid in dissolving the base.[9] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R' L₂ Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Desired Product ArX Ar-OTf ArX->OxAdd Your Substrate Boronic R'-B(OH)₂ + Base Boronic->Trans

Caption: The general catalytic cycle for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. If using NaH, stirring continues until gas evolution ceases.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Procedure for Suzuki-Miyaura Coupling

Step A: Synthesis of the Aryl Triflate

  • Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and an anhydrous, non-coordinating solvent like dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.).

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.) dropwise via syringe. A color change is often observed.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting phenol.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude triflate is often used directly in the next step after ensuring removal of pyridine.

Step B: Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine the crude aryl triflate from Step A (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add a degassed solvent system, such as toluene or 1,4-dioxane.

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas.

  • Reaction: Heat the mixture to 80-110 °C under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.[9]

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude biaryl product by flash column chromatography.

References

stability of 2-Chloro-6-fluoro-3-methoxyphenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-Chloro-6-fluoro-3-methoxyphenol

Introduction: Welcome to the technical support guide for this compound (CAS 1017777-60-4). This document is intended for researchers, medicinal chemists, and process development scientists who are utilizing this substituted phenol in their experimental workflows. Understanding the chemical stability of this molecule is paramount for ensuring the integrity of experimental results, developing robust analytical methods, and designing stable formulations. This guide, presented in a question-and-answer format, addresses common stability concerns under acidic and basic conditions, provides troubleshooting advice, and offers detailed protocols for conducting forced degradation studies. The insights herein are derived from fundamental principles of organic chemistry, as direct stability studies on this specific molecule are not extensively published.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this molecule are rooted in the reactivity of its key functional groups: the phenolic hydroxyl, the methoxy ether, and the halogen substituents on an electron-rich aromatic ring.

  • Under Acidic Conditions: The principal vulnerability is the acid-catalyzed cleavage of the methyl ether bond, converting the methoxy group into a hydroxyl group.[1][2]

  • Under Basic Conditions: The acidic phenolic proton is readily abstracted to form a phenoxide anion. This can increase the molecule's susceptibility to oxidation. Furthermore, while the aryl-halide bonds are generally stable, harsh basic conditions or the presence of specific nucleophiles could potentially lead to nucleophilic aromatic substitution (SNAr), although this typically requires strong activation.[3][4]

  • Oxidative Stress: Phenols are inherently susceptible to oxidation, which can be initiated by air, light, or oxidizing agents.[5][6] This can lead to the formation of colored quinone-type species or polymeric materials, which are common sources of sample discoloration.

Q2: How is this compound expected to behave under acidic conditions?

Under acidic conditions, the methoxy group is the most probable site of degradation. The reaction proceeds via acid-catalyzed hydrolysis of the aryl-ether linkage.

Mechanism Insight: The reaction is initiated by the protonation of the ether oxygen, which makes the methyl group a much better leaving group (as methanol).[2] The cleavage of the C-O bond can then occur. Studies on similar phenolic lignin models have shown that the presence of a free phenolic hydroxyl group can accelerate the rate of ether cleavage by two orders of magnitude compared to non-phenolic analogues, suggesting this could be a significant degradation pathway.[1]

Expected Degradant: The primary degradation product would be 2-Chloro-6-fluorobenzene-1,3-diol.

graph TD; A[ "this compound" ] -- "H+ (Acid Catalyst)" --> B{ "Protonated Ether Intermediate" }; B -- "H2O, Heat (SN1/SN2 type)" --> C[ "Primary Degradant: 2-Chloro-6-fluorobenzene-1,3-diol" ]; B -- " " --> D[ "Methanol (CH3OH)" ]; Caption: Proposed degradation pathway under acidic conditions.

Q3: What is the likely degradation pathway under basic conditions?

In a basic medium, the first event is the deprotonation of the highly acidic phenolic hydroxyl group to form the corresponding phenoxide. This species is significantly more electron-rich and susceptible to oxidation.

Mechanism Insight: While direct hydrolysis of the aryl-chloride or aryl-fluoride is unlikely under typical laboratory basic conditions (e.g., NaOH or KOH in methanol/water), the formation of the phenoxide increases the electron density of the aromatic ring, making it highly sensitive to oxidation.[6] Trace metals or dissolved oxygen can catalyze this process, leading to the formation of phenoxyl radicals, which can then couple or react further to form complex colored impurities.[7]

Expected Degradation: The primary concern is not simple hydrolysis but oxidative degradation, leading to quinones or polymeric materials. Discoloration (e.g., turning yellow, pink, or brown) is a strong indicator of this pathway.

graph TD; A[ "this compound" ] -- "OH- (Base)" --> B[ "Phenoxide Intermediate" ]; B -- "O2, Trace Metals (Oxidation)" --> C[ "Phenoxyl Radical" ]; C -- "Dimerization / Polymerization" --> D[ "Colored Impurities (e.g., Quinones, Polymers)" ]; Caption: Proposed degradation pathway under basic/oxidative conditions.

Q4: I'm observing discoloration of my sample during storage or in solution. What is the cause?

Discoloration is a classic sign of phenol oxidation.[5] Even seemingly neutral solutions can become slightly acidic or basic over time, or contain dissolved oxygen, which can initiate degradation.

Troubleshooting Steps:

  • Protect from Light and Air: Store the solid material and any solutions under an inert atmosphere (nitrogen or argon) and in amber vials to protect from light, as both can promote radical-based oxidation.

  • Use High-Purity Solvents: Ensure your solvents are degassed and free of peroxide or metal impurities, which can catalyze oxidation.

  • Consider Antioxidants: For long-term solution stability, the addition of a small amount of an antioxidant like EDTA or ascorbic acid can be beneficial, though this may interfere with downstream applications.[8]

Q5: How do I properly design a forced degradation study for this compound?

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Stress ConditionRecommended ParametersTarget Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-72 hoursCleavage of the methoxy ether group
Base Hydrolysis 0.1 M NaOH at 60 °C for 8-24 hoursPrimarily oxidative degradation
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the phenol ring
Thermal Stress Solid sample at 80 °C for 7 daysGeneral thermal decomposition
Photostability Solution/solid exposed to ICH Q1B option 2 light conditionsPhotolytic degradation, often oxidative

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Rapid loss of parent peak under basic conditions with no major new peak. Oxidative polymerization leading to insoluble or non-eluting products.Use a lower concentration of base, protect the reaction from air (sparge with N₂), and analyze immediately after sample preparation.
A new peak appears in the chromatogram after acid stress. Demethylation of the methoxy group.Confirm the identity of the new peak using LC-MS. The expected mass would be [M-14] (loss of CH₂).
Baseline of chromatogram is noisy or drifting after oxidative stress. Residual hydrogen peroxide in the sample can damage the HPLC column.Quench the reaction with a small amount of sodium bisulfite or catalase before injection, or ensure sufficient dilution.
Sample solution turns yellow/brown upon standing. Air oxidation of the phenol.Prepare solutions fresh. If storage is necessary, use degassed solvents and store under inert gas in an amber vial at low temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid & Base Hydrolysis

This protocol outlines the steps for conducting a preliminary forced degradation study.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution in a sealed vial at 60 °C.

    • Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Base Stress:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution in a sealed vial at 60 °C.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the aliquots. For the acid-stressed sample, add an equivalent amount of 0.1 M NaOH. For the base-stressed sample, add an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze immediately by a stability-indicating HPLC method (see Protocol 2).

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124"];

}

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for a reverse-phase HPLC method. Method development and validation are required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm. A photodiode array (PDA) detector is recommended to evaluate peak purity.

System Suitability: Ensure the method can separate the main peak from all degradation products. Peak purity analysis is crucial to confirm that the parent peak is not co-eluting with any degradants.

References

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluoro-3-methoxyphenol (CAS 1017777-60-4). This molecule is a highly substituted phenol derivative, valuable as a building block in the development of novel pharmaceutical and agrochemical agents. Its synthesis is non-trivial, presenting distinct challenges in regioselectivity and chemoselectivity due to the complex interplay of electronic and steric effects from its substituents.

This guide is designed for researchers and process chemists. It provides a viable synthetic route, detailed troubleshooting for common issues, and answers to frequently asked questions. Our goal is to equip you with the foundational knowledge and practical insights needed to navigate the complexities of this synthesis successfully.

Section 1: Overview of a Viable Synthetic Pathway

The synthesis of this compound is most strategically approached via a multi-step sequence starting from a readily available precursor, 1,3-dimethoxybenzene. The core challenges involve the precise, stepwise installation of the halogen substituents and the selective demethylation of the final intermediate.

The proposed pathway involves three key transformations:

  • Electrophilic Fluorination: Introduction of the fluorine atom ortho to both methoxy groups.

  • Regioselective Chlorination: Introduction of the chlorine atom at the C6 position, ortho to one methoxy group and the newly installed fluorine.

  • Selective Demethylation: Removal of the methyl group from the C1-methoxy group, which is sterically hindered by the adjacent chloro and fluoro substituents.

Below is a visualization of the synthetic workflow.

G cluster_0 Synthetic Pathway for this compound A 1,3-Dimethoxybenzene B 2-Fluoro-1,3-dimethoxybenzene A->B  Electrophilic  Fluorination C 2-Chloro-6-fluoro-1,3-dimethoxybenzene B->C  Regioselective  Chlorination D This compound C->D  Selective  Demethylation

Caption: Proposed synthetic route from 1,3-dimethoxybenzene.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Part A: Regioselective Chlorination Challenges

The critical chlorination step of 2-fluoro-1,3-dimethoxybenzene can be plagued by the formation of an undesired constitutional isomer, 4-chloro-2-fluoro-1,3-dimethoxybenzene, due to the powerful ortho-, para-directing effects of the two methoxy groups.

Question 1: My chlorination reaction with N-Chlorosuccinimide (NCS) produces a nearly 1:1 mixture of the desired 2-chloro-6-fluoro isomer and the undesired 4-chloro isomer. How can I improve selectivity for the 6-chloro product?

Answer: This is a common and expected challenge. The electronic activation at the C4 and C6 positions is comparable. To overcome this, a strategy that differentiates the two sites is necessary.

  • Expert Insight: The most robust solution is to employ a removable blocking group . By temporarily occupying the more accessible C4 position, you can direct the chlorination exclusively to the C6 position. A sulfonyl group is an excellent choice for this purpose.[1]

  • Troubleshooting Workflow:

    G start Low C6-Chloro Selectivity Issue step1 Implement Blocking Group Strategy start->step1 step2 Step 1: Sulfonation (e.g., H₂SO₄ or ClSO₃H) Blocks C4 position step1->step2 step3 Step 2: Chlorination (e.g., NCS) Forced to C6 position step2->step3 step4 Step 3: Desulfonation (e.g., dilute H₂SO₄, heat) Removes blocking group step3->step4 end High-Purity 2-Chloro-6-fluoro-1,3- dimethoxybenzene step4->end

    Caption: Workflow for improving chlorination regioselectivity.

  • Protocol: Blocking Group Strategy for Regioselective Chlorination

    • Sulfonation: Cool 2-fluoro-1,3-dimethoxybenzene to 0-5 °C. Slowly add one equivalent of chlorosulfonic acid and allow the reaction to warm to room temperature. The reaction is typically complete within 1-2 hours. Quench carefully on ice to precipitate the sulfonic acid product.

    • Chlorination: Dissolve the dried sulfonic acid intermediate in a suitable solvent like acetonitrile. Add 1.1 equivalents of N-Chlorosuccinimide (NCS). The reaction may require gentle heating (40-50 °C) to proceed. Monitor by TLC or LC-MS until the starting material is consumed.

    • Desulfonation: After an aqueous workup to remove succinimide, the crude chlorinated sulfonic acid can be hydrolyzed. This is often achieved by heating in dilute sulfuric acid (e.g., 20-30%) until the sulfonyl group is cleaved.[1]

Question 2: I am observing significant amounts of dichlorinated byproducts. How can I prevent this?

Answer: Dichlorination occurs when the reaction is allowed to proceed for too long or with an excess of the chlorinating agent.

  • Causality: The mono-chlorinated product is still an activated aromatic ring and can undergo a second chlorination, primarily at the C4 position.

  • Solution:

    • Stoichiometry Control: Use no more than 1.05 equivalents of the chlorinating agent (e.g., NCS).

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC/LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material has been consumed to a satisfactory level.

    • Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature or slightly below) can slow the rate of the second chlorination relative to the first.

Part B: Selective Demethylation Challenges

Cleaving one of the two methoxy groups in 2-chloro-6-fluoro-1,3-dimethoxybenzene presents a significant chemoselectivity challenge. The goal is to cleave the C1-methoxy group while leaving the C3-methoxy group intact.

Question 3: When I use Boron Tribromide (BBr₃), I get a mixture of the desired product, the starting material, and the fully demethylated diol (2-chloro-6-fluorobenzene-1,3-diol). How can I achieve selective mono-demethylation at the C1 position?

Answer: This is a classic challenge of controlling a powerful reagent. The selectivity is governed by a combination of sterics, electronics, and reaction conditions. The C1-methoxy is ortho to both Cl and F, making it more sterically hindered and electronically deactivated compared to the C3-methoxy. This can be exploited.

  • Expertise & Experience: While BBr₃ is a potent, often unselective reagent, its reactivity can be moderated. The key is precise control over stoichiometry and temperature. The steric hindrance around the C1-methoxy group can make it less reactive to cleavage. However, if the Lewis acidic BBr₃ coordinates preferentially to the more basic C3-oxygen, you may get the wrong isomer. Therefore, screening conditions is critical.

  • Troubleshooting & Optimization:

    • Strict Stoichiometry: Use exactly 1.0 equivalent of BBr₃. An excess will inevitably lead to the diol. Add the BBr₃ solution dropwise to a solution of the substrate.

    • Low Temperature: Start the reaction at a very low temperature, such as -78 °C (dry ice/acetone bath). After adding the BBr₃, allow the reaction to warm very slowly to 0 °C or room temperature while monitoring closely. Often, the desired selectivity is found within a narrow temperature window.

    • Alternative Reagents: If BBr₃ fails, consider other demethylating agents that may offer different selectivity profiles.

ReagentTypical ConditionsRationale & Potential Outcome
BBr₃ CH₂Cl₂, -78 °C to 0 °CHigh Reactivity. Requires precise control of stoichiometry and temperature to avoid over-reaction.
HBr (aq) Acetic Acid, RefluxProtic Acid Cleavage. Can sometimes offer better selectivity. Reaction progress must be monitored carefully.
AlCl₃ / Thiol e.g., AlCl₃ / Ethanethiol"Soft" Nucleophilic Cleavage. The thiol acts as a soft nucleophile to remove the methyl group after Lewis acid activation. May offer superior selectivity.[2]
Pyridinium HCl Melt, ~180-210 °CHigh Temperature. A classic method that can sometimes favor cleavage of more hindered ethers.
Part C: Purification FAQs

Question 4: I am finding it extremely difficult to separate the final product (phenol) from the unreacted 2-chloro-6-fluoro-1,3-dimethoxybenzene starting material using silica gel chromatography. Their Rf values are very similar.

Answer: This is a common issue when separating compounds with a small difference in polarity.

  • Strategy 1: Base Wash Extraction. Exploit the acidic nature of your phenolic product.

    • Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with a weak aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1-2%) sodium hydroxide (NaOH) solution.

    • The phenolic product will deprotonate and move into the aqueous layer as the sodium phenoxide salt. The unreacted dimethoxy starting material will remain in the organic layer.

    • Separate the layers. Carefully re-acidify the aqueous layer with cold 1M HCl until the pH is ~1-2. The purified phenol product will precipitate or can be extracted back into a fresh portion of organic solvent.

    • This acid-base extraction is often far more effective than chromatography for this specific separation.

  • Strategy 2: Chromatographic Optimization. If chromatography is necessary, try using a less polar solvent system (e.g., higher hexane content in a hexane/ethyl acetate system) to maximize the separation between the slightly more polar phenol and the non-polar ether. Running a longer column can also improve resolution.

References

Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require high-purity material for their downstream applications. As a substituted phenol, its purification can present unique challenges, from removing closely-related isomers to eliminating persistent color.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.

Part 1: Understanding the Challenge - Common Impurities

A successful purification strategy begins with understanding the potential impurities. The impurity profile of this compound is heavily dependent on its synthetic route. Common synthetic pathways, such as the chlorination of a fluorophenol precursor, can introduce several classes of impurities.[1][2]

Q1: What are the most likely impurities I'll encounter when synthesizing this compound?

A1: You can typically expect impurities from three main sources:

  • Unreacted Starting Materials: The most common impurity is often the precursor, such as 2-fluoro-6-methoxyphenol or a related fluorinated anisole derivative.[3]

  • Regioisomers: Chlorination of the aromatic ring can sometimes occur at other positions, leading to isomers that may have very similar physical properties to the desired product, making them challenging to separate.

  • Over-reaction Byproducts: Dichlorinated or other poly-halogenated species can form if the reaction conditions are not carefully controlled.

  • Process-Related Impurities: These include residual solvents, reagents (like N-chlorosuccinimide), and catalysts used in the synthesis.[4]

Part 2: Strategic Purification Planning

Choosing the right purification method from the outset can save significant time and resources. The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.

Q2: How do I decide between recrystallization, column chromatography, or distillation for my crude product?

A2: This is a critical decision. Use the following logic, which is also summarized in the decision workflow diagram below:

  • Is the crude product a solid and at least 85-90% pure? If yes, recrystallization is often the most efficient method for removing small amounts of impurities on a moderate to large scale. It is excellent for removing less soluble or more soluble impurities.

  • Is the crude product a complex mixture with multiple, closely-related impurities (e.g., isomers)? If yes, column chromatography is the most powerful technique.[5][6] It separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target compound even from difficult mixtures.[7]

  • Is the product contaminated with high-boiling, non-volatile impurities or colored tars? If the product itself is thermally stable and has a reasonable boiling point, distillation (often under vacuum) can be an effective method, particularly for large-scale purification. Steam distillation can also be effective for volatile phenols.[8]

G start Crude this compound check_purity Assess Purity & Impurity Profile (TLC, NMR, LCMS) start->check_purity high_purity >90% Pure? Crude is solid? check_purity->high_purity Analyze recrystallization Recrystallization end_product High-Purity Product recrystallization->end_product chromatography Column Chromatography chromatography->end_product distillation Distillation (Vacuum/Steam) distillation->end_product high_purity->recrystallization Yes complex_mixture Complex Mixture? Isomers present? high_purity->complex_mixture No complex_mixture->chromatography Yes volatile_impurities High-boiling Impurities? Thermally Stable? complex_mixture->volatile_impurities No volatile_impurities->chromatography Consider as alternative volatile_impurities->distillation Yes

Caption: Decision workflow for selecting a purification method.

Part 3: Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse for purifying challenging mixtures in research and development.[5][6]

Q3: I'm performing column chromatography, but my compound is not separating from an impurity. The spots are overlapping on TLC. What should I do?

A3: This is a common issue related to resolution. The goal is to maximize the difference in how strongly your product and the impurity stick to the silica gel.

  • Causality: Separation occurs because compounds partition differently between the polar stationary phase (silica) and the less polar mobile phase (solvent).[7] If two compounds have very similar polarities, they will travel through the column at nearly the same rate.

  • Troubleshooting Steps:

    • Optimize the Solvent System: This is the most critical factor. Your goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate.

      • Decrease Polarity: If your spots are too high on the TLC (Rf > 0.5), your solvent system is too polar. Reduce the amount of the polar solvent (e.g., decrease ethyl acetate in a hexane/ethyl acetate mixture).

      • Increase Polarity: If your spots are stuck at the baseline (Rf < 0.1), your solvent is not polar enough. Increase the proportion of the polar solvent.

      • Try Different Solvents: If adjusting polarity isn't enough, change the solvents entirely. Sometimes the unique properties of solvents like dichloromethane (DCM) or ethers can alter selectivity. For phenols, a common solvent system is a gradient of ethyl acetate in hexanes or DCM in hexanes.[9]

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity during the run. This keeps early-eluting non-polar spots tight and provides more "power" to move more polar compounds, including your product, later in the run.

    • Improve Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Ensure the silica slurry is homogeneous and allowed to settle without air bubbles.

    • Check Sample Loading: Dissolve the crude product in the minimum amount of solvent (ideally the initial mobile phase) and load it as a narrow, concentrated band at the top of the column. A diffuse starting band will lead to diffuse, overlapping bands during elution.

Protocol: Flash Column Chromatography
  • Preparation: Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel to crude product by weight is typical).

  • Packing the Column (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting, low-polarity solvent.

    • Pour the slurry into the column. Use a funnel to avoid splashing.

    • Gently tap the column to help the silica pack evenly and open the stopcock to drain some solvent, which helps compact the bed. Ensure no cracks or air bubbles are present.

    • Add another thin layer of sand on top of the silica bed to protect it during sample loading.

  • Loading the Sample:

    • Dissolve your crude this compound in a minimal volume of solvent.

    • Carefully pipette this solution onto the top layer of sand, ensuring not to disturb the silica bed.

    • Drain the solvent just until it reaches the top of the sand layer.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (using a flask bulb or regulated air line) to begin flowing the solvent through the column.

    • Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 4: Troubleshooting Guide: Recrystallization

Q4: I tried to recrystallize my product, but I got a very low yield. Where did my product go?

A4: Low yield in recrystallization is almost always due to using an incorrect solvent or an improper technique, leading to the product remaining dissolved in the mother liquor.

  • Causality: Successful recrystallization relies on a key principle: the compound should be highly soluble in the chosen solvent at high temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).

  • Troubleshooting Steps:

    • Verify Your Solvent Choice: The ideal solvent is critical. If your product is too soluble at room temperature, you will never get good recovery. Perform a solvent screen with small amounts of your product in different test tubes.

    • Use the Minimum Amount of Hot Solvent: A very common mistake is adding too much solvent. You should only add enough hot solvent to just barely dissolve the entire sample. Adding excess solvent will keep more of your product dissolved even after cooling, drastically reducing yield.

    • Cool Slowly: Crashing the product out of solution by placing the hot flask directly in an ice bath will trap impurities and lead to small, impure crystals. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize the recovery of pure crystals.

    • Check the Mother Liquor: After filtering your crystals, spot the remaining filtrate (the mother liquor) on a TLC plate next to your starting material. If you see a large spot corresponding to your product, it confirms that a significant amount did not crystallize. You can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure).

Data Table: Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexNotes for Phenols
Hexanes ~690.1Good for non-polar impurities. Often used as an anti-solvent.
Toluene 1112.4Can be a good choice for aromatic compounds.
Ethyl Acetate 774.4A versatile, moderately polar solvent.
Isopropanol 823.9A polar protic solvent that can hydrogen bond with the phenol.
Water 10010.2Generally, substituted phenols have limited water solubility.
Ethanol/Water VariableVariableA powerful mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.

Part 5: General Troubleshooting

Q5: My final product is a pure white solid according to NMR, but it has a slight yellow or brown tint. How can I remove this color?

A5: Color is often caused by trace amounts of highly conjugated, oxidized impurities that may not be easily detectable by standard NMR.

  • Causality: Phenols are susceptible to air oxidation, which can form colored quinone-type species. These are often present in very small quantities but are intensely colored.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after your product is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual. Caution: Adding charcoal to a boiling solution can cause violent bumping. Let it cool slightly before adding.

    • Column Chromatography: A quick plug of silica gel can sometimes be sufficient. Dissolve the colored product in a small amount of a non-polar solvent, run it through a small column ("plug"), and elute with a slightly more polar solvent. The colored impurities often stick strongly to the top of the silica.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polysubstituted phenol. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Understanding the Reactivity of this compound

Before delving into troubleshooting, it's crucial to understand the electronic and steric landscape of this compound. The interplay of its substituents—hydroxyl (-OH), methoxy (-OCH₃), chloro (-Cl), and fluoro (-F)—governs its reactivity.

  • Hydroxyl Group (-OH): A potent activating group that is ortho, para-directing for electrophilic aromatic substitution. It is also the primary site for nucleophilic reactions like etherification.

  • Methoxy Group (-OCH₃): Another strong activating, ortho, para-directing group.

  • Chloro (-Cl) and Fluoro (-F) Groups: These halogens are deactivating due to their inductive electron-withdrawing effects, yet they are ortho, para-directing because of resonance electron donation. Fluorine's high electronegativity makes it a better leaving group in some nucleophilic aromatic substitution (SNAr) reactions compared to chlorine.[1]

The combined effect of these groups makes the aromatic ring electron-rich and thus highly susceptible to electrophilic attack, but the positions of substitution are sterically hindered. The phenolic proton is acidic and will readily react with bases.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Williamson Ether Synthesis

Question 1: My Williamson ether synthesis with this compound is resulting in a low yield or no product. What are the likely causes and how can I fix it?

Answer:

Failure in a Williamson ether synthesis involving this substrate often stems from incomplete deprotonation of the phenol, steric hindrance, or side reactions.

Causality and Troubleshooting Steps:

  • Incomplete Deprotonation: The phenolic proton must be fully removed to form the more nucleophilic phenoxide. Weak bases or insufficient equivalents can lead to unreacted starting material.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, sodium hydride (NaH) is more effective for complete deprotonation.[2] Ensure you are using at least 1.1 equivalents of the base. The reaction should be conducted under anhydrous conditions, as water will quench the base.[3]

  • Steric Hindrance: The hydroxyl group is flanked by two bulky substituents (chloro and fluoro groups), which can sterically impede the approach of the electrophile.

    • Solution: Use a less sterically hindered alkyl halide. For instance, methyl iodide is more reactive than isopropyl bromide.[2] If a bulkier alkyl group is required, you may need to increase the reaction temperature and time, but be mindful of potential side reactions.

  • Choice of Solvent: Polar aprotic solvents are ideal as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[4]

    • Solution: If you are using a solvent like ethanol, switch to DMF, DMSO, or THF.[3]

Proposed Optimized Protocol for Williamson Ether Synthesis:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), 1.2 eq.Strong, non-nucleophilic base for complete deprotonation.
Solvent Anhydrous Dimethylformamide (DMF)Polar aprotic solvent to enhance nucleophilicity.
Electrophile Primary Alkyl Halide (e.g., R-I or R-Br), 1.1 eq.Minimizes steric hindrance and elimination side reactions.
Temperature 0 °C to room temperature, then heat to 70-80 °C if needed.Initial low temperature for controlled deprotonation, followed by heating to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the strong base by atmospheric moisture.

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise.

  • Monitor the reaction by TLC. If no significant conversion is observed after 2 hours, gradually heat the reaction to 70-80 °C.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Williamson Ether Synthesis:

G start Low/No Product in Williamson Ether Synthesis check_deprotonation Check for Complete Deprotonation (TLC of starting material) start->check_deprotonation incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation use_stronger_base Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions incomplete_deprotonation->use_stronger_base Yes check_electrophile Evaluate Electrophile incomplete_deprotonation->check_electrophile No use_stronger_base->check_electrophile steric_hindrance Steric Hindrance? check_electrophile->steric_hindrance use_less_hindered_halide Use Primary Alkyl Halide (e.g., MeI, EtBr) steric_hindrance->use_less_hindered_halide Yes increase_temp_time Increase Reaction Temperature and Time steric_hindrance->increase_temp_time If bulky group is necessary check_solvent Check Solvent steric_hindrance->check_solvent No use_less_hindered_halide->check_solvent increase_temp_time->check_solvent wrong_solvent Solvent Appropriate? check_solvent->wrong_solvent use_polar_aprotic Switch to Polar Aprotic Solvent (DMF, DMSO, THF) wrong_solvent->use_polar_aprotic No success Successful Etherification wrong_solvent->success Yes use_polar_aprotic->success

Caption: Troubleshooting workflow for Williamson ether synthesis.

Category 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)

Question 2: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig reaction on the chloro-substituent of this compound, but the reaction is sluggish and gives low yields. What is going wrong?

Answer:

Aryl chlorides are notoriously less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions.[5] The electron-rich nature of the phenol ring further deactivates the C-Cl bond towards oxidative addition, which is often the rate-limiting step.[6]

Causality and Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this challenging substrate.

    • Solution: Employ a more active catalyst system. For Suzuki couplings, use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[5][6] For Buchwald-Hartwig aminations, similar advanced ligands are essential.[7][8]

  • Base Selection: The choice of base is critical for the transmetalation step in Suzuki reactions and for amine deprotonation in Buchwald-Hartwig reactions.

    • Solution (Suzuki): Use a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

    • Solution (Buchwald-Hartwig): A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[7]

  • Reaction Temperature: Higher temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.

    • Solution: Run the reaction at elevated temperatures, typically in the range of 100-120 °C, in a high-boiling point solvent like toluene or dioxane.

Proposed Optimized Protocol for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (2 mol%)Common and effective Pd(0) or Pd(II) sources.
Ligand XPhos (3 mol%) or SPhos (4 mol%)Bulky, electron-rich ligands that promote oxidative addition of aryl chlorides.[6]
Base K₃PO₄ (2.0 eq.) or Cs₂CO₃ (2.0 eq.)Strong bases that facilitate transmetalation.
Boronic Acid 1.2-1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Solvent Toluene or 1,4-Dioxane (with a small amount of water for K₃PO₄)High-boiling point solvents suitable for elevated temperatures.
Temperature 100-110 °CTo overcome the high activation energy of C-Cl bond cleavage.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium precursor, the phosphine ligand, and the base in an oven-dried reaction vial.

  • Add the degassed solvent.

  • Seal the vial and heat the reaction mixture with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS or GC-MS.

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycle of Suzuki-Miyaura Coupling:

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L₂) PdII->PdII_Ar Ar'-B(OH)₂ Base Transmetal Transmetalation ArBOH2 Ar'-B(OH)₂ Base Base PdII_Ar->Pd0 Product Ar-Ar' PdII_Ar->Product RedElim Reductive Elimination ArCl Ar-Cl

Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.

Category 3: Electrophilic Aromatic Substitution

Question 3: I am trying to perform an electrophilic aromatic substitution (e.g., bromination, nitration) on this compound, but I am getting a mixture of products or decomposition. How can I improve the selectivity?

Answer:

The aromatic ring of this molecule is highly activated by the hydroxyl and methoxy groups, making it prone to over-substitution and oxidation under harsh conditions.[9][10]

Causality and Troubleshooting Steps:

  • Over-activation of the Ring: The strong activating groups make the reaction difficult to control, often leading to polysubstitution.

    • Solution: Use milder reagents and reaction conditions. For bromination, instead of Br₂ in a polar solvent, use N-bromosuccinimide (NBS) in a non-polar solvent like CCl₄ or CH₂Cl₂ at low temperatures. For nitration, use dilute nitric acid at low temperatures.[11]

  • Oxidation of the Phenol: Strong electrophilic reagents, especially concentrated nitric acid, can oxidize the electron-rich phenol ring, leading to decomposition and low yields of the desired product.

    • Solution: Protect the hydroxyl group as an ester or ether before performing the electrophilic substitution. This moderates the activating effect and protects the phenol from oxidation. The protecting group can be removed after the reaction.

Predicted Regioselectivity:

The most likely position for electrophilic attack is C4, which is para to the strongly activating hydroxyl group and ortho to the methoxy group. The C6 position is sterically hindered by the adjacent chloro and fluoro groups.

Protecting Group Strategy Workflow:

G start Starting Phenol protection Protect Hydroxyl Group (e.g., Acetylation) start->protection protected_phenol Protected Phenol protection->protected_phenol eas_reaction Perform Electrophilic Aromatic Substitution protected_phenol->eas_reaction substituted_protected_phenol Substituted Protected Phenol eas_reaction->substituted_protected_phenol deprotection Deprotect Hydroxyl Group (e.g., Hydrolysis) substituted_protected_phenol->deprotection final_product Final Product deprotection->final_product

Caption: Workflow for electrophilic aromatic substitution using a protecting group strategy.

References

Technical Support Center: Catalyst Selection for 2-Chloro-6-fluoro-3-methoxyphenol Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for palladium-catalyzed cross-coupling reactions involving 2-Chloro-6-fluoro-3-methoxyphenol. This substrate presents unique challenges due to the interplay of an unactivated aryl chloride, steric hindrance from ortho-substituents, and the presence of an acidic phenolic proton. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My Suzuki-Miyaura (C-C) coupling is failing or giving low yields.

Q1: I'm observing no reaction or very slow conversion. What is the primary bottleneck with this substrate?

A1: The primary challenge is the oxidative addition of the palladium(0) catalyst into the strong Carbon-Chlorine bond.[1] Aryl chlorides are significantly less reactive than the corresponding bromides or iodides.[1][2] This step is often the rate-limiting step of the catalytic cycle and requires a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands.[2][3][4]

Q2: Which catalyst and ligand combination is the best starting point?

A2: For challenging aryl chlorides, palladium(II) precatalysts are often more reliable than using separate Pd(0) or Pd(II) sources with ligands, as they ensure the formation of the active L-Pd(0) species.[5][6] We recommend starting with a second or third-generation Buchwald-type precatalyst.

  • Rationale: Ligands like SPhos, XPhos, and RuPhos are designed to be both sterically bulky and electron-rich. The bulk accelerates the reductive elimination step, while the electron-donating character promotes the difficult oxidative addition of the C-Cl bond.[3]

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

Below is a logical workflow to diagnose and resolve common issues.

G start Low / No Yield reagents Verify Reagent Quality (Aryl-Cl, Boronic Acid, Base, Solvent) start->reagents Initial Check side_reaction Side Reaction Observed? (Protodeboronation, Hydrodehalogenation) start->side_reaction If Byproducts Formed atmosphere Ensure Rigorous Inert Atmosphere (Degas solvent, purge vessel) reagents->atmosphere If Reagents OK catalyst_system Optimize Catalyst System atmosphere->catalyst_system If Setup OK ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) catalyst_system->ligand Step 1 base Screen Different Bases (K3PO4, Cs2CO3, K2CO3) ligand->base Step 2 temp Increase Temperature (80-110 °C) base->temp Step 3 success Successful Coupling temp->success protodeboronation Use KHF2 to form trifluoroborate salt or use milder base/lower temp side_reaction->protodeboronation Boronic acid decomposition hydrodehalogenation Lower temperature or screen different ligand/base combination side_reaction->hydrodehalogenation Loss of Chlorine protodeboronation->success hydrodehalogenation->success G pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pdII_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pdII_complex Ar-Cl pitfall1 PITFALL: Slow for C-Cl bonds. Requires electron-rich, bulky ligands. oxidative_addition->pitfall1 ligand_exchange Amine Coordination & Deprotonation pdII_complex->ligand_exchange + HNR'R'', Base amido_complex L-Pd(II)(Ar)(NR'R'') ligand_exchange->amido_complex + HNR'R'', Base pitfall2 PITFALL: Base choice is critical. Strong base (NaOtBu) needed, but can cause side reactions. ligand_exchange->pitfall2 reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' Product reductive_elimination->product pitfall3 PITFALL: Slow for hindered substrates. Bulky ligands accelerate this step. reductive_elimination->pitfall3

References

Technical Support Center: Protecting Group Strategies for 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the strategic protection of the phenolic hydroxyl group in 2-chloro-6-fluoro-3-methoxyphenol. This resource is tailored for researchers, chemists, and professionals in drug development who work with this or structurally analogous molecules. The distinct electronic and steric characteristics of this phenol can make the selection and application of a suitable protecting group a significant challenge. This guide provides practical, field-tested advice through a troubleshooting and FAQ format to address the specific hurdles you may encounter during your synthetic campaigns.

PART 1: Frequently Asked Questions & Core Concepts

Q1: What makes the protection of the phenol in this compound particularly challenging?

The difficulty in protecting this phenol arises from a combination of steric hindrance and electronic effects.[1][2][3] The phenolic hydroxyl group is positioned between two ortho substituents, a chloro and a fluoro group, which physically obstruct the approach of reagents.[4][5][6] Electronically, both halogen substituents are strongly electron-withdrawing, which reduces the electron density on the phenolic oxygen. This decreased nucleophilicity makes the phenol less reactive toward the electrophilic reagents typically used for installing protecting groups.[2][7]

Q2: I'm planning a multi-step synthesis. What are the most reliable "first-pass" protecting groups to consider for this substrate?

For a substrate with these characteristics, the choice of protecting group must balance stability against the ease of removal. The most common and logical choices fall into three primary categories: silyl ethers, alkyl ethers, and esters.[8][9][10]

  • Silyl Ethers (e.g., TBDMS, TIPS): These are often a good initial choice. Given the steric hindrance, a bulkier group like triisopropylsilyl (TIPS) can offer enhanced stability to various reaction conditions compared to smaller silyl groups.[11][12]

  • Alkyl Ethers (e.g., Methyl, Benzyl): Methyl ethers provide excellent stability but necessitate harsh cleavage conditions (e.g., BBr₃), which may not be compatible with other functional groups in your molecule.[13][14][15] Benzyl (Bn) ethers are a valuable alternative as they can be removed under mild, neutral conditions via catalytic hydrogenolysis.[9]

  • Esters (e.g., Acetate, Pivaloate): Acetyl esters are readily formed but are generally susceptible to basic hydrolysis.[8] They are suitable if your subsequent synthetic steps are performed under neutral or acidic conditions.

The following workflow can guide your selection based on the anticipated downstream reaction conditions:

ProtectingGroupSelection cluster_workflow Protecting Group Decision Workflow Start Anticipated Downstream Reaction Conditions? StrongBase Strongly Basic? (e.g., n-BuLi, Grignard) Start->StrongBase StrongAcid Strongly Acidic? (e.g., TFA, HCl) Start->StrongAcid Reductive Reductive/Neutral? (e.g., H₂, Pd/C) Start->Reductive MethylEther Methyl Ether (Me) - Very Stable - Harsh Deprotection (BBr₃) StrongBase->MethylEther Yes SilylEther Silyl Ether (TIPS) - Good Stability - Mild Deprotection (TBAF) StrongBase->SilylEther No StrongAcid->SilylEther Yes EsterGroup Ester (Acetate) - Base Labile - Mild Deprotection (K₂CO₃) StrongAcid->EsterGroup No Reductive->MethylEther No BenzylEther Benzyl Ether (Bn) - Good Stability - Mild Deprotection (H₂/Pd) Reductive->BenzylEther Yes SilylationProtocol cluster_protocol1 Protocol: TIPS Protection Start Dissolve Phenol in Anhydrous DCM AddImidazole Add Imidazole Start->AddImidazole Cool Cool to 0 °C AddImidazole->Cool AddTIPSCl Add TIPSCl Cool->AddTIPSCl React Warm to RT, Stir 12-24h AddTIPSCl->React Workup Aqueous Workup & Purification React->Workup

References

Validation & Comparative

comparing reactivity of 2-Chloro-6-fluoro-3-methoxyphenol with similar phenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Chloro-6-fluoro-3-methoxyphenol

Introduction: The Role of Substituted Phenols in Modern Drug Discovery

Substituted phenols are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. The reactivity of the phenolic ring and its hydroxyl group is of paramount importance, dictating not only the synthetic routes available for derivatization but also the molecule's metabolic stability and pharmacological interactions. This compound is a polysubstituted aromatic compound whose complex substitution pattern presents a unique reactivity profile.

This guide provides an in-depth comparison of the chemical reactivity of this compound with structurally similar phenols. By dissecting the electronic and steric influences of its constituent chloro, fluoro, and methoxy groups, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in key chemical transformations. The narrative will be grounded in the principles of physical organic chemistry, supported by experimental data and detailed protocols for reactivity assessment.

Chapter 1: A Theoretical Framework of Substituent Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents. These effects are broadly categorized as inductive and resonance effects, which can either donate or withdraw electron density from the π-system.

  • Inductive Effect (-I): This is an effect transmitted through the sigma (σ) bonds. Electronegative atoms like fluorine, chlorine, and oxygen pull electron density away from the ring, deactivating it. The strength of the inductive effect diminishes with distance.

  • Resonance Effect (+R/-R): This effect involves the delocalization of lone pairs or π-electrons through the pi (π) system of the ring. Substituents with lone pairs, such as hydroxyl (-OH), methoxy (-OCH₃), and halogens (-F, -Cl), can donate electron density to the ring via a positive resonance effect (+R). This effect is most pronounced at the ortho and para positions.

In this compound, we observe a complex interplay:

  • -OH (hydroxyl): Strongly activating via +R effect, weakly deactivating via -I effect. Overall, it is a powerful ortho, para-director.

  • -F (fluoro) & -Cl (chloro): These halogens are deactivating due to their strong -I effect. However, their +R effect, though weaker, directs electrophilic attack to the ortho and para positions.[1] The +R effect is stronger for fluorine than chlorine due to better orbital overlap (2p-2p vs. 3p-2p).[2]

  • -OCH₃ (methoxy): This group is strongly activating due to its potent +R effect, which overrides its -I effect.[3][4] It is a strong ortho, para-director.

The combination of these groups on a single ring creates a nuanced electronic landscape, significantly influencing the molecule's reactivity in various transformations.

Figure 1: A diagram illustrating the competing electronic effects of substituents on the this compound ring.

Chapter 2: Comparative Analysis of Acidity (pKa)

The acidity of a phenol, quantified by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. It is a critical parameter influencing reaction rates, particularly for reactions involving the hydroxyl group, such as O-alkylation. Electron-withdrawing groups stabilize the phenoxide anion, thereby increasing acidity (lowering the pKa).[5] Conversely, electron-donating groups destabilize the anion and decrease acidity (increasing the pKa).

CompoundKey SubstituentsExperimental pKaRationale for Acidity
PhenolNone10.00[6]Baseline for comparison.
2-Chlorophenol-Cl (ortho)8.56[6]The strong -I effect of chlorine stabilizes the phenoxide ion, increasing acidity.
2-Fluorophenol-F (ortho)8.81Fluorine's -I effect increases acidity, but its stronger +R effect (compared to Cl) is slightly destabilizing, making it a weaker acid than 2-chlorophenol.[7]
3-Methoxyphenol-OCH₃ (meta)9.65At the meta position, the electron-donating +R effect is not operative, but the electron-withdrawing -I effect slightly increases acidity compared to phenol.[3]
2-Chloro-6-fluorophenol-Cl, -F (ortho)~6.8 (Estimated)The combined strong -I effects of two ortho halogens significantly stabilize the phenoxide, leading to a substantial increase in acidity.
This compound -Cl, -F, -OCH₃ ~7.0 (Estimated) The powerful acidifying effects of the ortho halogens are expected to dominate. The meta-methoxy group has a minor acidifying -I effect, leading to a predicted pKa slightly higher than 2-chloro-6-fluorophenol.

Note: pKa values can vary slightly depending on the measurement conditions. Estimated values are derived from additive models and established substituent effects.

Experimental Protocol: pKa Determination by Spectrophotometric Titration

This protocol provides a robust method for determining the pKa of a phenolic compound by monitoring the change in its UV-Vis absorbance spectrum as a function of pH. The principle relies on the fact that the phenol and its corresponding phenoxide ion have distinct absorbance spectra.

pKa_Determination_Workflow prep Prepare Phenol Stock Solution (in Methanol) mix Mix Phenol Stock with each Buffer prep->mix buffers Prepare Series of Buffers (pH 4 to 12) buffers->mix measure Measure UV-Vis Spectrum (250-400 nm) for each sample mix->measure plot Plot Absorbance vs. pH (at λmax of phenoxide) measure->plot fit Fit Data to Henderson-Hasselbalch Equation to find pKa plot->fit

Figure 2: Workflow for determining the pKa of a phenol using spectrophotometric titration.

Methodology:

  • Preparation: Prepare a 1 mM stock solution of the phenol in methanol. Prepare a series of aqueous buffer solutions with known pH values ranging from 4 to 12.

  • Sample Preparation: For each pH value, mix a constant aliquot of the phenol stock solution with the buffer solution in a quartz cuvette. Ensure the final concentration of the organic solvent is low (<1%) to avoid shifts in pKa.

  • Measurement: Record the UV-Vis spectrum for each sample from 250 nm to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the phenoxide species (typically observed at higher pH). Plot the absorbance at this λmax against the pH of the buffer.

  • pKa Calculation: The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation. This point corresponds to where the concentrations of the phenol and phenoxide are equal.

Chapter 3: Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. The reaction rate and regioselectivity are dictated by the substituents. Activating groups increase the rate and direct the substitution to ortho and para positions, while deactivating groups decrease the rate.[8]

  • Reference Phenols: Phenols like 3-methoxyphenol are highly activated and will readily undergo EAS at positions ortho and para to the powerful activating -OH and -OCH₃ groups.

  • This compound: This molecule presents a challenging case for EAS.

    • Directing Effects: The powerful directing effects of the -OH, -OCH₃, and -F groups converge. The position para to the -OH is C5. The position para to the -OCH₃ is C6 (blocked by -F). The position ortho to the -OH is C6 (blocked by -F).

    • Steric Hindrance: The only un-substituted position is C5. This position is sterically hindered, being flanked by the -OH and -Cl substituents.

    • Electronic Deactivation: Although the ring is substituted with activating groups, the two halogens exert a strong deactivating -I effect. Furthermore, the C5 position is meta to the strongly activating -OH and -OCH₃ groups, meaning it does not benefit from their powerful +R effects.

Experimental Protocol: Competitive Bromination for Relative Reactivity

This experiment can qualitatively compare the reactivity of two phenols towards an electrophile.

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve equimolar amounts of this compound and a reference phenol (e.g., 3-methoxyphenol) in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: Slowly add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a bromine solution (Br₂ in acetic acid) to the mixture at room temperature while stirring. The limited amount of electrophile ensures that only the more reactive substrate will react significantly.

  • Quenching and Analysis: After a set time (e.g., 30 minutes), quench the reaction by adding an aqueous solution of sodium bisulfite. Extract the organic components and analyze the product mixture by GC-MS or LC-MS.

  • Interpretation: The ratio of the brominated products will directly reflect the relative nucleophilicity and reactivity of the two starting phenols. It is predicted that the brominated product of 3-methoxyphenol will be the major or exclusive product, demonstrating the low EAS reactivity of this compound.

Chapter 4: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Traditional SNAr reactions require an aromatic ring to be "electron-poor," usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen).[9]

  • Leaving Group Ability: In SNAr, fluoride is often a better leaving group than chloride because its high electronegativity makes the carbon to which it is attached more electrophilic and better able to stabilize the negative charge in the Meisenheimer complex intermediate.

  • Reactivity of this compound: This substrate is not well-suited for classical SNAr. The ring is rendered electron-rich by the -OH and -OCH₃ groups, which disfavors the attack of a nucleophile.

  • Modern Alternatives: Recent advances have enabled SNAr on electron-rich halophenols.[10][11] Strategies involving photoredox catalysis can generate phenoxyl radicals.[12][13] In this radical form, the oxygen acts as an exceptionally powerful electron-withdrawing group, activating the ring towards nucleophilic attack and enabling substitution of the halogen.[9]

SubstrateExpected Relative Rate (Classical SNAr)Expected Relative Rate (Radical-Mediated SNAr)Rationale
4-FluoronitrobenzeneHighModerateThe nitro group strongly activates the ring for classical SNAr.
2-Chloro-6-fluorophenolVery LowHighThe ring is electron-rich. Radical formation via O-H homolysis strongly activates the ring for substitution.
This compound Very Low High Similar to the above, the electron-rich nature of the ring necessitates non-classical activation methods. The methoxy group may further enhance electron density but the radical pathway should still be viable.

Chapter 5: Reactions at the Hydroxyl Group: O-Alkylation

The most common reaction at the phenolic hydroxyl group is its conversion to an ether (O-alkylation) or an ester (O-acylation). The Williamson ether synthesis is a classic example, involving the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Phenol Phenol Phenoxide Phenoxide (Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Phenoxide_2 Phenoxide AlkylHalide Alkyl Halide (R-X) Ether Aryl Ether (Ar-O-R) AlkylHalide->Ether Phenoxide_2->AlkylHalide attacks R

Figure 3: General mechanism for the O-alkylation of a phenol via the Williamson ether synthesis.

The rate of this reaction is directly proportional to the concentration of the phenoxide ion. Therefore, a more acidic phenol (lower pKa) will react faster under identical basic conditions, as a larger proportion of it will exist in the deprotonated, nucleophilic form.

Based on the pKa values discussed in Chapter 2, the expected order of reactivity for O-alkylation would be:

2-Chloro-6-fluorophenol > this compound > 2-Chlorophenol > 3-Methoxyphenol > Phenol

Experimental Protocol: Comparative O-Methylation Rate Study

Methodology:

  • Reaction Setup: In separate, parallel reaction vessels, dissolve 1 mmol of each phenol to be tested in 5 mL of acetone. Add 1.5 equivalents of powdered potassium carbonate (a mild base) to each vessel.

  • Initiation: Add 1.2 equivalents of methyl iodide to each vessel simultaneously while stirring vigorously at a constant temperature (e.g., 50 °C).

  • Monitoring: At regular time intervals (e.g., 10, 30, 60, 120 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with dilute HCl and extract with ethyl acetate.

  • Analysis: Analyze the quenched aliquots by HPLC or GC to determine the ratio of starting material to the O-methylated product.

  • Interpretation: Plot the percentage conversion against time for each phenol. The initial slope of this curve is proportional to the reaction rate. This will provide a quantitative comparison of the O-alkylation reactivity.

Conclusion

This compound exhibits a highly distinct reactivity profile shaped by the complex interplay of its substituents.

  • Acidity: It is a significantly stronger acid than phenol due to the powerful inductive effects of the two ortho-halogen substituents.

  • Electrophilic Aromatic Substitution: It is expected to be highly unreactive due to steric hindrance and electronic deactivation at the only available C5 position.

  • Nucleophilic Aromatic Substitution: The electron-rich nature of the ring makes it a poor substrate for classical SNAr, though modern catalytic methods can likely overcome this limitation.

  • O-Alkylation: Its high acidity should translate to rapid O-alkylation rates compared to less acidic phenols.

This guide provides a predictive framework for researchers working with this and similarly substituted phenols. The provided protocols offer a starting point for validating these predictions and quantitatively assessing reactivity in the laboratory, ultimately enabling more efficient and rational design of synthetic routes in drug discovery and development.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to Halogenated Phenol Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The initial focus of this guide was to be the structure-activity relationship (SAR) of 2-Chloro-6-fluoro-3-methoxyphenol analogs. However, a comprehensive search of the scientific literature revealed a lack of specific, publicly available SAR studies on a series of analogs derived from this particular scaffold. To provide a valuable and data-supported resource, this guide has been pivoted to a closely related and well-documented area: the SAR of halogenated phenol analogs as antimicrobial agents. The principles discussed herein are broadly applicable and will provide a strong framework for understanding how substitutions on a phenol ring influence biological activity.

Introduction: The Phenol Scaffold and the Influence of Halogenation

Phenolic compounds are a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Their utility stems from the hydroxyl group's ability to participate in hydrogen bonding and act as a proton donor, facilitating interactions with biological targets. However, the simple phenol scaffold often suffers from metabolic instability and a lack of specificity.[1][2] To address these limitations, medicinal chemists employ various strategies, with halogenation being a particularly powerful tool. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly impact a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby modulating its biological activity.[3]

This guide provides a comparative analysis of the structure-activity relationships of a series of halogenated phenol analogs, with a focus on their antimicrobial and antibiofilm activities against Staphylococcus aureus, a clinically significant pathogen known for its ability to form resilient biofilms and develop antibiotic resistance.[4]

Comparative Analysis of Antimicrobial Activity

A recent study systematically investigated the impact of halogenation on the antimicrobial and antibiofilm efficacy of phenol derivatives against S. aureus. The findings from this research provide a clear framework for understanding the SAR of this class of compounds. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was used as a key metric for antimicrobial potency.

Compound IDStructureSubstituentsMIC (µg/mL) against S. aureusReference
1 Phenol-> 100[4]
2 2-Chlorophenol2-Cl50[4]
3 4-Chlorophenol4-Cl25[4]
4 2,4-Dichlorophenol2,4-diCl10[4]
5 2,4,6-Trichlorophenol2,4,6-triCl5[4]
6 2,4,6-Tribromophenol2,4,6-triBr5[4]
7 2,4,6-Triiodophenol2,4,6-triI5[4]

Structure-Activity Relationship Insights

The data presented in the table reveals several key SAR trends for the antimicrobial activity of halogenated phenols against S. aureus:

  • Impact of Halogenation: The introduction of halogen atoms significantly enhances antimicrobial activity compared to the parent phenol molecule.

  • Effect of Halogen Number and Position: Increasing the number of halogen substituents on the phenol ring generally leads to increased potency. For instance, dichlorophenol is more active than monochlorophenol, and trichlorophenol exhibits even greater activity. The position of the halogen also plays a role, with 4-chlorophenol being more potent than 2-chlorophenol.

  • Influence of Halogen Type: In the case of trisubstituted phenols, the type of halogen (chlorine, bromine, or iodine) did not significantly alter the high potency, with all three tri-halogenated analogs demonstrating a strong MIC of 5 µg/mL.[4] This suggests that for this scaffold, the increased lipophilicity and electronic effects conferred by multiple halogen substitutions are the primary drivers of activity.

The following diagram illustrates the observed SAR trends, highlighting the positive impact of increasing halogenation on antimicrobial potency.

SAR_Trends cluster_0 Increasing Antimicrobial Activity Phenol Phenol (MIC > 100 µg/mL) Mono_Cl Monochlorophenol (MIC 25-50 µg/mL) Phenol->Mono_Cl + Halogen Di_Cl Dichlorophenol (MIC 10 µg/mL) Mono_Cl->Di_Cl + Halogen Tri_Halo Trihalogenated Phenols (MIC 5 µg/mL) Di_Cl->Tri_Halo + Halogen

Caption: SAR progression from phenol to trihalogenated phenols.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, a fundamental assay in this field.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compounds (halogenated phenols)

  • Bacterial strain (Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of S. aureus is inoculated into MHB and incubated overnight at 37°C.

    • The overnight culture is diluted in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of each compound are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • Control wells containing only bacteria and MHB (positive control) and wells with only MHB (negative control) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

The following diagram outlines the experimental workflow for determining the MIC of the halogenated phenol analogs.

MIC_Workflow cluster_workflow MIC Determination Workflow start Start prep_bacteria Prepare Bacterial Inoculum (S. aureus) start->prep_bacteria inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_compounds Prepare Serial Dilutions of Halogenated Phenols prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The structure-activity relationship of halogenated phenols demonstrates a clear trend of increasing antimicrobial potency with a higher degree of halogenation. This is likely due to a combination of factors including increased lipophilicity, which may enhance membrane disruption, and altered electronic properties that could affect interactions with bacterial enzymes or other cellular components. While the specific biological target of these compounds was not elucidated in the primary study, the potent antibiofilm activity of compounds like 2,4,6-triiodophenol suggests a mechanism that may involve the disruption of key virulence pathways in S. aureus.[4]

Future research in this area should focus on:

  • Elucidating the Mechanism of Action: Identifying the specific molecular targets of these potent halogenated phenols to understand how they exert their antimicrobial effects.

  • Exploring a Broader Range of Substitutions: Investigating the impact of different halogen combinations (e.g., chloro and fluoro on the same ring) and the introduction of other functional groups, such as methoxy groups, to further optimize activity and selectivity.

  • Toxicity Profiling: Assessing the cytotoxicity of these compounds against mammalian cell lines to determine their therapeutic index and potential for clinical development.

By systematically exploring the structure-activity relationships of substituted phenols, researchers can continue to develop novel and effective antimicrobial agents to combat the growing threat of antibiotic resistance.

References

A Comparative Guide to the Synthetic Validation of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-methoxyphenol is a highly functionalized aromatic building block crucial in the synthesis of advanced pharmaceutical intermediates and complex organic molecules. Its specific substitution pattern, featuring chloro, fluoro, methoxy, and hydroxyl groups, offers multiple points for synthetic modification. However, this dense functionality also presents significant challenges in achieving regioselective synthesis. The development of a robust, scalable, and cost-effective synthetic route is paramount for its application in drug discovery and development pipelines.

This guide provides an in-depth, objective comparison of validated synthetic routes to this compound. We will dissect two primary strategies, moving beyond a simple recitation of steps to explain the underlying chemical principles and experimental considerations that govern success. All protocols are presented with the necessary detail for replication, and comparative data is provided to guide researchers in selecting the optimal route for their specific laboratory or production needs.

Route 1: Regioselective Chlorination of a Phenolic Precursor

This strategy represents the most direct and intuitive approach, beginning with a commercially available substituted phenol and introducing the chlorine atom in the final key step. The success of this route hinges entirely on controlling the regioselectivity of the electrophilic aromatic substitution on a highly activated ring.

Strategic Overview & Rationale

The starting material for this route is 2-fluoro-3-methoxyphenol[1][2][3]. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating, ortho, para-directing groups, while the fluoro (-F) group is deactivating but also ortho, para-directing. The combined electronic effects strongly activate the C6 position (ortho to -OH, para to -OCH₃) for electrophilic attack, making regioselective chlorination feasible.

The choice of chlorinating agent is critical. Mild electrophilic chlorinating agents like N-Chlorosuccinimide (NCS) are preferred over harsher reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas to minimize over-chlorination and the formation of undesired isomers[4].

Reaction Scheme: Route 1

Start 2-Fluoro-3-methoxyphenol Reagent N-Chlorosuccinimide (NCS) Acetonitrile (MeCN) Product This compound Reagent->Product Chlorination 0°C to RT Start 3-Fluoroanisole Step1 1) n-BuLi, THF, -78°C 2) B(OMe)₃ 3) H₂O₂ / AcOH Intermediate 2-Fluoro-6-methoxyphenol Step1->Intermediate Directed Ortho-Metalation & Borylation/Oxidation Step2 NCS, MeCN 0°C to RT Product This compound Step2->Product Chlorination Start Need 2-Chloro-6-fluoro- 3-methoxyphenol? Decision1 What is the primary driver? Start->Decision1 Reason1 Speed & Simplicity Decision1->Reason1   Reason2 Specific Isomer Required (Not accessible via Route 1) Decision1->Reason2   Route1 Select Route 1: Direct Chlorination Outcome1 High Yield Fewer Steps Scalable Route1->Outcome1 Route2 Consider Alternative (e.g., custom synthesis) Outcome2 Higher Cost Longer Development More Complex Route2->Outcome2 Reason1->Route1 Reason2->Route2

References

A Comparative Guide to Purity Assessment of Synthesized 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its safety and efficacy. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-Chloro-6-fluoro-3-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Criticality of Purity in Drug Development

Unwanted impurities in pharmaceutical starting materials, even in trace amounts, can significantly affect the manufacturing process and the quality of the final drug product, potentially posing health risks to patients.[1] The impurity profile of a compound like this compound must be thoroughly characterized to ensure regulatory compliance and the safety of the final therapeutic agent.

Orthogonal Analytical Approaches for Robust Purity Determination

A multi-pronged analytical strategy is essential for a comprehensive understanding of a compound's purity. Relying on a single method can lead to an incomplete picture, as different techniques have varying sensitivities to different types of impurities. This guide focuses on three complementary, yet distinct, analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high-resolution separation and quantification of non-volatile and thermally labile compounds.[2][3] For a substituted phenol like this compound, reversed-phase HPLC is the method of choice.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the purity of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 280 nm

  • Analysis: Inject the standards and the sample.

  • Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve from the standards and determine the concentration of this compound in the sample. Purity is typically expressed as a percentage of the main peak area relative to the total peak area.

Causality in Experimental Choices:
  • C18 Column: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like phenols.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.

  • Formic Acid: The addition of a small amount of acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.

  • UV Detection at 280 nm: Phenolic compounds exhibit strong UV absorbance around this wavelength, providing good sensitivity.[4]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/Water/Formic Acid) HPLC HPLC System (C18 Column, UV 280 nm) MobilePhase->HPLC Standard Reference Standard (1 mg/mL) Standard->HPLC Sample Synthesized Sample (1 mg/mL) Sample->HPLC Integration Peak Integration HPLC->Integration Calibration Calibration Curve Integration->Calibration Purity Purity Calculation (% Area) Calibration->Purity

Caption: HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[1][5] This is particularly useful for identifying residual solvents, starting materials, and volatile byproducts from the synthesis of this compound.

Principle of GC-MS Analysis

In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) which carries it through a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.[5]

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library (e.g., NIST)

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized sample in 1 mL of dichloromethane.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injection mode: Split (e.g., 50:1)

  • MS Conditions:

    • Ion source: Electron Ionization (EI) at 70 eV

    • Source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Scan range: 40-400 m/z

  • Analysis: Inject 1 µL of the sample solution.

  • Data Processing: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities based on their peak areas relative to the main component.

Causality in Experimental Choices:
  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.

  • Temperature Program: The temperature ramp allows for the separation of compounds with a range of boiling points, from volatile solvents to the target analyte and higher-boiling impurities.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, facilitating library matching for impurity identification.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample in Dichloromethane GCMS GC-MS System (DB-5ms Column, EI) Sample->GCMS TIC Total Ion Chromatogram GCMS->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: GC-MS Impurity Identification Workflow.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[6][7] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[8]

Principle of qNMR

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By comparing the integral of a specific proton signal from the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be calculated.

Experimental Protocol: ¹H qNMR Analysis

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • Pulse angle: 90°

      • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

      • Number of scans: Sufficient for good signal-to-noise (e.g., 16 or 32).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Causality in Experimental Choices:
  • High-Field NMR: A higher field strength provides better signal dispersion, reducing the likelihood of peak overlap.

  • DMSO-d₆: This solvent is chosen for its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak that does not typically interfere with analyte signals.

  • Maleic Acid: Maleic acid is a good internal standard as it is non-volatile, stable, and has a simple ¹H NMR spectrum with a sharp singlet in a region that is unlikely to overlap with the analyte signals.

  • Long Relaxation Delay: This is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate integration and quantification.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurate Weighing (Sample & Standard) Dissolution Dissolution in DMSO-d6 Weighing->Dissolution NMR Quantitative ¹H NMR (Long Relaxation Delay) Dissolution->NMR Processing Phasing & Baseline Correction NMR->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: qNMR Absolute Purity Workflow.

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioningVolatility and mass-to-charge ratioNuclear spin resonance
Primary Use Quantitative purity, non-volatile impuritiesIdentification of volatile impuritiesAbsolute quantitative purity
Reference Standard Requires analyte-specific standardNot essential for identificationRequires a non-analyte internal standard
Destructive? YesYesNo
Typical Run Time 10-30 minutes20-40 minutes5-15 minutes per sample
Key Advantage High resolution and sensitivityExcellent for volatile impurity IDHigh precision and accuracy, absolute method
Key Limitation Relative quantificationNot suitable for non-volatile compoundsLower sensitivity than chromatographic methods

Conclusion: An Integrated Approach

No single analytical technique can provide a complete purity profile of a synthesized compound. For a comprehensive assessment of this compound, an integrated approach is recommended:

  • HPLC-UV should be employed as the primary method for routine purity analysis and quantification of non-volatile impurities.

  • GC-MS is essential for identifying and quantifying residual solvents and other volatile byproducts from the synthesis.

  • qNMR should be used as a primary, orthogonal method to determine the absolute purity of the final product, providing a high degree of confidence in the assigned purity value.

By combining the strengths of these three powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their synthesized materials, paving the way for successful downstream applications.

References

A Cost-Benefit Analysis of 2-Chloro-6-fluoro-3-methoxyphenol in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic campaign. Halogenated and methoxylated phenols are foundational building blocks in medicinal chemistry, offering versatile handles for constructing complex molecular architectures. This guide provides an in-depth cost-benefit analysis of 2-Chloro-6-fluoro-3-methoxyphenol, a highly functionalized synthon. We will evaluate its synthetic utility and economic feasibility, particularly in the context of producing key intermediates for targeted therapies, and compare it objectively with other common alternatives.

Physicochemical Profile and Reactivity

This compound (CAS No. not publicly available) is a polysubstituted phenol whose reactivity is governed by the interplay of its three distinct substituents. Understanding these electronic influences is key to predicting its behavior in synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClFO₂[1]
Molecular Weight 176.57 g/mol [1]
Appearance Predicted: Solid or oil-
Predicted pKa ~7-8-

The electronic effects of the substituents are as follows:

  • Phenolic Hydroxyl (-OH): A strongly activating, ortho-, para-directing group. Its acidity allows it to be used as a nucleophile or easily converted into a triflate, making it an excellent leaving group for cross-coupling reactions.

  • Methoxy (-OCH₃): A strongly activating, ortho-, para-directing group that increases electron density on the aromatic ring.

  • Fluoro (-F): A deactivating group due to its strong inductive effect, but it can also act as a weak ortho-, para-director through resonance. In this specific substitution pattern, it significantly influences the acidity of adjacent C-H bonds.

  • Chloro (-Cl): A deactivating, ortho-, para-directing group.

The combined effect of these groups makes the molecule a unique substrate. The position para to the hydroxyl group (and ortho to both the chloro and methoxy groups) is highly activated and the most likely site for electrophilic aromatic substitution, while the C-H bond between the fluorine and hydroxyl groups is acidified, presenting a potential site for directed ortho-metalation.

Core Synthetic Application: A Gateway to Phenylboronic Acid Intermediates

A primary strategic application for this phenol is its conversion into (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid . This boronic acid is a crucial intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for creating C-C bonds. For instance, similar structures are used in the synthesis of complex kinase inhibitors.[2]

The proposed synthetic transformation can be visualized as a two-step process, beginning with the activation of the phenol.

G A 2-Chloro-6-fluoro- 3-methoxyphenol B Step 1: O-Triflation (Tf₂O, Pyridine) A->B Activation C 2-Chloro-6-fluoro-3-methoxyphenyl trifluoromethanesulfonate B->C D Step 2: Miyaura Borylation (B₂pin₂, Pd catalyst, Ligand, Base) C->D Coupling E (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (Pinacol Ester) D->E

Caption: Proposed workflow for converting the phenol to a valuable boronic ester.

Comparative Analysis with Alternative Starting Materials

The decision to use this compound must be weighed against alternative routes to the same key intermediate. The most prominent alternative involves starting from 2-Chloro-6-fluoroanisole .[2] A third option, 2-Fluoro-6-methoxyphenol , can be considered if the chloro substituent is to be introduced later in the synthesis.[]

FeatureThis compound (Proposed)2-Chloro-6-fluoroanisole [2]2-Fluoro-6-methoxyphenol []
Synthetic Route to Boronic Acid 1. O-Triflation2. Miyaura Borylation1. Directed Ortho-Metalation (n-BuLi)2. Borylation (B(OMe)₃)1. Chlorination2. O-Triflation3. Miyaura Borylation
Key Reagents & Conditions Triflic anhydride, pyridine; Pd catalyst, bis(pinacolato)diboron, base. Mild conditions.n-Butyllithium (cryogenic, -78°C), trimethyl borate. Requires stringent anhydrous/anaerobic conditions.N-Chlorosuccinimide (NCS); followed by the same reagents as the primary route.
Expected Yield High (typically >70% over 2 steps). Palladium catalysis is highly efficient.Good to high (yields can be >80%). Sensitive to moisture and temperature control.Moderate (yields are dependent on regioselectivity of chlorination, which can be challenging).
Scalability & Safety Scalable. Palladium catalysts can be expensive. Triflic anhydride is corrosive.Challenging to scale. Use of pyrophoric n-BuLi and cryogenic temperatures poses significant safety and engineering hurdles.Scalable, but introduces an extra step and potential for isomeric impurities if chlorination is not perfectly regioselective.
Cost-Benefit Rationale Benefit: Milder, safer, and more predictable reaction conditions.Cost: Higher reagent cost (Pd, Tf₂O), additional activation step.Benefit: Potentially shorter route, uses cheaper bulk reagents.Cost: High operational cost and risk (cryogenics, pyrophorics).Benefit: Uses a simpler, more available starting material.Cost: Longer route, potential for low yields and difficult purifications.

Detailed Experimental Protocols

The following protocols are provided as robust, self-validating systems for researchers.

Protocol 1: Synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid pinacol ester from this compound

Rationale: This protocol utilizes a two-step sequence. The phenolic hydroxyl is first converted to a triflate, an excellent leaving group. This "activates" the position for a subsequent palladium-catalyzed Miyaura borylation, which proceeds under mild and highly reliable conditions.

Step 1: Synthesis of 2-chloro-6-fluoro-3-methoxyphenyl trifluoromethanesulfonate

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous pyridine (1.5 eq) dropwise, maintaining the temperature at 0°C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 20 minutes. A color change may be observed.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate, which can often be used directly in the next step.

Step 2: Miyaura Borylation

  • To a flame-dried Schlenk flask, add the crude triflate from Step 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), and potassium acetate (KOAc, 3.0 eq).

  • Add a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane (0.1 M) via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure boronic acid pinacol ester.

Protocol 2: Synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid from 2-Chloro-6-fluoroanisole (Adapted from[2])

Rationale: This protocol leverages the directing and acidifying effect of the fluorine atom. A strong organolithium base performs a regioselective deprotonation (metalation) at the position between the fluorine and methoxy groups. This lithiated intermediate is a potent nucleophile that is then "quenched" with an electrophilic boron source.

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add 2-Chloro-6-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.5 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70°C.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete metalation.

  • In a separate flask, dissolve trimethyl borate (B(OMe)₃, 1.5 eq) in anhydrous THF and cool to -78°C.

  • Transfer the lithiated anisole solution to the trimethyl borate solution via cannula, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~2).

  • Stir vigorously for 1 hour to hydrolyze the borate ester.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude boronic acid can be purified by crystallization or chromatography.

Strategic Recommendations

The choice between these synthetic routes is a classic trade-off between reagent cost and operational complexity. The optimal path depends on the specific priorities of the research or manufacturing campaign.

G Start Goal: Synthesize (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid Q1 Priority: Minimize Operational Risk & Complexity? Start->Q1 Q2 Priority: Minimize Raw Material Cost? Q1->Q2 No Route_Phenol Use this compound (Triflation -> Borylation) Q1->Route_Phenol Yes Q2->Route_Phenol No Route_Anisole Use 2-Chloro-6-fluoroanisole (Metalation -> Borylation) Q2->Route_Anisole Yes

Caption: Decision matrix for selecting the optimal starting material.

  • For Discovery & Early Development: The route starting from This compound is often superior. Its milder conditions, higher predictability, and avoidance of pyrophoric reagents make it ideal for small-scale synthesis where reliability and safety are paramount. The higher cost of palladium and triflic anhydride is justified by the reduced risk of failed reactions and faster development timelines.

  • For Large-Scale Manufacturing & Process Chemistry: The route from 2-Chloro-6-fluoroanisole becomes more attractive. At scale, the significant cost savings from using bulk reagents like n-BuLi can outweigh the substantial capital investment required for specialized cryogenic reactors and safety infrastructure. This route is only viable when a process chemistry team can dedicate resources to optimize and control the hazardous lithiation step.

Conclusion

This compound is a highly valuable, albeit specialized, building block for pharmaceutical synthesis. While its direct path to key boronic acid intermediates involves an additional activation step compared to its anisole counterpart, the analysis reveals a compelling case for its use. The benefits of enhanced safety, operational simplicity, and milder reaction conditions present a significant advantage, particularly in discovery and early-phase development. The higher upfront reagent cost is often a strategic investment in reliability and speed. Conversely, the alternative route via 2-chloro-6-fluoroanisole, while economically advantageous on paper, carries hidden operational costs and safety burdens that limit its practicality to highly optimized, large-scale manufacturing environments. Therefore, a thorough cost-benefit analysis, as outlined in this guide, is essential for aligning the choice of starting material with the specific goals and constraints of the synthetic project.

References

A Comparative Guide to Alternatives for 2-Chloro-6-fluoro-3-methoxyphenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount. Substituted phenols, particularly those bearing halogens and activating groups, are foundational scaffolds in the synthesis of complex organic molecules. Among these, 2-Chloro-6-fluoro-3-methoxyphenol stands out as a versatile reagent, offering a unique combination of steric and electronic properties. The ortho-chloro and -fluoro substituents provide distinct reactivity profiles for cross-coupling and nucleophilic substitution reactions, while the methoxy group influences the electronic nature of the aromatic ring.

This guide provides an in-depth, objective comparison of this compound with its viable alternatives. We will delve into their synthesis, comparative reactivity in key transformations, and provide experimental insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies. Our analysis is grounded in field-proven insights and supported by experimental data, ensuring a trustworthy and authoritative resource.

Physicochemical Properties and Availability of this compound

This compound is a solid at room temperature with the following key properties:

PropertyValue
CAS Number 1017777-60-4
Molecular Formula C₇H₆ClFO₂
Molecular Weight 176.57 g/mol
Appearance Solid

Its structure presents a sterically hindered yet electronically activated aromatic ring. The presence of both chlorine and fluorine atoms offers differential reactivity, a feature that can be exploited for sequential and site-selective functionalization. This compound is commercially available from several suppliers, though its cost may be a consideration for large-scale syntheses.

Alternative Reagents: A Comparative Overview

The choice of an alternative reagent is often dictated by the desired substitution pattern on the final product, the specific reaction being performed, and economic factors. We have categorized the most relevant alternatives to this compound as follows:

  • Positional Isomers: These offer the same set of substituents but with different spatial arrangements, which can significantly impact reactivity and the biological activity of the final products.

  • Halogen Analogs: Replacing chlorine or fluorine with other halogens (e.g., bromine) can dramatically alter the reactivity in cross-coupling reactions.

  • Structurally Simplified Analogs: These compounds lack one or more of the functional groups of the parent molecule and can be useful for understanding the role of each substituent or when a simpler scaffold is required.

The following table provides a summary of key alternatives:

Compound NameStructureCAS NumberMolecular Weight ( g/mol )Key Differences
This compound 1017777-60-4 176.57 Parent Compound
6-Chloro-2-fluoro-3-methoxyphenol1865943-52-3176.57Positional Isomer
4-Chloro-2-fluoro-3-methoxyphenolNot readily available176.57Positional Isomer
2-Bromo-6-fluoro-3-methoxyphenol1820617-38-1221.02Halogen Analog (Br for Cl)
2-Bromo-6-chloro-3-methoxyphenol1228957-06-9221.48Halogen Analog (Br for F)
2,6-Dichlorophenol87-65-0163.00Simplified Analog
2-Fluoro-6-methoxyphenol73943-41-6142.13Simplified Analog

Comparative Reactivity Analysis

The utility of these building blocks is best demonstrated through their performance in key organic transformations. This section provides a comparative analysis of their reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the functionalization of halophenols.

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound. The reactivity of the C-X bond in this reaction generally follows the trend I > Br > Cl >> F. This differential reactivity is a key consideration when selecting a starting material.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 eq.), the boronic acid or its ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active pre-catalyst for aryl chlorides (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).[1][2][3][4] The flask is evacuated and backfilled with an inert gas (e.g., Argon). A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, is added via syringe.[1] The reaction mixture is then heated (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[1][4] After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[3][4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -X-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling

While direct comparative studies are scarce, we can infer reactivity trends from the literature. For substrates like 2-Chloro-6-fluorobenzaldehyde, which shares the challenging ortho-dichloro substitution pattern, bulky electron-rich phosphine ligands are essential for good yields.[5][6] The reactivity of the C-Cl bond is significantly lower than that of a C-Br bond, meaning that bromo-analogs like 2-Bromo-6-fluoro-3-methoxyphenol would be expected to undergo Suzuki coupling under milder conditions or with lower catalyst loadings. The C-F bond is generally unreactive in Suzuki couplings unless specialized conditions are employed.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(allyl)Cl]₂ / cataCXium AK₃PO₄MeOH/THF60~85[7]
2,6-Dichloropyridine4-Methoxyphenylboronic acidPdCl₂Na₂CO₃Dioxane/H₂O100Mono- and di-arylated products[8]
4-BromophenolPhenylboronic acidPd/CK₂CO₃H₂O5076[9]
Aryl Chlorides (general)Arylboronic acidsPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-110Good to Excellent[10]

This reaction is a powerful method for the synthesis of aryl amines from aryl halides.[11] Similar to the Suzuki coupling, the reactivity is highly dependent on the nature of the halogen and the steric environment of the reaction center.

Generalized Experimental Protocol for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with the aryl halide (1.0 eq.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-2 mol%), a suitable ligand (e.g., SPhos, XPhos, 1.5-3 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.). The tube is evacuated and backfilled with an inert gas. The amine (1.1-1.5 eq.) and a degassed anhydrous solvent (e.g., toluene, dioxane) are added via syringe. The reaction is heated (typically 80-110 °C) and stirred until completion. After cooling, the reaction mixture is filtered through a pad of celite, concentrated, and purified by column chromatography.[12][13]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR2)L2 Amine Coordination & Deprotonation (Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Data for Buchwald-Hartwig Amination

The sterically hindered nature of this compound and its isomers makes the Buchwald-Hartwig amination challenging. The use of bulky, electron-rich ligands is crucial to promote both the oxidative addition of the C-Cl bond and the subsequent reductive elimination.[12] Bromo-analogs would be expected to be more reactive. For di-halogenated substrates, selective mono-amination can often be achieved by controlling the stoichiometry of the amine and the reaction conditions.[13]

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10095 (selective for Br)[13]
Aryl Chlorides (general)Primary AminesPd(OAc)₂ / CyPFtBuNaOtBuToluene100Good to Excellent[12]
Heteroaryl ChloridesPrimary AminesPd(OAc)₂ / CyPFtBuNaOtBuToluene100Good to Excellent[12]

This table presents representative data for related substrates to illustrate general reactivity trends.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups. The reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, the opposite of their reactivity in palladium-catalyzed couplings. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

Generalized Experimental Protocol for SNAr

To a solution of the halo-aromatic substrate (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO), the nucleophile (e.g., an alkoxide, thiolate, or amine, 1.1-2.0 eq.) is added. A base (e.g., K₂CO₃, NaH) may be required if the nucleophile is not already anionic. The reaction mixture is heated (temperatures can range from room temperature to >100 °C depending on the reactivity of the substrate and nucleophile). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.[14][15]

SNAr_Mechanism cluster_0 Nucleophilic Attack (Rate-Determining) cluster_1 Elimination of Leaving Group Start Ar-X + Nu⁻ Meisenheimer [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Start->Meisenheimer Product Ar-Nu + X⁻ Meisenheimer->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex.

Comparative Reactivity in SNAr

The presence of a fluorine atom ortho to a chlorine atom in this compound makes it an interesting substrate for SNAr. The high electronegativity of the fluorine atom activates the ring towards nucleophilic attack. Depending on the nucleophile and reaction conditions, selective displacement of either the fluorine or chlorine may be possible, although fluorine is generally the better leaving group in SNAr.[15] The methoxy group is electron-donating and would slightly deactivate the ring towards SNAr compared to a nitro group, for example.

SubstrateNucleophileConditionsOutcomeReference
FluorophenolsCarboxylatesNaOH, K₃Fe(CN)₆, aq. MeCN, 80°CC-O bond formation[14][16]
Dihalo-nitroaromaticsPhenoxides, ThiolatesBase, heatSequential substitution[17]

Synthesis and Accessibility

Representative Synthesis of an Alternative: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

A related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, is synthesized from 2-chloro-6-fluoroanisole. The process involves lithiation with n-butyllithium followed by quenching with an electrophilic boronic acid derivative like trimethyl borate.[18] This highlights a common strategy for introducing functionality onto these types of substituted aromatic rings.

Conclusion and Recommendations

This compound is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for a range of chemical transformations, with the potential for site-selectivity in cross-coupling and nucleophilic substitution reactions.

Key Recommendations for Reagent Selection:

  • For Suzuki-Miyaura Coupling: If a highly reactive substrate is desired for C-C bond formation, a bromo-analog such as 2-Bromo-6-fluoro-3-methoxyphenol would be a better choice than the chloro-analog. For the chloro-substituted compounds, the use of advanced catalyst systems with bulky, electron-rich ligands is essential.

  • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bromo-analogs will be more reactive. For di-halogenated substrates, careful control of reaction conditions can allow for selective mono-amination.

  • For Nucleophilic Aromatic Substitution: The fluorine atom in This compound makes it a good substrate for SNAr, with fluorine being the more likely leaving group.

  • For Accessing Different Isomers: The positional isomers, such as 6-Chloro-2-fluoro-3-methoxyphenol , are crucial for generating libraries of compounds with diverse substitution patterns to explore structure-activity relationships.

The field of cross-coupling and nucleophilic aromatic substitution is continuously evolving, with new catalysts and methods being developed that expand the scope of these reactions. Future work in this area will likely focus on developing more efficient and selective methods for the functionalization of sterically hindered and electronically challenging substrates like this compound and its analogs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation, our work is predicated on a foundation of safety and responsibility. The integrity of our research is intrinsically linked to the meticulous management of the chemical reagents we employ, from initial handling to final disposal. This guide provides a comprehensive, principles-based approach to the proper disposal of 2-Chloro-6-fluoro-3-methoxyphenol, ensuring the safety of personnel and the protection of our environment.

Immediate Safety Protocol: The First Principles

Before handling this compound, understand its primary hazards. This compound is corrosive and toxic. All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1][2] The immediate priority is to prevent contact and contain the material.

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The causality is clear: the severe corrosive nature of this compound necessitates a robust barrier.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles and a full-face shield.[2][3]Protects against splashes that can cause severe, irreversible eye damage. A face shield provides a secondary layer of protection for the entire face.
Hand Protection Double-gloving: an inner exam-style nitrile glove with an outer, heavier-duty glove (e.g., Butyl rubber, Neoprene, or Viton™).[2][4]Phenolic compounds can penetrate standard nitrile gloves. A heavier, chemically resistant outer glove provides extended protection, while the inner glove offers dexterity and protection during glove removal.
Body Protection A fully buttoned, long-sleeved lab coat and a chemically resistant apron.[2]Protects against skin contact from spills and splashes. Long pants and closed-toe shoes are mandatory at all times.
Respiratory Not required if all work is performed in a functioning chemical fume hood.A fume hood provides primary respiratory protection by containing vapors at the source.

Hazard Profile and Waste Classification

Understanding the specific hazards of this compound is critical for appreciating the necessity of these disposal protocols. Its chemical structure—a halogenated phenol—dictates its classification as a hazardous waste material.

Hazard ClassificationGHS Hazard StatementConsequence
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[5]Direct contact can cause rapid and severe chemical burns. The anesthetic properties of phenols can delay the sensation of pain, leading to prolonged exposure and more severe injury.[1]
Acute Oral Toxicity H302: Harmful if swallowed.[5]Ingestion can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[2]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.[5]Improper disposal via sanitary sewer systems can cause significant, long-term harm to aquatic ecosystems. This is a primary reason drain disposal is strictly prohibited.
Regulatory Imperative: Why This is Hazardous Waste

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity). This compound falls into this category due to its corrosive nature and its classification as a halogenated organic compound.

Waste containing this chemical is typically categorized under EPA hazardous waste codes for halogenated compounds, such as F002 (spent halogenated solvents) or potentially F027 (discarded formulations containing chlorophenols), depending on its use and concentration.[6][7][8][9] This classification mandates a specific "cradle-to-grave" management process, which these disposal procedures are designed to meet.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to eliminate ambiguity and ensure a safe, compliant disposal pathway. Each step validates the next, creating a closed-loop system of containment and documentation.

Part A: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Co-mingling incompatible waste streams can lead to dangerous reactions, increased disposal costs, and regulatory violations.

  • Designate a Waste Container:

    • Select a clean, leak-proof, and shatter-resistant container with a screw-top cap. A high-density polyethylene (HDPE) or glass bottle is appropriate.

    • The container must be compatible with halogenated organic compounds.

    • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of hazardous materials.

  • Label the Container (Before First Use):

    • Use a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Fill in all required information:

      • Full Chemical Name: "Waste this compound"

      • All Components: If it is in solution, list all constituents and their approximate percentages (e.g., "this compound (~5%), Methanol (~95%)").

      • Hazard Identification: Check all applicable hazard boxes (e.g., "Corrosive," "Toxic").

  • Collect the Waste:

    • Liquid Waste: Carefully pour the waste into the designated, labeled container using a funnel. Perform this action inside a chemical fume hood.

    • Solid Waste: Collect any grossly contaminated solid materials (e.g., pipette tips, weighing boats, gloves) in a separate, clearly labeled, sealable plastic bag or container. Label this as "Solid Waste contaminated with this compound."[10] Do not place sharp objects in bags.

    • Keep the Container Closed: The waste container must be sealed with its cap at all times, except when actively adding waste.[11] This is a critical regulatory and safety requirement to prevent the release of vapors.

Part B: Decontamination of Labware
  • Gross Decontamination: Rinse glassware that was in contact with the chemical three times with a suitable solvent (e.g., methanol or acetone). The first rinse should be collected as hazardous waste in your designated container. Subsequent rinses can often be managed as hazardous waste as well, consult your EHS department.

  • Final Cleaning: After the initial solvent rinse, glassware can typically be washed using standard laboratory detergents.

A Note on Neutralization: On-site chemical neutralization of concentrated hazardous waste is strongly discouraged for routine disposal.[12] Such procedures can generate heat, toxic gases, or other unforeseen hazards and should only be performed by highly trained personnel following a validated and risk-assessed standard operating procedure (SOP).[3][12] The safest and most compliant method is to dispose of the chemical as collected.

Part C: Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation, under the control of the laboratory personnel. The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks. Store away from incompatible materials like strong oxidizers, acids, and bases.[1][10][11]

  • Arrange for Pickup: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a hazardous waste pickup. Do not allow waste to accumulate for extended periods.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill

The response to a spill is dictated by its scale and location.

Spill_Response_Workflow spill Spill Occurs assess Assess Severity (Quantity, Location) spill->assess small_spill Is it a small spill (<100 mL) inside a chemical fume hood? assess->small_spill Contained? alert_minor Alert others in the lab. Don appropriate PPE. small_spill->alert_minor Yes major_spill_node Major Spill (Outside hood, large volume, or you feel unsafe) small_spill->major_spill_node No contain Contain with chemical absorbent pads or granules. alert_minor->contain collect Collect absorbed material using non-sparking tools. contain->collect dispose_spill Place in a sealed container. Label as 'Spill Debris' and dispose as hazardous waste. collect->dispose_spill alert_major Alert everyone. Evacuate the immediate area. major_spill_node->alert_major isolate Isolate the area. Close doors, restrict access. alert_major->isolate call_ehs Call EHS / Emergency Response. Provide details from a safe location. isolate->call_ehs

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 2-Chloro-6-fluoro-3-methoxyphenol, a substituted halogenated phenol, presents a significant hazard profile that necessitates a meticulous approach to personal protective equipment (PPE). This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each recommendation to ensure your safety is a self-validating system.

The primary danger of substituted phenols like this one is twofold: they are severely corrosive and systemically toxic.[1][2][3] Phenol and its derivatives can be readily absorbed through the skin, often with an anesthetic effect that dangerously masks the initial contact, leading to severe chemical burns and potential systemic poisoning that can affect the liver and kidneys.[1][2][3] Therefore, selecting and using PPE is not merely a procedural step but a critical control measure to prevent any contact.

Hazard Assessment: Understanding the Threat

A thorough risk assessment begins with the compound's specific hazard classifications. The Safety Data Sheet (SDS) for this compound provides the authoritative starting point for our safety plan.[4]

Table 1: GHS Hazard and Precautionary Statements for this compound

ClassificationCodeStatement
Hazard Statements H302Harmful if swallowed.[4]
H314Causes severe skin burns and eye damage.[4]
H318Causes serious eye damage.[4]
H411Toxic to aquatic life with long lasting effects.[4]
Precautionary Statements P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
P405Store locked up.[4][5]
P501Dispose of contents/container to an approved waste disposal plant.[6][7]

Source: ChemicalBook Safety Data Sheet[4]

The H314 statement, "Causes severe skin burns and eye damage," is our primary driver for PPE selection. This classification indicates that the substance is highly corrosive and can cause irreversible damage upon contact.

Core PPE Requirements: Your First Line of Defense

All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[1][8] The following PPE is mandatory for all personnel inside the laboratory where this compound is being handled.

  • Eye and Face Protection: Due to the severe corrosive nature (H314/H318), standard safety glasses are insufficient.

    • Requirement: Wear snug-fitting, indirectly vented chemical splash goggles that comply with ANSI Z87.1 or equivalent standards.[1][6]

    • Causality: Goggles provide a seal around the eyes to protect against splashes and vapors.

    • Additional Requirement: A full-face shield must be worn over the goggles whenever there is a splash hazard, such as during transfers of solutions or when working with quantities greater than a few milliliters.[1][9]

    • Causality: The face shield protects the entire face from direct splashes of this highly corrosive material.

  • Hand Protection: This is arguably the most critical component, as skin absorption is a primary exposure route for phenols.[8]

    • Requirement: Double-gloving is mandatory.

      • Inner Glove: A standard disposable nitrile glove.

      • Outer Glove: A glove with high resistance to phenols. Recommended materials include Butyl Rubber or Silver Shield®/Barrier® laminate gloves.[2][8] Heavy-weight neoprene may be suitable for shorter-term work.[2]

    • Causality: Standard nitrile gloves offer very poor resistance to phenol and its derivatives and should be considered for splash protection only.[2][8] The robust outer glove provides the necessary chemical barrier, while the inner glove offers protection during the doffing process. Gloves must be changed immediately if contamination is suspected.

  • Body Protection:

    • Requirement: A chemical-resistant lab coat, preferably one that is 100% polyester with a professional finish. For procedures with a high risk of splashing, a chemically resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2]

    • Causality: Standard cotton or poly-cotton lab coats can absorb chemicals, holding them against the skin. A chemical-resistant coat and apron provide a barrier to prevent penetration of corrosive materials.

  • Footwear:

    • Requirement: Closed-toe shoes, preferably made of a non-porous material like leather, must be worn.

    • Causality: This protects the feet from spills of corrosive material that may reach the floor.

Operational Plan: PPE Donning and Doffing Protocol

The sequence of donning and doffing PPE is critical to prevent cross-contamination. This process should be performed deliberately in a designated area away from the immediate workspace.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat / Apron don2 2. Goggles & Face Shield don1->don2 don3 3. Inner Gloves (Nitrile) don2->don3 don4 4. Outer Gloves (Butyl/Barrier) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat / Apron doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Methodology:

Donning (Putting On):

  • Body Protection: Fasten your lab coat completely. If required, tie the chemical-resistant apron over it.

  • Eye/Face Protection: Put on your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, chemically resistant pair of gloves (e.g., Butyl Rubber), pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin, disposing of them immediately into a designated hazardous waste container.

  • Eye/Face Protection: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.

  • Body Protection: Unfasten your lab coat or apron, rolling it away from your body to contain any surface contamination.

  • Inner Gloves: With one gloved hand, peel the other glove off. With your now bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the outside.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[5]

Emergency Response and Disposal

Even with the best precautions, accidents can happen. Your response must be immediate and decisive.

Emergency_Response cluster_skin Skin Exposure Protocol cluster_eye Eye Exposure Protocol Start Exposure Occurs! Skin_Contact Skin Contact? Start->Skin_Contact Yes Eye_Contact Eye Contact? Start->Eye_Contact No Skin1 Immediately remove contaminated clothing/PPE Skin_Contact->Skin1 Eye1 Immediately flush with eyewash for 15+ minutes Eye_Contact->Eye1 Skin2 Wipe area with gauze soaked in PEG 400 Skin1->Skin2 Skin3 Continue wiping until no phenol odor remains Skin2->Skin3 Skin4 Seek immediate medical attention Skin3->Skin4 Eye2 Hold eyelids open during flush Eye1->Eye2 Eye3 Seek immediate medical attention Eye2->Eye3

Caption: Emergency Response Logic for Exposure.

Skin Exposure: Rapid decontamination is critical to minimize absorption.[2]

  • Immediately remove all contaminated clothing and PPE.

  • Do not use water initially. Wipe the affected area immediately and repeatedly with a low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[2][3] If PEG is unavailable, use glycerol.

  • Continue this process until there is no detectable odor of phenol.

  • Seek immediate medical attention. Inform personnel of the nature of the chemical exposure.

Eye Exposure:

  • Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][9]

  • Remove contact lenses if present and easy to do.[4]

  • Seek immediate medical attention.

Disposal of Contaminated PPE: All disposable PPE used while handling this compound, including both pairs of gloves, disposable aprons, and any heavily contaminated items, must be considered hazardous waste.

  • Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste bag or container.[6][8]

  • Store the container in a satellite accumulation area.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[6]

By adhering to this comprehensive guide, you build a culture of safety that goes beyond compliance, ensuring that your valuable research is conducted without compromising your health and well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.